molecular formula C28H30N2O6S B142302 (S)-(-)-Win 55,212 mesylate CAS No. 137795-17-6

(S)-(-)-Win 55,212 mesylate

Número de catálogo: B142302
Número CAS: 137795-17-6
Peso molecular: 522.6 g/mol
Clave InChI: FSGCSTPOPBJYSX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(±)-WIN 55,212 is a racemic mixture of the cannabinoid (CB) receptor 1 (CB1) and CB2 agonist (+)-WIN 55,212-2 and the CB2 neutral antagonist (−)-WIN 55,212-3.1 It inhibits electrically induced contractions in mouse vas deferens preparations (IC50 = 0.006 µM) and reduces prostaglandin (PG) synthesis by 35% in mouse brain microsomes when used at a concentration of 30 µM. (±)-WIN 55,212 decreases acetylcholine-induced writhing in mice with an ED50 value of 0.25 mg/kg. It induces hypolocomotion, analgesia, hypothermia, and catalepsy in mice (ED50s = 1.09, 0.5, 3.01 and 6.8 mg/kg, respectively).>(±)-WIN 55,212-2 is a potent aminoalkylindole cannabinoid (CB) receptor agonist with a Ki value of 62.3 and 3.3 nM for human recombinant central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors, respectively. In contrast, the enantiomer (−)-WIN 55,212-3 acts a partial inverse agonist at CB1 (pIC50 = 5.5) and as a competitive neutral antagonist of CB2, reversing the inverse agonism evoked by SR 144528 (pEC50 = 5.3). (+)-WIN 55,212 (mesylate) is a mixture of the two enantiomers, (+)-WIN 55,212-2 and (−)-WIN 55,212-3.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

IUPAC Name

methanesulfonic acid;[2-methyl-11-(morpholin-4-ylmethyl)-9-oxa-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraen-3-yl]-naphthalen-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O3.CH4O3S/c1-18-25(27(30)22-9-4-7-19-6-2-3-8-21(19)22)23-10-5-11-24-26(23)29(18)20(17-32-24)16-28-12-14-31-15-13-28;1-5(2,3)4/h2-11,20H,12-17H2,1H3;1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSGCSTPOPBJYSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C3N1C(COC3=CC=C2)CN4CCOCC4)C(=O)C5=CC=CC6=CC=CC=C65.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201017329
Record name (+/-)-WIN 55,212 (mesylate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201017329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

522.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137795-17-6
Record name (+/-)-WIN 55,212 (mesylate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201017329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(S)-(-)-Win 55,212 mesylate chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, pharmacological properties, and experimental utility of (S)-(-)-Win 55,212 mesylate (commonly referred to as WIN 55,212-3 ).[1][2]

Stereochemical Control in Cannabinoid Receptor Research[1][2]

Executive Summary

WIN 55,212-3 (the (S)-(-)-enantiomer) is the stereochemical antipode of the potent aminoalkylindole cannabinoid agonist WIN 55,212-2 (the (R)-(+)-enantiomer).[1][2] While often categorized simply as the "inactive" enantiomer, this designation is an oversimplification. WIN 55,212-3 acts as a low-affinity competitive neutral antagonist at CB2 receptors and a partial inverse agonist at CB1 receptors.[1]

Its primary utility in drug development and signal transduction research is as a negative control .[2] By comparing the effects of the active (R)-enantiomer against the (S)-enantiomer, researchers can distinguish true receptor-mediated signaling from off-target physicochemical effects (e.g., membrane perturbation or non-specific ion channel modulation).[1][2]

Chemical Structure & Properties[1][2][4][5]

Identity and Nomenclature

The compound belongs to the aminoalkylindole class, structurally distinct from classical cannabinoids (e.g., THC) and eicosanoids (e.g., anandamide).

PropertyDetail
Common Name WIN 55,212-3 (Mesylate)
Stereochemistry (S)-(-)
CAS Number 131543-25-4
IUPAC Name [(3S)-2,3-dihydro-5-methyl-3-(4-morpholinylmethyl)pyrrolo[1,2,3-de]-1,4-benzoxazin-6-yl]-1-naphthalenyl-methanone, monomethanesulfonate
Molecular Formula C₂₇H₂₆N₂O₃[1][2][3][4][5] · CH₃SO₃H
Molecular Weight 522.61 g/mol
Structural Visualization

The following diagram illustrates the connectivity of the aminoalkylindole scaffold. The critical stereocenter at the C3 position of the benzoxazine ring dictates the binding affinity.

[1]

Physicochemical Stability & Solubility

The mesylate salt improves water solubility compared to the free base, but organic co-solvents are still required for stock preparation.

  • Solubility:

    • DMSO: ~30 mg/mL (High)[1][2]

    • Ethanol: ~5 mg/mL (Moderate)[1][2]

    • Water: Insoluble (Precipitation occurs immediately upon dilution if not complexed).[1][2]

    • Aqueous Buffers (PBS): ~0.25 mg/mL (Requires 1:2 DMSO:PBS ratio).[1][2][3]

  • Stability: Solid state is stable for ≥4 years at -20°C. Solutions in DMSO are stable for up to 3 months at -20°C.[1][2]

Pharmacological Profile[1][11][12][13][14]

Receptor Affinity (The Stereoselective Filter)

The hallmark of the WIN 55,212 series is the profound difference in affinity between the enantiomers. This stereoselectivity is the basis for using WIN 55,212-3 to validate CB-receptor dependency.[1]

Table 1: Comparative Affinity Profile

Target(R)-WIN 55,212-2 (Active)(S)-WIN 55,212-3 (Control)Functional Outcome of (S)-Enantiomer
CB1 Receptor

nM

nM (Low)
Partial Inverse Agonist (

)
CB2 Receptor

nM

nM
Competitive Neutral Antagonist
TRPV1 Active (Non-CB mediated)Active (Mimics R-form)Off-Target Artifact
The "Off-Target" Warning: Cation Channels

Researchers must be aware that WIN 55,212-3 is not inert at specific ion channels.[1][2] It mimics the active enantiomer's effects on:

  • TRP Channels: Both enantiomers can modulate transient receptor potential (TRP) channels.[1][2]

  • CGRP Release: In trigeminal ganglion neurons, both enantiomers evoke Calcitonin Gene-Related Peptide (CGRP) release via a non-CB mechanism (EC50 ~2.7–26 µM).[1][2][4]

Implication: If an experimental effect is observed with both WIN 55,212-2 and WIN 55,212-3, the mechanism is not mediated by CB1/CB2 receptors.[1][2][4]

Experimental Protocols

Protocol: Validating Receptor-Mediated Signaling

This workflow ensures that observed physiological effects are truly attributable to cannabinoid receptors.[1][2]

Step-by-Step Methodology:

  • Preparation: Prepare 10 mM stock solutions of both (R)-WIN 55,212-2 and (S)-WIN 55,212-3 in 100% DMSO.

  • Dilution: Dilute stocks in serum-free media to working concentrations (typically 10 nM – 1 µM). Ensure final DMSO concentration is <0.1%.[2]

  • Treatment Groups:

    • Group A: Vehicle Control (0.1% DMSO).[1]

    • Group B: (R)-WIN 55,212-2 (Active).[1]

    • Group C: (S)-WIN 55,212-3 (Inactive Control).[1][4]

    • Group D (Optional): (R)-WIN 55,212-2 + Receptor Antagonist (e.g., SR141716A).[1][2]

  • Readout Analysis:

    • CB-Mediated Result: Significant response in Group B; No response in Group C (similar to A).

    • Non-Specific Result: Similar response in both Group B and Group C.

Logic Flow Visualization

The following decision tree assists researchers in interpreting data generated using the enantiomer pair.

Validation_Logic Figure 2: Decision Logic for Enantiomer Control Experiments Start Observe Effect with Active (R)-WIN 55,212-2 Test Test with Inactive (S)-WIN 55,212-3 Start->Test Result_NoEffect No Effect Observed (Same as Vehicle) Test->Result_NoEffect Stereoselective Result_Effect Effect Persists (Mimics Active Drug) Test->Result_Effect Non-Stereoselective Conclusion_CB Conclusion: CB Receptor Mediated Result_NoEffect->Conclusion_CB Conclusion_Off Conclusion: Non-Specific / Off-Target (e.g., TRP channels) Result_Effect->Conclusion_Off

References

  • Cayman Chemical. (S)-(-)-WIN 55,212-3 (mesylate) Product Information. Cayman Chemical.[6] Link

  • Savinainen, J. R., et al. (2005). Identification of WIN55212-3 as a competitive neutral antagonist of the human cannabinoid CB2 receptor.[3] British Journal of Pharmacology.[2][5][7] Link

  • Price, T. J., et al. (2004). Cannabinoid receptor-independent actions of the aminoalkylindole WIN 55,212-2 on trigeminal sensory neurons.[1][2][4] British Journal of Pharmacology.[2][5][7] Link

  • Tocris Bioscience. WIN 55,212-3 mesylate Technical Data. Tocris.[2] Link

  • Pertwee, R. G. (2010). Cannabinoid pharmacology: the first 66 years.[2] British Journal of Pharmacology.[2][5][7] Link

Sources

Pharmacological profile of (S)-(-)-Win 55,212 mesylate vs WIN 55,212-2

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In cannabinoid research, the distinction between the enantiomers of the aminoalkylindole WIN 55,212 is not merely a matter of potency—it is a fundamental switch between potent agonism and silent antagonism/inverse agonism .

WIN 55,212-2 (the R-isomer) is the standard high-affinity agonist used to activate CB1 and CB2 receptors.[1] In contrast, (S)-(-)-WIN 55,212 mesylate (often designated WIN 55,212-3) is frequently employed as a negative control.[1] However, treating the (S)-isomer as a purely inert substance is a methodological error.[1] It possesses distinct pharmacological properties, including neutral antagonism at CB2 and partial inverse agonism at CB1, which can confound experimental data if not properly controlled.

This guide dissects the pharmacological divergence of these two enantiomers, providing the mechanistic grounding and experimental protocols necessary for rigorous data generation.

Chemical Identity & Stereochemistry[1]

The biological activity of the WIN 55,212 series is highly stereoselective. The rigid tricyclic core creates a specific spatial arrangement that fits the cannabinoid binding pocket only in the (R)-configuration.[1]

FeatureWIN 55,212-2 (Active) (S)-(-)-WIN 55,212 Mesylate (Control)
Common Name WIN 55,212-2WIN 55,212-3
Stereochemistry (R)-(+)(S)-(-)
Role High-affinity CB1/CB2 AgonistNegative Control / Neutral Antagonist
CAS Number 131543-22-1 (Mesylate salt)131543-25-4 (Mesylate salt)
IUPAC Name (R)-(+)-[2,3-Dihydro-5-methyl-3-(4-morpholinylmethyl)pyrrolo[1,2,3-de]-1,4-benzoxazin-6-yl]-1-naphthalenylmethanone mesylate[(3S)-2,3-Dihydro-5-methyl-3-(4-morpholinylmethyl)pyrrolo[1,2,3-de]-1,4-benzoxazin-6-yl]-1-naphthalenyl-methanone mesylate

Pharmacodynamics: The Stereochemical Switch

The core distinction lies in how these molecules interact with the transmembrane helices of the CB receptors. WIN 55,212-2 stabilizes the active conformation (G-protein coupling), while the (S)-isomer fails to engage the toggle switch residues (e.g., W6.[1]48) required for activation.[1]

Binding Affinity & Functional Potency[1]

Note: Ki values can vary significantly based on the expression system (rat brain membrane vs. human cloned receptor). The values below represent the consensus range.

TargetParameterWIN 55,212-2 (R-isomer)(S)-(-)-WIN 55,212 (S-isomer)
CB1 Receptor Affinity (Ki) 1.9 – 62.3 nM [1, 2]> 10,000 nM (Low Affinity)
Function Full Agonist (Gi/o coupled)Partial Inverse Agonist (pIC50 = 5.[1]5) [3]
CB2 Receptor Affinity (Ki) 0.28 – 3.3 nM [1, 2]Micromolar / Low
Function Full AgonistNeutral Antagonist (pA2 = 6.[1]1) [3]

Key Insight: While WIN 55,212-2 is a nanomolar agonist, the (S)-isomer is not silent at CB1.[1] It acts as a partial inverse agonist, meaning it can reduce the constitutive activity of CB1 receptors. In systems with high basal CB1 signaling, the "negative control" might actually suppress baseline activity, leading to false positives if interpreted as "no effect."

Signaling Pathways[1]

The following diagram illustrates the divergent signaling cascades. WIN 55,212-2 drives the classical Gi/o pathways (cAMP inhibition, MAPK activation), whereas the (S)-isomer blocks constitutive activity or acts neutrally.[1]

G WIN2 WIN 55,212-2 (R-Isomer) CB1 CB1 Receptor WIN2->CB1 High Affinity Agonist CB2 CB2 Receptor WIN2->CB2 High Affinity Agonist WIN3 (S)-(-)-WIN 55,212 (S-Isomer) WIN3->CB1 Low Affinity Inverse Agonist WIN3->CB2 Neutral Antagonist Constitutive Constitutive Activity WIN3->Constitutive Suppresses (Inverse Agonism) Gio Gi/o Protein CB1->Gio Ca Intracellular Ca2+ (Gq coupled) CB1->Ca Activation (Context Dependent) CB2->Gio cAMP cAMP Levels Gio->cAMP Inhibition MAPK p42/p44 MAPK Phosphorylation Gio->MAPK Activation Constitutive->CB1

Figure 1: Divergent signaling profiles.[1] WIN 55,212-2 activates downstream effectors, while the (S)-isomer suppresses constitutive activity at CB1 and acts as a neutral antagonist at CB2.[1]

Off-Target Effects & Specificity[1]

A critical aspect of experimental design is recognizing that "inactive" at CB receptors does not mean "inert" everywhere else.[1]

  • TRP Channels: High concentrations (>5-10 µM) of WIN 55,212-2 can activate TRPV1 and TRPA1 channels independent of CB receptors [4].[1] The (S)-isomer may share some of these physicochemical interactions due to structural similarity, necessitating the use of specific TRP antagonists (e.g., Capsazepine) when working at high micromolar concentrations.

  • Melatonin & Muscarinic Receptors: The (S)-isomer (WIN 55,212-3) displays modest affinity for human melatonin MT1 and muscarinic M4 receptors [3].[1][2][3] If your assay involves sleep cycles or cholinergic signaling, the (S)-isomer is not a clean control.[1]

  • GIRK Channels: WIN 55,212-2 can directly block GIRK1/2 channels at high concentrations (~100 µM) [5].[1][4]

Experimental Protocols

Solubilization & Storage

Both compounds are lipophilic aminoalkylindoles.[1] Proper handling is required to prevent precipitation, which causes variability in Ki and EC50 calculations.

  • Solvent: DMSO is the preferred stock solvent (up to 25 mg/mL).

  • Aqueous Dilution: Dilute into aqueous buffer (e.g., PBS + 0.1% BSA) immediately before use.

  • Critical Step: Do not store aqueous dilutions. The hydrophobic nature leads to rapid adsorption to plasticware.[1]

  • In Vivo Vehicle: For animal studies, use an emulsion carrier like Tocrisolve™ or a vehicle of 1:1:18 (Ethanol:Cremophor:Saline).

Validated Control Workflow

To rigorously validate a CB-mediated effect, use the following "Triangulation Protocol":

  • Agonist Arm: Treat with WIN 55,212-2 (10 nM – 1 µM).[1] Observe effect (e.g., analgesia, cell migration).

  • Enantiomer Control: Treat with (S)-(-)-WIN 55,212 (same concentration).[1]

    • Result A (Ideal): No effect.[1] Confirms stereoselectivity.[1]

    • Result B (Problematic): Similar effect to active drug.[1] Indicates off-target (non-CB) mechanism (e.g., TRP channel or membrane fluidity changes).[1]

  • Antagonist Reversal: Pre-treat with SR141716A (Rimonabant, CB1) or SR144528 (CB2) followed by WIN 55,212-2.[1][5]

    • The effect should be abolished.[1]

Workflow Start Start Experiment TreatWIN2 Treat with WIN 55,212-2 (Active Isomer) Start->TreatWIN2 TreatWIN3 Treat with (S)-(-)-WIN 55,212 (Inactive Isomer) Start->TreatWIN3 CheckEffect Observe Biological Effect TreatWIN2->CheckEffect TreatWIN3->CheckEffect Decision Is Effect Present? CheckEffect->Decision Conclusion1 Likely CB-Mediated (Stereoselective) Decision->Conclusion1 WIN-2: Yes WIN-3: No Conclusion2 Non-Specific / Off-Target (TRP, Membrane, etc.) Decision->Conclusion2 WIN-2: Yes WIN-3: Yes Validation Final Validation: Block with SR141716A/SR144528 Conclusion1->Validation

Figure 2: Experimental decision matrix for distinguishing specific cannabinoid effects from off-target artifacts.

References

  • Pertwee, R.G., et al. (2010). International Union of Basic and Clinical Pharmacology.[1] LXXIX. Cannabinoid Receptors and Their Ligands: Beyond CB1 and CB2.[1] Pharmacological Reviews. Available at: [Link]

  • Savinainen, J.R., et al. (2005).[2] Identification of WIN55212-3 as a competitive neutral antagonist of the human cannabinoid CB2 receptor.[1][2][6][3] British Journal of Pharmacology, 145(5), 636-645.[2] Available at: [Link]

  • Patwardhan, A.M., et al. (2006). The cannabinoid WIN 55,212-2 inhibits transient receptor potential vanilloid 1 (TRPV1) and evokes peripheral antihyperalgesia via calcineurin.[1] PNAS.[1] Available at: [Link][1]

  • Zhang, Y., et al. (2021).[7] WIN55,212-2, a Dual Modulator of Cannabinoid Receptors and G Protein-Coupled Inward Rectifier Potassium Channels.[1] Biomolecules.[1][3][5][8][9][10] Available at: [Link][1]

Sources

Stereochemical Control in CB1 Receptor Pharmacology: Profiling (S)-(-)-WIN 55,212 Mesylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of (S)-(-)-WIN 55,212 mesylate (also known as WIN 55,212-3), focusing on its binding affinity at the Cannabinoid Receptor Type 1 (CB1).

Executive Summary: The Critical Role of the Distomer

In high-precision cannabinoid pharmacology, (S)-(-)-WIN 55,212 mesylate serves a distinct and critical role as the distomer (inactive or low-affinity enantiomer) of the aminoalkylindole prototype WIN 55,212. While its enantiomer, (R)-(+)-WIN 55,212-2 , is a potent high-affinity agonist (


 nM), the (S)-(-) enantiomer exhibits negligible affinity for the CB1 orthosteric site in the nanomolar range.

This guide details the binding kinetics of (S)-(-)-WIN 55,212, its characterization as a partial inverse agonist, and its experimental utility as a stereonegative control to validate CB1-specific signaling.

Binding Affinity Profile & Comparative Kinetics[1]

The pharmacological value of (S)-(-)-WIN 55,212 lies in its lack of affinity relative to the (R)-(+) isomer. This stereoselectivity confirms that biological effects observed with the racemate or the (R)-isomer are mediated by specific receptor interactions rather than physicochemical membrane disruption.

Quantitative Binding Data (Human CB1 Receptor)
CompoundEnantiomer

(CB1)

(CB2)
Functional Mode
(S)-(-)-WIN 55,212 Distomer (S)

nM

nM
Neutral Antagonist / Partial Inverse Agonist
(R)-(+)-WIN 55,212-2 Eutomer (R)

nM

nM
Full Agonist
SR141716A (Rimonabant) N/A

nM

nM
Inverse Agonist

Key Insight: In radioligand displacement assays using


-CP55,940, (S)-(-)-WIN 55,212 fails to displace the radioligand at concentrations where the (R)-enantiomer achieves saturation. Significant displacement by the (S)-enantiomer typically only occurs at micromolar concentrations (

), indicating non-specific interactions or low-affinity binding sites.

Mechanistic Pharmacology

Steric Hindrance in the Orthosteric Pocket

The CB1 receptor's orthosteric binding pocket is highly stereospecific. The aminoalkylindole scaffold requires a specific orientation of the naphthyl and morpholino moieties to engage the aromatic microdomain (residues F3.36, W5.43, W6.48).

  • The (R)-Configuration: Aligns the naphthyl ring to interact via

    
    -
    
    
    
    stacking with W6.48 (Toggle Switch), triggering the conformational change required for
    
    
    coupling.
  • The (S)-Configuration: The spatial arrangement of the morpholino-ethyl group creates steric clashes with transmembrane helices TM3 and TM5, preventing deep pocket insertion and subsequent receptor activation.

Inverse Agonism

While traditionally labeled "inactive," advanced GTP


S assays reveal that (S)-(-)-WIN 55,212 acts as a partial inverse agonist  at constitutively active CB1 receptors. It stabilizes the inactive GDP-bound state (

), reducing basal G-protein activity, albeit with significantly lower potency (

) compared to Rimonabant.
Signaling Pathway Visualization

The following diagram illustrates the divergent signaling outcomes of the two enantiomers.

CB1_Stereoselectivity Ligand_R (R)-(+)-WIN 55,212-2 CB1_Active CB1 Receptor (Active Conformation) Ligand_R->CB1_Active High Affinity Binding (Ki ~2nM) Ligand_S (S)-(-)-WIN 55,212 CB1_Inactive CB1 Receptor (Inactive Conformation) Ligand_S->CB1_Inactive Low Affinity / Steric Clash (Ki >1000nM) Ligand_S->CB1_Inactive Stabilizes Inactive State (Inverse Agonism) Gi_Protein Gi/o Protein Activation CB1_Active->Gi_Protein GTP Exchange CB1_Inactive->Gi_Protein No Activation AC Adenylyl Cyclase Gi_Protein->AC Inhibition cAMP cAMP Levels AC->cAMP Decrease

Caption: Divergent signaling: (R)-enantiomer drives Gi/o coupling, while (S)-enantiomer stabilizes the inactive state or fails to bind.

Experimental Protocol: Stereoselective Binding Validation

Objective: To distinguish specific CB1-mediated binding from non-specific hydrophobic adsorption using the (S)-(-)-WIN 55,212 enantiomer as a negative control.

Reagents
  • Radioligand:

    
    -CP55,940 (Specific Activity: 100-180 Ci/mmol).
    
  • Eutomer: (R)-(+)-WIN 55,212-2 (10 mM stock in DMSO).

  • Distomer (Control): (S)-(-)-WIN 55,212 mesylate (10 mM stock in DMSO).

  • Buffer: 50 mM Tris-HCl, 5 mM

    
    , 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.
    
Workflow: Competition Binding Assay
  • Membrane Preparation:

    • Harvest CHO-hCB1 cells or rat cerebellar membranes.

    • Homogenize in ice-cold buffer and centrifuge (40,000 x g, 30 min). Resuspend to protein conc. of 10-20

      
       g/well .
      
  • Incubation Setup (96-well plate):

    • Total Binding: Membrane +

      
      -CP55,940 (0.5 nM) + Vehicle (DMSO).
      
    • Non-Specific Binding (NSB): Membrane +

      
      -CP55,940 + 10 
      
      
      
      M (R)-(+)-WIN 55,212-2.
    • Experimental (Eutomer): Membrane +

      
      -CP55,940 + (R)-WIN (10 pM to 10 
      
      
      
      M).
    • Control (Distomer): Membrane +

      
      -CP55,940 + (S)-(-)-WIN 55,212  (10 pM to 10 
      
      
      
      M).
  • Equilibration:

    • Incubate for 90 minutes at 30°C. Note: Equilibrium is critical for accurate

      
       determination of low-affinity ligands.
      
  • Filtration:

    • Rapid filtration through GF/B filters pre-soaked in 0.3% PEI (to reduce filter binding of the lipophilic ligand).

    • Wash 3x with ice-cold buffer.

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Plot displacement curves.

    • Validation Criteria: The (R)-curve should show sigmoidal displacement with

      
       in the nanomolar range. The (S)-curve should remain flat (near Total Binding levels) up to 1 
      
      
      
      M.
Workflow Visualization

Binding_Assay_Workflow cluster_incubation Incubation Phase (90 min @ 30°C) Start Start: Membrane Prep (CHO-hCB1) Tube_R Tube A: Eutomer (R)-WIN + [3H]-Ligand Start->Tube_R Tube_S Tube B: Distomer (S)-WIN + [3H]-Ligand Start->Tube_S Tube_NSB Tube C: NSB Definer 10µM (R)-WIN Start->Tube_NSB Filter GF/B Filtration (0.3% PEI Pre-soak) Tube_R->Filter Tube_S->Filter Tube_NSB->Filter Count Scintillation Counting Filter->Count Analyze Data Analysis (Sigmoidal Regression) Count->Analyze Result Validation Outcome: (R) displaces at nM (S) no displacement <1µM Analyze->Result

Caption: Step-by-step workflow for validating stereospecific binding using the (R)/(S) enantiomer pair.

References

  • Pertwee, R. G., et al. (2010). International Union of Basic and Clinical Pharmacology. LXXIX. Cannabinoid Receptors and Their Ligands: Beyond CB1 and CB2.[1] Pharmacological Reviews. [Link]

  • Govaerts, S. J., et al. (2004).[2] Identification of WIN 55212-3 as a competitive neutral antagonist of the human cannabinoid CB2 receptor.[2] British Journal of Pharmacology. [Link]

  • Price, T. J., et al. (2004).[3] Cannabinoid receptor-independent actions of the aminoalkylindole WIN 55,212-2 on trigeminal sensory neurons.[1][3] British Journal of Pharmacology. [Link][2][3]

Sources

A Comprehensive Resource for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (S)-(-)-Win 55,212-2 Mesylate

This guide provides a detailed overview of (S)-(-)-Win 55,212-2 mesylate, a potent synthetic cannabinoid receptor agonist. It is intended to serve as a technical resource for researchers, scientists, and professionals involved in drug development and discovery.

Core Compound Identification

(S)-(-)-Win 55,212-2 mesylate is a member of the aminoalkylindole class of compounds and is widely utilized in scientific research to investigate the endocannabinoid system.

Identifier Value
CAS Number 131543-23-2[1][2]
Molecular Weight 522.61 g/mol [1]
Molecular Formula C₂₇H₂₆N₂O₃・CH₃SO₃H[2]

Pharmacological Profile and Mechanism of Action

(S)-(-)-Win 55,212-2 mesylate is a potent agonist for both cannabinoid receptor type 1 (CB1) and type 2 (CB2), with a higher affinity for the CB2 receptor. The binding affinities (Ki) have been reported as 62.3 nM for the human CB1 receptor and 3.3 nM for the human CB2 receptor.[1][3] This preferential binding to CB2 receptors makes it a valuable tool for studying the distinct physiological roles of these two receptor subtypes.

The activation of CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs), initiates a cascade of intracellular signaling events. The primary mechanism involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Additionally, activation of these receptors can modulate ion channels, such as inhibiting N- and P/Q-type calcium channels and activating G-protein-coupled inwardly rectifying potassium (GIRK) channels.

Signaling Pathway Overview

WIN55212_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm WIN55212 (S)-(-)-Win 55,212-2 CB1_R CB1 Receptor WIN55212->CB1_R Agonist Binding CB2_R CB2 Receptor WIN55212->CB2_R Agonist Binding (Higher Affinity) G_protein Gi/o Protein CB1_R->G_protein Activation CB2_R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_Expression Gene Expression CREB->Gene_Expression Modulation

Caption: Simplified signaling pathway of (S)-(-)-Win 55,212-2.

Experimental Protocols

Preparation of Stock Solutions

Due to its hydrophobic nature, (S)-(-)-Win 55,212-2 mesylate is typically dissolved in an organic solvent to create a concentrated stock solution, which can then be diluted in aqueous buffers for experimental use.

Materials:

  • (S)-(-)-Win 55,212-2 mesylate powder

  • Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Protocol:

  • Aseptically weigh the desired amount of (S)-(-)-Win 55,212-2 mesylate powder.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution thoroughly until the powder is completely dissolved.

  • Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.

In Vitro Receptor Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of a test compound for cannabinoid receptors using (S)-(-)-Win 55,212-2 as a reference compound.

Materials:

  • Cell membranes expressing either CB1 or CB2 receptors

  • Radiolabeled cannabinoid agonist (e.g., [³H]CP-55,940)

  • (S)-(-)-Win 55,212-2 mesylate

  • Test compound

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

  • Glass fiber filters

  • Scintillation fluid and counter

Workflow:

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis A Prepare serial dilutions of (S)-(-)-Win 55,212-2 and test compound C Incubate membranes with radioligand and varying concentrations of test compound A->C B Prepare cell membrane homogenates B->C D Filter the incubation mixture through glass fiber filters C->D E Wash filters to remove unbound radioligand D->E F Measure bound radioactivity using a scintillation counter E->F G Plot binding curves and calculate Ki values F->G

Caption: Workflow for a competitive cannabinoid receptor binding assay.

Applications in Research

(S)-(-)-Win 55,212-2 mesylate is a versatile tool in cannabinoid research with a broad range of applications, including:

  • Neuroscience: Investigating the role of the endocannabinoid system in neurotransmission, synaptic plasticity, and neuroinflammation.

  • Immunology: Studying the modulatory effects of cannabinoids on immune cell function and inflammatory responses.

  • Oncology: Exploring the potential of cannabinoid receptor agonists in regulating cancer cell proliferation, apoptosis, and angiogenesis.

  • Pain Research: Elucidating the mechanisms of cannabinoid-mediated analgesia in various pain models.

References

  • Merck Millipore. (n.d.). (+)-WIN 55,212-2 mesylate - CAS 131543-23-2 - Calbiochem. Retrieved from [Link]

Sources

Stereoselectivity of aminoalkylindole cannabinoids

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stereoselectivity of Aminoalkylindole Cannabinoids

Abstract

Stereochemistry is a fundamental determinant of pharmacological activity, dictating the three-dimensional arrangement of a molecule and its subsequent interaction with a biological target. In the field of cannabinoid research, the aminoalkylindole (AAI) class of synthetic cannabinoid receptor agonists (SCRAs) presents a compelling case for the critical importance of stereoselectivity. These compounds, many of which possess at least one chiral center, exhibit significant enantiomer-dependent differences in their affinity, efficacy, and functional activity at the cannabinoid type 1 (CB1) and type 2 (CB2) receptors. This guide provides a comprehensive technical overview of the stereoselectivity of AAIs, intended for researchers, scientists, and drug development professionals. We will explore the nuances of stereoselective synthesis, delve into the quantitative differences in receptor binding and activation between enantiomers, and elucidate the downstream signaling consequences. This document is structured to provide not just data, but a causal understanding of the principles governing these stereoselective interactions, supported by detailed experimental protocols and visual diagrams to facilitate comprehension and application.

The Principle of Chirality in Aminoalkylindole Cannabinoids

Aminoalkylindoles are a structurally distinct class of cannabinoid receptor ligands compared to classical dibenzopyran-based cannabinoids like Δ⁹-THC.[1] Their general structure features an indole core, a 1-position (N1) alkyl or aminoalkyl side chain, and a 3-position (C3) aroyl group (e.g., a naphthoyl group).[2] Chirality in this class often arises from a stereocenter within the N1-aminoalkyl substituent, as exemplified by the prototypical AAI, WIN 55,212-2.[3]

The two non-superimposable mirror-image forms of a chiral molecule are known as enantiomers. While physically similar, their distinct spatial arrangements lead to differential interactions with chiral biological targets like G-protein coupled receptors (GPCRs), which are themselves composed of chiral L-amino acids. This differential interaction is the basis of stereoselectivity, where one enantiomer (the eutomer) may exhibit significantly higher affinity and/or efficacy than its counterpart (the distomer). Understanding this relationship is paramount in drug development to optimize therapeutic effects and minimize off-target activity or toxicity associated with the less active enantiomer.[3]

Stereoselective Synthesis and Resolution

The generation of enantiomerically pure AAIs is essential for accurately characterizing their pharmacological profiles. Two primary strategies are employed: asymmetric synthesis and chiral resolution of a racemic mixture.

Conceptual Workflow for Stereoselective Synthesis

The synthesis of a chiral AAI can be approached by coupling a chiral N1 side chain to the indole core, followed by acylation at the C3 position. The key is the introduction of the stereocenter in a controlled manner.

G cluster_0 Strategy 1: Asymmetric Synthesis cluster_1 Strategy 2: Chiral Resolution A Chiral Pool Starting Material (e.g., (R)- or (S)-amino acid) B Synthesis of Chiral N1-aminoalkyl Side Chain A->B C N-Alkylation of Indole Core B->C D Friedel-Crafts Acylation at C3 Position C->D E Final Enantiomerically Pure AAI D->E F Synthesis of Racemic AAI or Intermediate G Chiral HPLC or Diastereomeric Salt Formation F->G H Separation of Enantiomers G->H I (R)-Enantiomer H->I Isolate J (S)-Enantiomer H->J Isolate

Caption: Conceptual workflows for obtaining enantiomerically pure AAIs.

Representative Protocol: N-Alkylation and Acylation

This protocol outlines the general synthesis of an N-alkylated indole, a key intermediate for many AAIs. This would typically be followed by a Friedel-Crafts acylation. Enantioselectivity is achieved by starting with an enantiomerically pure alkylating agent.

Objective: To synthesize a 1-alkyl-indole intermediate.

Materials:

  • Indole

  • Enantiomerically pure alkylating agent (e.g., (R)-1-bromo-alkane derivative)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, ice bath

Step-by-Step Methodology: [4]

  • Preparation: Under a nitrogen atmosphere, add the indole (1.0 eq) to a round-bottom flask containing anhydrous DMF. Cool the solution to 0°C in an ice bath.

  • Deprotonation: Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Causality Note: NaH is a strong, non-nucleophilic base that deprotonates the indole nitrogen to form the highly nucleophilic indyl anion, which is necessary for the subsequent alkylation.

  • Reaction Monitoring: Allow the reaction to stir at 0°C for 30 minutes. The cessation of hydrogen gas evolution indicates the completion of deprotonation.

  • Alkylation: Add the enantiomerically pure alkylating agent (1.1 eq) dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir overnight.

  • Quenching: Carefully quench the reaction by the slow addition of water at 0°C.

  • Extraction: Transfer the mixture to a separatory funnel. Dilute with EtOAc and wash sequentially with water, saturated NaHCO₃ solution, and brine. Causality Note: The aqueous washes remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired enantiomerically pure N-alkylated indole.

Stereoselectivity at Cannabinoid Receptors: Binding and Function

The primary pharmacological distinction between AAI enantiomers lies in their interaction with CB1 and CB2 receptors. This is quantitatively assessed through receptor binding assays to determine affinity (Kᵢ) and functional assays to determine efficacy and potency (EC₅₀).

Differential Binding and Activation by Enantiomers

The chiral center dictates the orientation of the side chain, which profoundly impacts how the ligand fits into the binding pocket of the CB1 and CB2 receptors. One enantiomer will achieve a more energetically favorable conformation, leading to higher affinity and more efficient receptor activation.

G cluster_0 Enantiomer Interaction with CB1/CB2 Receptor cluster_1 Functional Outcome R_Ligand (R)-Enantiomer (Eutomer) Receptor CB1/CB2 Receptor (Chiral Binding Pocket) R_Ligand->Receptor High Affinity Binding (Good Fit) S_Ligand (S)-Enantiomer (Distomer) S_Ligand->Receptor Low Affinity Binding (Poor Fit) High_Activity Strong Agonist Activity (High Efficacy/Potency) Receptor->High_Activity Efficient Activation Low_Activity Weak/No Agonist Activity (Low Efficacy/Potency) Receptor->Low_Activity Inefficient Activation

Caption: Differential binding and activation of cannabinoid receptors by enantiomers.

Quantitative Analysis of Stereoselectivity

The table below summarizes binding affinity (Kᵢ) data for representative AAI enantiomeric pairs, highlighting the often-dramatic differences in receptor interaction.

CompoundEnantiomerReceptorBinding Affinity (Kᵢ, nM)Selectivity (CB1/CB2)Reference(s)
WIN 55,212 (R)-(+)-WIN 55,212-2human CB162.30.05[5]
human CB23.3[5]
(S)-(-)-WIN 55,212-3CB1> 10,000-[3]
CB2> 10,000-[3]
AM-1241 (R)-(+)-AM1241human CB120300.008[6]
human CB216.5[7]
(S)-(-)-AM1241human CB1>10,000<0.07[7]
human CB2714[7]

Note: Data compiled from multiple sources. Assay conditions may vary.

The case of AM-1241 is particularly instructive. The (R)-enantiomer possesses over 40-fold higher binding affinity for the human CB2 receptor than the (S)-enantiomer.[7] However, functional assays reveal a more complex picture: at rodent CB2 receptors, (R)-AM1241 acts as an inverse agonist, while the lower-affinity (S)-AM1241 behaves as a functional agonist.[7][8] This demonstrates that stereochemistry governs not only if a ligand binds but also how it binds and the conformational change it induces in the receptor, ultimately determining its functional profile.

The structural basis for this selectivity is thought to involve specific interactions within the receptor's binding pocket. For many AAIs, an s-trans conformation between the indole and naphthoyl rings is preferred for high-affinity binding, and one enantiomer may adopt this conformation more readily upon receptor interaction.[9] Aromatic stacking interactions between the ligand and receptor are also considered critical.[9]

Downstream Signaling Consequences

CB1 and CB2 receptors are canonical Gi/o-coupled GPCRs.[10] Agonist binding by a potent AAI enantiomer initiates a cascade of intracellular events. The stereoselectivity observed in binding and G-protein activation translates directly to the magnitude of these downstream effects.

Canonical Gi/o-Coupled Signaling Pathway

The primary signaling pathway activated by AAI agonists involves the inhibition of adenylyl cyclase and modulation of ion channels and MAP kinases.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Ligand AAI Agonist (e.g., (R)-WIN 55,212-2) Receptor CB1/CB2 Receptor Ligand->Receptor Binds G_Protein Gi/o Protein (αβγ) Receptor->G_Protein Activates G_alpha Gαi G_Protein->G_alpha Dissociates G_betagamma Gβγ G_Protein->G_betagamma Dissociates AC Adenylyl Cyclase (AC) cAMP ↓ cAMP AC->cAMP Converts ATP to cAMP G_alpha->AC Inhibits MAPK ↑ MAPK (ERK1/2) Activation G_betagamma->MAPK PI3K ↑ PI3K/Akt Pathway G_betagamma->PI3K PKA ↓ PKA Activity cAMP->PKA Cellular_Response Cellular Response (e.g., altered neurotransmission) PKA->Cellular_Response ↓ Phosphorylation of Targets MAPK->Cellular_Response ↑ Gene Expression, Proliferation PI3K->Cellular_Response ↑ Cell Survival

Caption: Primary downstream signaling pathways activated by AAI agonists at CB1/CB2 receptors.

Activation by a potent enantiomer leads to:

  • Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[11][12]

  • Modulation of Ion Channels: The dissociated Gβγ subunit can directly inhibit voltage-gated calcium channels and activate G-protein-coupled inwardly rectifying potassium (GIRK) channels.[11]

  • Activation of Kinase Cascades: Gβγ subunits can also activate mitogen-activated protein kinase (MAPK) pathways, such as ERK1/2, and the PI3K/Akt pathway, which are involved in cell survival, proliferation, and inflammation.[10][13]

The degree of cAMP inhibition or MAPK activation is directly proportional to the efficacy of the enantiomer at the receptor, making these functional readouts critical for characterizing stereoselectivity.

Key Experimental Protocols

Accurate assessment of stereoselectivity relies on robust and validated in vitro assays. The following sections provide step-by-step methodologies for core experiments.

Protocol: Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Kᵢ) of test enantiomers by measuring their ability to compete with a known radioligand for CB1 or CB2 receptors.

Materials:

  • Membrane preparations from cells expressing human CB1 or CB2 receptors (e.g., CHO-hCB1 or HEK-hCB2 cells).[14]

  • Radioligand: [³H]CP-55,940 (a high-affinity, non-selective agonist).

  • Non-specific binding control: A high concentration (e.g., 10 µM) of a non-labeled potent agonist (e.g., WIN 55,212-2).

  • Test compounds: Enantiomers of the AAI, serially diluted.

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.[15]

  • 96-well plates, glass fiber filters (e.g., Whatman GF/C), cell harvester, scintillation counter.[14]

Step-by-Step Methodology: [14][15][16]

  • Plate Setup: In a 96-well plate, prepare wells for total binding (radioligand + buffer), non-specific binding (radioligand + excess unlabeled ligand), and competition binding (radioligand + serial dilutions of test enantiomer).

  • Reagent Addition: Add 50 µL of binding buffer (for total binding), 50 µL of non-specific control, or 50 µL of test compound dilution to the appropriate wells.

  • Radioligand Addition: Add 50 µL of [³H]CP-55,940 (at a final concentration near its Kₔ, e.g., 0.5-1.0 nM) to all wells.

  • Initiate Binding: Add 150 µL of the membrane preparation (e.g., 10-20 µg protein/well) to all wells to initiate the binding reaction. The final volume is 250 µL.

  • Incubation: Incubate the plate for 90 minutes at 30°C with gentle agitation to reach equilibrium. Causality Note: This incubation allows the binding reaction between the ligands and receptors to reach a steady state.

  • Termination and Filtration: Terminate the assay by rapid vacuum filtration through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters rapidly 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl) to remove any remaining unbound radioligand.

  • Quantification: Dry the filters, add scintillation cocktail, and measure the retained radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific counts from total and competition counts. Plot the specific binding as a function of the log concentration of the test compound. Use non-linear regression (one-site fit) to determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Protocol: [³⁵S]GTPγS Functional Assay

Objective: To measure the functional potency (EC₅₀) and efficacy (% max stimulation) of AAI enantiomers by quantifying their ability to stimulate the binding of [³⁵S]GTPγS to G-proteins upon receptor activation.

Materials:

  • Membrane preparations (as above).

  • [³⁵S]GTPγS (non-hydrolyzable GTP analog).

  • GDP (Guanosine diphosphate).

  • GTPγS Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.[17]

  • Non-specific control: 10 µM unlabeled GTPγS.

  • Test compounds: Enantiomers of the AAI, serially diluted.

Step-by-Step Methodology: [17][18]

  • Reagent Preparation: Prepare a master mix containing GTPγS Assay Buffer, GDP (final concentration ~30 µM), and the membrane preparation (~10 µg protein/well). Causality Note: GDP is required to be present in the G-protein nucleotide-binding pocket for agonist-stimulated exchange with [³⁵S]GTPγS to occur.

  • Plate Setup: In a 96-well plate, add test compounds at various concentrations. Include wells for basal activity (no agonist) and a positive control (a known full agonist like CP-55,940).

  • Pre-incubation: Add the membrane master mix to the wells and pre-incubate for 15-20 minutes at 30°C.

  • Initiate Reaction: Start the reaction by adding [³⁵S]GTPγS (final concentration ~0.1 nM) to all wells.

  • Incubation: Incubate for 60 minutes at 30°C with gentle agitation.

  • Termination and Filtration: Terminate and filter the reaction as described in the radioligand binding protocol.

  • Quantification: Measure the filter-bound radioactivity using a scintillation counter.

  • Data Analysis: Plot the specific [³⁵S]GTPγS binding against the log concentration of the agonist enantiomer. Use non-linear regression (sigmoidal dose-response) to calculate the EC₅₀ and Eₘₐₓ values. Efficacy is often expressed relative to the maximal stimulation produced by a standard full agonist.

Protocol: Forskolin-Stimulated cAMP Accumulation Assay

Objective: To measure the ability of AAI enantiomers to inhibit adenylyl cyclase activity, a hallmark of Gi/o-coupled receptor activation.

Materials:

  • Whole cells expressing the target receptor (e.g., CHO-hCB1).

  • Forskolin (an adenylyl cyclase activator).

  • IBMX (a phosphodiesterase inhibitor).

  • Assay buffer (e.g., HBSS).

  • cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen-based).

Step-by-Step Methodology: [19][20][21][22]

  • Cell Plating: Plate cells in a 96- or 384-well plate and allow them to adhere overnight.

  • Compound Addition: Remove culture media and add assay buffer containing serial dilutions of the test enantiomers. Also include control wells (vehicle only).

  • Pre-incubation: Pre-incubate the cells with the compounds for 15-30 minutes at 37°C. Causality Note: This allows the test compounds to bind to the receptors before stimulating the system.

  • Stimulation: Add a solution of forskolin (final concentration determined during assay optimization, e.g., 5-10 µM) and IBMX (e.g., 100 µM) to all wells. Causality Note: Forskolin directly stimulates adenylyl cyclase, raising cAMP levels. IBMX prevents the degradation of cAMP, amplifying the signal window. A Gi agonist will inhibit this forskolin-stimulated cAMP production.

  • Incubation: Incubate for 30 minutes at 37°C.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.

  • Data Analysis: Plot the measured cAMP levels against the log concentration of the agonist enantiomer. The data will show an inhibitory dose-response curve. Use non-linear regression to calculate the EC₅₀ for cAMP inhibition.

Conclusion and Future Directions

The stereoselectivity of aminoalkylindole cannabinoids is a clear and potent demonstration of the structure-activity relationship at the molecular level. The orientation of a single chiral center can alter binding affinity by orders of magnitude and even switch the functional output of a ligand from agonist to inverse agonist. This guide has outlined the synthetic strategies, quantitative pharmacology, and downstream signaling effects that define this phenomenon. For drug development professionals, a thorough characterization of individual enantiomers is not merely an academic exercise but a critical step in identifying safe and effective therapeutics. The use of the less active enantiomer as a negative control in preclinical studies can also be a powerful tool for confirming on-target effects.[3]

Future research will likely leverage advances in structural biology, including cryo-electron microscopy of CB1 and CB2 receptors complexed with different AAI enantiomers, to provide an atomic-level understanding of the basis for stereoselectivity.[5][23] This knowledge, combined with computational modeling, will pave the way for the rational design of highly selective and potent cannabinoid receptor modulators with optimized therapeutic profiles.

References

  • Keating, G. M., & Dhillon, S. (2007). Species-specific in vitro pharmacological effects of the cannabinoid receptor 2 (CB2) selective ligand AM1241 and its resolved enantiomers. Bioorganic & Medicinal Chemistry, 15(16), 5482-5491. [Link]

  • Rahn, E. J., Zvonok, A. M., Thakur, G. A., et al. (2008). Antinociceptive Effects of Racemic AM1241 and Its Chirally Synthesized Enantiomers: Lack of Dependence upon Opioid Receptor Activation. Journal of Pharmacology and Experimental Therapeutics, 325(2), 624-633. [Link]

  • Yao, B. B., Hsieh, G. C., Frost, J. M., et al. (2006). In vitro pharmacological characterization of AM1241: a protean agonist at the cannabinoid CB2 receptor?. British Journal of Pharmacology, 149(2), 145-154. [Link]

  • Inxight Drugs. (n.d.). AM-1241, (S)-. National Center for Advancing Translational Sciences. [Link]

  • Eldeeb, K., & Howlett, A. C. (2017). Mouse Neuroblastoma CB1 Cannabinoid Receptor-Stimulated [35S]GTPɣS Binding: Total and Antibody-Targeted Gα Protein-Specific Scintillation Proximity Assays. Methods in Enzymology, 593, 193-212. [Link]

  • Shim, J. Y., Collantes, E. M., Welsh, W. J., et al. (2002). The bioactive conformation of aminoalkylindoles at the cannabinoid CB1 and CB2 receptors: insights gained from (E)- and (Z)-naphthylidene indenes. Journal of Medicinal Chemistry, 45(7), 1447-1459. [Link]

  • Eissenstat, M. A., Bell, M. R., D'Ambra, T. E., et al. (1995). Aminoalkylindoles: Structure-Activity Relationships of Novel Cannabinoid Mimetics. Journal of Medicinal Chemistry, 38(16), 3094-3105. [Link]

  • Glass, M., & Felder, C. C. (1997). Concurrent Stimulation of Cannabinoid CB1 and Dopamine D2 Receptors Augments cAMP Accumulation in Striatal Neurons. Journal of Neuroscience, 17(14), 5327-5333. [Link]

  • ResearchGate. (n.d.). Signaling pathway activity downstream of CB1. [Link]

  • Deng, H. (2005). Design and synthesis of selective cannabinoid receptor ligands: Aminoalkylindole and other heterocyclic analogs [Doctoral dissertation, University of Connecticut]. ResearchGate. [Link]

  • Vasiljevik, T., Franks, L. N., Ford, B. M., et al. (2013). Design, Synthesis, and Biological Evaluation of Aminoalkylindole Derivatives as Cannabinoid Receptor Ligands with Potential for Treatment of Alcohol Abuse. Journal of Medicinal Chemistry, 56(11), 4537-4550. [Link]

  • University of Mississippi. (2020). In-Vitro Assessment of CB1/CB2 Receptor Binding and Function. eGrove. [Link]

  • da Silva, A. F. M., de Souza, M. V. N., & de Almeida, M. V. (2023). Exploring the Impact of Chirality of Synthetic Cannabinoids and Cathinones: A Systematic Review on Enantioresolution Methods and Enantioselectivity Studies. International Journal of Molecular Sciences, 24(13), 11095. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Di Marzo, V., & Maccarrone, M. (2014). Assay of CB1 Receptor Binding. In The Endocannabinoid System (pp. 3-15). Humana Press. [Link]

  • Lu, D., Qu, C., & Shen, Q. (2020). Structural basis of signaling of cannabinoids receptors: paving a way for rational drug design in controling mutiple neurological and immune diseases. Genes & Diseases, 7(3), 336-338. [Link]

  • Ibsen, M. S., Connor, M., & Glass, M. (2021). CB1 Cannabinoid Receptor Signaling and Biased Signaling. Molecules, 26(17), 5413. [Link]

  • Tai, S., & Fantegrossi, W. E. (2020). Molecular Pharmacology of Synthetic Cannabinoids: Delineating CB1 Receptor-Mediated Cell Signaling. International Journal of Molecular Sciences, 21(17), 6043. [Link]

  • Huffman, J. W. (2009). Targeting the cannabinoid CB2 receptor: modelling and structural determinants of CB2 selective ligands. British Journal of Pharmacology, 156(8), 1215-1223. [Link]

  • Assay Guidance Manual. (2012). GTPγS Binding Assays. National Center for Biotechnology Information. [Link]

  • Mackie, K. (2020). Protein Interactors and Trafficking Pathways That Regulate the Cannabinoid Type 1 Receptor (CB1R). Frontiers in Molecular Neuroscience, 13, 103. [Link]

  • ResearchGate. (n.d.). Ligand-specific homology modeling of human cannabinoid (CB1) receptor. [Link]

  • Pertwee, R. G. (2015). Structure–Activity Relationship and Functional Evaluation of Cannabinoid Type-1 Receptor. Endocannabinoids, 1-26. [Link]

  • Janowsky, A. (2014). AM-2232 Binding and Functional Activity at Cannabinoid CB1 Receptors. UNODC. [Link]

  • Celtarys Research. (n.d.). Cannabinoid Receptor Binding and Assay Tools. [Link]

  • ResearchGate. (n.d.). Identification, extraction and quantification of the synthetic cannabinoid JWH-018 from commercially available herbal marijuana alternatives. [Link]

  • Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). National Center for Biotechnology Information. [Link]

  • Piomelli, D. (2003). The molecular logic of endocannabinoid signalling. Nature Reviews Neuroscience, 4(11), 873-884. [Link]

  • Howlett, A. C. (2000). Cannabinoid Receptors and Signal Transduction. In Madame Curie Bioscience Database. Landes Bioscience. [Link]

  • Takeda, S., Hasegawa, K., Fuyuno, M., et al. (2015). A Reliable Method for the Separation and Detection of Synthetic Cannabinoids by Supercritical Fluid Chromatography with Mass Spectrometry, and Its Application to Plant Products. Analytical Sciences, 31(10), 1019-1025. [Link]

  • Innoprot. (n.d.). CB1 Cannabinoid Receptor Assay. [Link]

  • Creative BioMart. (n.d.). cAMP Accumulation Assay. [Link]

  • Shultz, Z. P. (2018). Enantioselective Total Synthesis of Cannabinoids-A Route for Analogue Development. Organic Letters, 20(3), 764-767. [Link]

  • Navarro, G., & Franco, R. (2022). Investigation in the CB1 and CB2 receptor binding profile and intrinsic activity of (−)- and (+)-cannabidiol and related analogues. Biomedicine & Pharmacotherapy, 149, 112836. [Link]

  • ResearchGate. (n.d.). Enantioselective Total Synthesis of Cannabinoids—A Route for Analogue Development. [Link]

  • Monash University. (2023, October 17). Structure Biology Studies on Cannabinoid Receptors and Putative Cannabinoid Receptor GPR12 [Video]. YouTube. [Link]

  • Yesylevskyy, S. O., & Hovorun, D. M. (2023). Interaction of Synthetic Cannabinoid Receptor Agonists with Cannabinoid Receptor I: Insights into Activation Molecular Mechanism. International Journal of Molecular Sciences, 24(19), 14896. [Link]

  • da Silva, A. F. M., de Souza, M. V. N., & de Almeida, M. V. (2014). Structure Activity of CB1 Cannabinoid Receptor Antagonists. Journal of Basic and Clinical Pharmacy, 5(4), 89-94. [Link]

  • ResearchGate. (n.d.). GTPγS functional curves for the CB1 receptor of compounds 2 (A), 12 (B), and 16 (C). [Link]

Sources

Technical Deep Dive: Stereochemical Determinants of WIN 55,212 Pharmacology

Author: BenchChem Technical Support Team. Date: February 2026

Differentiation of Active (R)- and Inactive (S)-Enantiomers in Cannabinoid Research

Executive Summary

In cannabinoid receptor research, the aminoalkylindole WIN 55,212 represents a critical tool compound due to its high affinity and structural distinction from classical cannabinoids (e.g., THC). However, the rigor of experimental data often hinges on the correct utilization of its enantiomers: WIN 55,212-2 (Active) and WIN 55,212-3 (Inactive/Control) .[1]

This guide provides a technical analysis of the stereochemical, pharmacodynamic, and functional differences between these enantiomers.[1] It establishes a framework for using WIN 55,212-3 as a negative control to validate receptor-mediated specificity versus off-target chemical effects.[1]

Molecular Architecture & Stereochemistry

The pharmacological divergence of the WIN 55,212 series stems from a single chiral center located at the carbon bridging the core indole structure and the morpholine ring.[1]

The Chiral Imperative[1]
  • WIN 55,212-2 (The Agonist): Possesses the (R)-(+) configuration.[1][2][3] The spatial arrangement of the morpholinoethyl group in the R-isomer allows for optimal steric fit within the hydrophobic binding pocket of the CB1 and CB2 receptors, facilitating the conformational shift required for G-protein coupling.[1]

  • WIN 55,212-3 (The Control): Possesses the (S)-(-) configuration.[1] This enantiomer acts as a stereochemical negative control.[1] Due to the inverted chirality, it exhibits significantly reduced affinity for cannabinoid receptors, failing to stabilize the active receptor conformation at physiological concentrations.

Chemical Identity:

  • Core Structure: Aminoalkylindole.[1][4][5][6]

  • Key Substituent: 1,4-morpholinylmethyl group.[1][3]

  • Differentiation: The orientation of the morpholine ring relative to the naphthyl ketone moiety.[1]

Comparative Pharmacodynamics[1]

To design robust experiments, researchers must understand the quantitative gap between the two enantiomers. The "inactive" label for WIN 55,212-3 is a functional simplification; technically, it displays micromolar affinity or neutral antagonism, contrasting with the nanomolar affinity of the -2 isomer.[1]

Table 1: Pharmacological Profile Comparison
ParameterWIN 55,212-2 (Active)WIN 55,212-3 (Inactive/Control)Biological Implication
Stereochemistry (R)-(+)(S)-(-)Basis of selectivity.[1]
CB1 Affinity (

)
1.9 nM > 1,000 nM (approx. 1-10

M)
>500-fold selectivity window.[1]
CB2 Affinity (

)
0.3 nM > 1,000 nM High CB2 potency of -2 isomer.[1]
Functional Mode Full AgonistNeutral Antagonist / Partial Inverse Agonist-2 drives signaling; -3 is silent.[1]
G-Protein Coupling Robust

activation
Negligible at physiological dosesBasis for GTP

S assays.[1]
Off-Target Effects TRPV1 (at high conc.)Similar to -2 (e.g., CGRP release)CRITICAL: Both can cause non-CB effects.[1]

Expert Insight: While WIN 55,212-3 is "inactive" at CB receptors, it is not chemically inert.[1] Research indicates that both enantiomers can inhibit calcium channels or trigger CGRP release in trigeminal neurons via non-CB mechanisms.[1] Therefore, if both -2 and -3 elicit a response in your assay, the effect is likely not mediated by CB1/CB2 receptors.[1]

Molecular Mechanism & Signaling Pathways[1][8][9][10]

The biological utility of these enantiomers is best visualized through their differential impact on downstream signaling cascades.[1]

Diagram 1: Differential Signaling Activation

The following diagram illustrates the divergent pathways. WIN 55,212-2 engages the


 protein complex, leading to cAMP inhibition and MAPK activation.[1] WIN 55,212-3 fails to engage this lock, leaving the pathway at basal states.[1]

G cluster_0 Extracellular Space cluster_1 Cell Membrane & Cytosol WIN2 WIN 55,212-2 (R-Isomer) CB1 CB1 Receptor (GPCR) WIN2->CB1 High Affinity Binding WIN3 WIN 55,212-3 (S-Isomer) WIN3->CB1 Steric Clash (No Binding) Gi Gi/o Protein Complex CB1->Gi Conformational Change AC Adenylyl Cyclase Gi->AC Inhibition (-) MAPK p42/p44 MAPK (Phosphorylation) Gi->MAPK Activation (+) cAMP cAMP Levels AC->cAMP Reduced Synthesis

Caption: Mechanistic divergence: The (R)-isomer recruits Gi/o proteins to inhibit Adenylyl Cyclase, whereas the (S)-isomer fails to bind effectively, preventing signal transduction.[1]

Experimental Validation Protocols

To ensure data integrity (E-E-A-T), you must validate the specificity of your cannabinoid response. The following protocols utilize the enantiomer pair to confirm receptor dependence.

Protocol A: Functional Validation via [35S]GTP S Binding

This assay measures the initial step of G-protein activation, providing the most direct evidence of agonist efficacy.[1]

Objective: Distinguish receptor-mediated G-protein activation (WIN-2) from non-specific membrane perturbations (WIN-3).

Reagents:

  • Membrane prep (e.g., CHO-hCB1 cells or mouse brain).[1]

  • Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl2, 0.2 mM EGTA, 100 mM NaCl, 0.1% BSA (Fatty acid-free).[1]

  • Ligands: WIN 55,212-2 and WIN 55,212-3 (10 nM – 10

    
    M).[1]
    
  • Radioligand: [35S]GTP

    
    S (~0.1 nM).[1]
    
  • GDP (10-50

    
    M) – Critical to suppress basal noise.[1]
    

Workflow:

  • Preparation: Thaw membranes and dilute in Assay Buffer containing GDP.[1]

  • Incubation:

    • Tube A (Basal): Membrane + GDP + Vehicle.[1]

    • Tube B (Active): Membrane + GDP + WIN 55,212-2 (1

      
      M).[1]
      
    • Tube C (Control): Membrane + GDP + WIN 55,212-3 (1

      
      M).[1]
      
    • Tube D (Non-Specific): Membrane + GDP + Cold GTP

      
      S (10 
      
      
      
      M).[1]
  • Reaction: Add [35S]GTP

    
    S to all tubes.[1] Incubate at 30°C for 60 mins.
    
  • Termination: Rapid filtration through GF/B filters.

  • Analysis:

    • Calculate % Stimulation over Basal.[1]

    • Validation Criteria: WIN-2 should show >50-100% stimulation (tissue dependent).[1] WIN-3 should show <10% stimulation (indistinguishable from basal).[1]

Protocol B: The "Tetrad" Logic (In Vivo)

When testing in vivo, the enantiomer pair is essential to rule out systemic toxicity or off-target sedation.[1]

Logic Flow:

  • Administer WIN 55,212-2 (e.g., 3 mg/kg i.p.).[1] Observe Tetrad: Analgesia, Hypothermia, Catalepsy, Hypolocomotion.[1]

  • Administer WIN 55,212-3 (same dose).

  • Result Interpretation:

    • If WIN-3 causes sedation/hypothermia

      
       The effect is likely non-CB1 mediated  (toxicity or off-target).[1]
      
    • If WIN-3 has no effect

      
       The WIN-2 effect is validated as CB1-specific.[1]
      

Decision Logic for Data Interpretation

Logic Start Experimental Observation (e.g., Cell Death, Calcium Flux) Test2 Test with WIN 55,212-2 (Active) Start->Test2 Test3 Test with WIN 55,212-3 (Inactive) Start->Test3 Result2 Response Observed? Test2->Result2 Result3 Response Observed? Test3->Result3 Compare Compare Responses Result2->Compare Result3->Compare Conclusion1 Valid Cannabinoid Effect (Receptor Mediated) Compare->Conclusion1 WIN-2 >> WIN-3 Conclusion2 Off-Target / Artifact (Non-Receptor Mediated) Compare->Conclusion2 WIN-2 ≈ WIN-3

Caption: Decision matrix for validating cannabinoid specificity. Divergence between enantiomers confirms receptor involvement; convergence suggests off-target mechanisms.[1]

References

  • Compton, D. R., et al. (1992). Aminoalkylindole analogs: cannabimimetic activity of a class of compounds structurally distinct from delta 9-tetrahydrocannabinol.[1][4] Journal of Pharmacology and Experimental Therapeutics.

  • Savinainen, J. R., et al. (2005). Identification of WIN55212-3 as a competitive neutral antagonist of the human cannabinoid CB2 receptor.[1][4] British Journal of Pharmacology.[1][4]

  • Price, T. J., et al. (2004). Cannabinoid receptor-independent actions of the aminoalkylindole WIN 55,212-2 on trigeminal sensory neurons.[1][5][7] British Journal of Pharmacology.[1][4]

  • Pertwee, R. G. (1999). Pharmacology of cannabinoid receptor ligands.[1] Current Medicinal Chemistry.

  • IUPHAR/BPS Guide to PHARMACOLOGY. WIN 55212-2 Ligand Page.[1]

Sources

Distinctive Pharmacology of (S)-(-)-WIN 55,212 Mesylate: From Stereochemical Control to Neutral Antagonism

[1][2]

Executive Summary

(S)-(-)-WIN 55,212 mesylate (often designated as WIN 55,212-3) is the enantiomer of the potent, non-selective cannabinoid agonist (R)-(+)-WIN 55,212-2.[1][2] While historically utilized primarily as a negative stereochemical control to validate cannabinoid receptor specificity, advanced pharmacological profiling has identified it as a distinct bioactive compound with unique properties at G-protein coupled receptors (GPCRs).[1][2]

This guide details the interaction profile of (S)-(-)-WIN 55,212, specifically its utility as a neutral antagonist at CB2 receptors and a partial inverse agonist at CB1 receptors .[1][2][3] It provides researchers with the mechanistic grounding and experimental protocols necessary to utilize this compound for differentiating constitutive receptor activity from ligand-induced signaling.[1][2]

Chemical & Physical Profile

Understanding the physicochemical properties of the mesylate salt is critical for assay reproducibility, particularly regarding solubility and solvent compatibility.

PropertySpecification
Common Name WIN 55,212-3 (mesylate)
Chemical Name [(3S)-2,3-Dihydro-5-methyl-3-(4-morpholinylmethyl)pyrrolo[1,2,3-de]-1,4-benzoxazin-6-yl]-1-naphthalenyl-methanone, monomethanesulfonate
Stereochemistry (S)-(-)-enantiomer
Molecular Weight 522.61 g/mol
Solubility (DMSO) ~30 mg/mL (Stock solution recommended)
Solubility (Ethanol) ~5 mg/mL
Solubility (Water) Insoluble (Precipitates upon direct addition to aqueous buffer)

Handling Protocol:

  • Stock Preparation: Dissolve in 100% DMSO to create a 10-50 mM stock.

  • Aqueous Dilution: Dilute the DMSO stock into the assay buffer (e.g., Tris-HCl + BSA) immediately prior to use.[1][2] Ensure final DMSO concentration is <0.1% to avoid solvent effects on GPCR membranes.[1][2]

  • Storage: Store stock solutions at -20°C; avoid repeated freeze-thaw cycles.

GPCR Interaction Profile

The value of (S)-(-)-WIN 55,212 lies in its ability to bind cannabinoid receptors without activating the G-protein signaling cascade in the same manner as the (R)-isomer.[1][2] This makes it an essential tool for dissecting the "Two-State" receptor model (Active R* vs. Inactive R).[1][2]

Cannabinoid Receptor Type 2 (CB2): The Neutral Antagonist

Unlike inverse agonists (e.g., SR144528) that actively suppress constitutive receptor activity, (S)-(-)-WIN 55,212 acts as a neutral antagonist .[1][2]

  • Mechanism: It binds to the orthosteric site with low affinity but prevents the binding of agonists.

  • Signaling Impact: It does not alter basal G-protein coupling (GTPγS binding) in systems with high constitutive activity.[1][2]

  • Utility: It competitively antagonizes both agonists (blocking activation) and inverse agonists (blocking suppression), returning the system to its basal state.[1][2]

Cannabinoid Receptor Type 1 (CB1): Partial Inverse Agonism

At the CB1 receptor, the compound displays a different profile, exhibiting partial inverse agonism .[2][3]

  • Mechanism: It preferentially binds to the inactive state (R) of the receptor, shifting the equilibrium away from the active state (R*).[2]

  • Signaling Impact: In systems with high basal CB1 tone, it reduces GTPγS binding below baseline, though less potently than full inverse agonists like Rimonabant (SR141716A).[1][2]

Off-Target GPCR Interactions

To ensure data integrity, researchers must account for non-cannabinoid GPCR interactions:

  • Melatonin MT1: Weak antagonist activity.[1][2][3]

  • Muscarinic M4: Modest antagonist activity.[1][2][3]

  • Exclusionary Note: It is inactive at most other standard GPCR panels, making it a relatively clean control for non-cannabinoid GPCRs, provided MT1/M4 are not relevant to the specific tissue model.[2]

Quantitative Pharmacology Table
ReceptorInteraction TypePotency / AffinityReference
hCB2 Neutral AntagonistpA2 = 6.1 (vs CP 55,940)Savinainen et al., 2005
hCB2 Reversal of Inverse AgonismpEC50 = 5.3 (vs SR144528)Savinainen et al., 2005
hCB1 Partial Inverse AgonistpIC50 = 5.5Savinainen et al., 2005
hCB1 Binding AffinityKi > 10,000 nM (Low Affinity)Pertwee, 2010
Trigeminal Neurons Cation Channel ActivatorEC50 ≈ 26 µM (Non-GPCR)Price et al., 2004

Mechanistic Visualization: The Two-State Receptor Model[1][2]

The following diagram illustrates how (S)-(-)-WIN 55,212 interacts with the receptor equilibrium compared to the active (R)-isomer and inverse agonists.

ReceptorStatescluster_equilibriumGPCR Two-State EquilibriumR_InactiveInactive State (R)(Basal)R_ActiveActive State (R*)(Signaling)R_Inactive->R_ActiveBasalEquilibriumLigand_Agonist(R)-WIN 55,212-2(Full Agonist)Ligand_Agonist->R_ActiveStabilizesLigand_InverseSR144528(Inverse Agonist)Ligand_Inverse->R_InactiveStabilizesLigand_Neutral(S)-WIN 55,212-3(Neutral Antagonist)Ligand_Neutral->R_InactiveBinds Equal Affinity(No Shift)Ligand_Neutral->R_ActiveBinds Equal Affinity(No Shift)Ligand_Neutral->Ligand_AgonistBlocks BindingLigand_Neutral->Ligand_InverseBlocks Binding

Caption: The (S)-isomer (Blue) binds without shifting the R/R* equilibrium, effectively blocking both Agonists (Green) and Inverse Agonists (Red).

Experimental Protocols

Protocol A: Stereoselective Validation (The "Control" Workflow)

Purpose: To confirm that a biological effect observed with (R)-WIN 55,212-2 is mediated by cannabinoid receptors and not by non-specific membrane perturbation or off-target ion channels.[1][2]

  • Preparation:

    • Prepare 10 mM stocks of both (R)-(+)-WIN 55,212-2 and (S)-(-)-WIN 55,212-3 in DMSO.[1][2]

    • Dilute to working concentrations (e.g., 100 nM, 1 µM, 10 µM).[1][2]

  • Execution:

    • Group 1: Treat cells/tissue with (R)-isomer.[1][2]

    • Group 2: Treat cells/tissue with (S)-isomer at the same concentration.[1][2]

    • Group 3: Vehicle control (DMSO).[1][2]

  • Analysis:

    • If Group 1 >> Group 2 ≈ Group 3 : The effect is likely CB-receptor mediated (Stereoselective).[1][2]

    • If Group 1 ≈ Group 2 : The effect is non-specific (e.g., CGRP release via cation channels, membrane fluidity changes).[1][2]

  • Validation Step:

    • If stereoselectivity is observed, further confirm by pre-treating Group 1 with a specific antagonist (e.g., SR141716A for CB1 or SR144528 for CB2).[1][2]

Protocol B: [35S]GTPγS Binding Assay (Efficacy Classification)

Purpose: To classify (S)-(-)-WIN 55,212 as a neutral antagonist or inverse agonist in a specific tissue preparation.[1][2]

  • Membrane Preparation: Use CHO-hCB2 or brain membranes.[1][2] Homogenize in TME buffer (50 mM Tris-HCl, 3 mM MgCl2, 1 mM EDTA, pH 7.4).

  • Assay Mix:

    • Buffer: 50 mM Tris-HCl, 3 mM MgCl2, 0.2 mM EGTA, 100 mM NaCl, 0.1% BSA, 10 µM GDP.[1][2]

    • Radioligand: 0.05 nM [35S]GTPγS.[1][2]

    • Ligands:

      • (R)-WIN 55,212-2 (Agonist Control).[1][2][4]

      • SR144528 (Inverse Agonist Control).[1][2]

      • (S)-WIN 55,212-3 (Test Compound).[1][2]

  • Incubation: 60 minutes at 30°C.

  • Filtration: Terminate via rapid filtration through GF/B filters. Count radioactivity.[1][2]

  • Data Interpretation:

    • Agonist: Increases binding >100% of Basal.[2]

    • Inverse Agonist: Decreases binding <100% of Basal.[2]

    • Neutral Antagonist: Binding ≈ 100% of Basal (No significant change).[2]

    • Antagonism Check: Co-incubate (S)-isomer with Agonist or Inverse Agonist. It should return binding toward 100% (Basal).[1][2]

Decision Logic for Experimental Design

Use the following workflow to determine when to deploy (S)-(-)-WIN 55,212 in your research.

WorkflowStartObserved Effect with(R)-WIN 55,212-2CheckStereoTest with (S)-WIN 55,212-3(Same Concentration)Start->CheckStereoResult_SameEffect Persists((R) ≈ (S))CheckStereo->Result_SameYesResult_LostEffect Lost((S) Inactive)CheckStereo->Result_LostNoNonSpecificConclusion: Non-Specific / Off-Target(e.g., Cation Channel, Membrane)Result_Same->NonSpecificSpecificConclusion: Likely CB Receptor MediatedResult_Lost->SpecificCheckConstitutiveInvestigate Constitutive Activity?Specific->CheckConstitutiveNext StepUseNeutralUse (S)-WIN 55,212-3as Neutral AntagonistCheckConstitutive->UseNeutralDistinguish Basal ToneUseInverseUse SR144528/Rimonabantas Inverse AgonistCheckConstitutive->UseInverseSuppress Basal ToneCompareCompare Basal Signaling ShiftsUseNeutral->CompareUseInverse->Compare

Caption: Workflow for validating receptor specificity and investigating constitutive activity using stereoisomers.

References

  • Savinainen, J. R., et al. (2005). Identification of WIN55212-3 as a competitive neutral antagonist of the human cannabinoid CB2 receptor.[1][2][3] British Journal of Pharmacology, 145(5), 636–645.[1][2]

  • Price, T. J., et al. (2004). Cannabinoid receptor-independent actions of the aminoalkylindole WIN 55,212-2 on trigeminal sensory neurons.[1][2] British Journal of Pharmacology, 142(2), 257–266.[1][2]

  • Pertwee, R. G. (2010). Receptors and channels targeted by synthetic cannabinoid receptor agonists and antagonists.[1][2] Current Medicinal Chemistry, 17(14), 1360–1381.[1][2]

  • Cayman Chemical. (−)-WIN 55,212-3 (mesylate) Product Information.[1][2]

  • Tocris Bioscience. WIN 55,212-3 mesylate Product Datasheet.

Technical Guide: Strategic Utilization of (S)-(-)-WIN 55,212 Mesylate (WIN 55,212-3)

[1]

Executive Summary: The Critical Role of the Distomer

In cannabinoid research, the integrity of receptor-mediated signaling claims relies heavily on stereochemical validation. While (R)-(+)-WIN 55,212-2 is the widely utilized high-affinity agonist for CB1 and CB2 receptors, its enantiomer, (S)-(-)-WIN 55,212 mesylate (commonly referred to as WIN 55,212-3 ), serves a distinct and critical role as a negative control and pharmacological probe.[1]

This guide analyzes the technical utility of (S)-(-)-WIN 55,212. Unlike a simple inert placebo, this compound possesses a complex pharmacological profile—acting as a neutral antagonist at CB2, a partial inverse agonist at CB1, and a bioactive agent at specific non-cannabinoid targets. Successful experimental design requires a precise understanding of these properties to distinguish true cannabinoid receptor signaling from off-target cationic channel modulation.[1]

Chemical Identity & Stereochemistry

The aminoalkylindole class of cannabinoids exhibits profound stereoselectivity. The biological activity is rigidly constrained by the chiral center at the C11 position (morpholino-methyl group).

FeatureActive EutomerTarget Distomer (This Guide)
Common Name WIN 55,212-2WIN 55,212-3
Stereochemistry (R)-(+)(S)-(-)
CAS Number 131543-22-1131543-25-4
Primary Utility CB1/CB2 AgonistNegative Control / Stereochemical Probe
CB1 Affinity (

)
1.9 – 62.3 nM> 1,000 nM (Low Affinity)
CB2 Affinity (

)
3.3 nM> 1,000 nM (Low Affinity)

Technical Note: The mesylate salt form is preferred for both isomers due to improved stability and solubility compared to the free base.

Pharmacology: Beyond "Inactive"

While historically labeled "inactive," (S)-(-)-WIN 55,212 exhibits a nuanced pharmacological profile that researchers must account for to avoid false negatives or confounding data.[1]

Receptor Binding Profile[2]
  • Cannabinoid Receptors: The (S)-enantiomer displays negligible affinity for CB1 and CB2 receptors in radioligand binding assays compared to the (R)-enantiomer.[1] However, at high micromolar concentrations (

    
    ), it can interact with the receptor, behaving as a neutral antagonist  at CB2 and a partial inverse agonist  at CB1.
    
  • Off-Target G-Protein Coupled Receptors (GPCRs): It has been observed to weakly antagonize human melatonin MT1 and muscarinic M4 receptors.[1][2]

Non-Receptor Mediated Mechanisms (The False Positive Trap)

A critical application of (S)-(-)-WIN 55,212 is identifying non-CB receptor effects.[1] Both the (R) and (S) isomers share similar lipophilicity and membrane-disrupting potential.[1]

  • CGRP Release: Both isomers evoke Calcitonin Gene-Related Peptide (CGRP) release from trigeminal ganglion neurons via a calcium-dependent, cannabinoid-receptor-independent mechanism.[1][3][4]

  • Implication: If an experimental effect (e.g., peptide release, cytotoxicity) is observed with both WIN 55,212-2 and WIN 55,212-3, the mechanism is likely off-target (e.g., direct ion channel modulation or membrane perturbation) rather than CB1/CB2 mediated.[1]

Visualizing the Validation Logic

The following diagram illustrates the decision matrix for interpreting data using (S)-(-)-WIN 55,212 as a control.

ValidationLogicStartExperimental Observation(Effect X observed with Active Agonist)ControlStepValidation Step:Repeat Assay with (S)-(-)-WIN 55,212Start->ControlStepResultPosEffect X is PRESENTwith (S)-IsomerControlStep->ResultPos No StereoselectivityResultNegEffect X is ABSENTwith (S)-IsomerControlStep->ResultNeg StereoselectiveConclusionNonCBConclusion:Mechanism is Non-Cannabinoid(e.g., Cation Channel, Membrane)ResultPos->ConclusionNonCBBlockerStepConfirmation Step:Apply CB1/CB2 Antagonist(e.g., Rimonabant/SR144528)ResultNeg->BlockerStepConclusionCBConclusion:Mechanism is LikelyCB1/CB2 Receptor MediatedBlockerStep->ConclusionNonCB Effect PersistsBlockerStep->ConclusionCB Effect Blocked

Caption: Logic flow for validating cannabinoid receptor specificity using (S)-(-)-WIN 55,212 as a stereochemical probe.

Experimental Protocols

Solubilization & Storage

The lipophilic nature of aminoalkylindoles dictates strict handling to prevent precipitation, which causes variability in dosing.

Materials:

  • (S)-(-)-WIN 55,212 Mesylate (Solid)[1]

  • Anhydrous DMSO (Dimethyl sulfoxide)[1]

  • Tween-80 (Polysorbate 80)[1]

  • Sterile 0.9% Saline[1]

Protocol:

  • Stock Preparation: Dissolve 5 mg of (S)-(-)-WIN 55,212 mesylate in 100

    
     of anhydrous DMSO. Vortex until clear. (Concentration: ~50 mg/mL).
    
  • Aliquot & Storage: Aliquot into amber glass vials (light sensitive). Store at -20°C. Stable for 3 months.

  • Working Solution (Injectable/Cell Culture):

    • Step A: Add 1 part Stock Solution to 1 part Tween-80.[1] Mix thoroughly.

    • Step B: Slowly dilute with 18 parts warm sterile saline (37°C) while vortexing.

    • Final Vehicle: 5% DMSO / 5% Tween-80 / 90% Saline.[1]

    • Validation: Solution must remain clear. If cloudy, sonicate for 10 seconds.

In Vitro Stereochemical Control Assay

Objective: To confirm CB-receptor specificity of a cellular response (e.g., ERK phosphorylation).[1]

  • Cell Culture: Plate cells expressing CB1/CB2 (e.g., CHO-CB1 or neuronal primary cultures).[1]

  • Pre-Treatment: Serum-starve cells for 4 hours to reduce basal kinase activity.[1]

  • Treatment Groups:

    • Vehicle Control: 0.1% DMSO.

    • Active Group: (R)-(+)-WIN 55,212-2 (100 nM).[1]

    • Negative Control Group: (S)-(-)-WIN 55,212 (100 nM and 1 ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      ).
      
    • Note: Test the (S)-isomer at 10x the concentration of the (R)-isomer to rigorously rule out low-affinity binding.[1]

  • Incubation: Incubate for 10–15 minutes at 37°C.

  • Analysis: Lyse cells and perform Western Blot for pERK1/2 vs. Total ERK.

  • Success Criteria: Significant signal increase in Active Group; signal in Negative Control Group matches Vehicle Control.

Safety & Toxicology

  • Hazard Identification: While less potent than the (R)-isomer, (S)-(-)-WIN 55,212 is a chemical probe and should be treated as a potential irritant and neuroactive substance.[1]

  • Handling: Use nitrile gloves and a fume hood. Avoid inhalation of powder.

  • Regulatory Status: Unlike the Schedule I (USA) status of the active (R)-isomer in some jurisdictions, the (S)-isomer is often unregulated, but researchers must verify local laws regarding cannabinoid analogs.

Comparison of Isomer Activity Data

The following table summarizes key differential activities to assist in data interpretation.

Assay Type(R)-(+)-WIN 55,212-2(S)-(-)-WIN 55,212-3Interpretation of (S) Activity
[3H]-CP55,940 Binding

nM

nM
Inactive (Valid Control)
GTP

S Binding
Stimulation (

high)
No Effect / InhibitionNeutral Antagonist / Inverse Agonist
CGRP Release (Trigeminal)


Active (Non-CB Mechanism)
Inhibition of Adenylyl Cyclase Potent InhibitionNo InhibitionInactive (Valid Control)
Melatonin MT1 Binding No EffectWeak AntagonistOff-Target

References

  • Savinainen, J. R., et al. (2005). "Identification of WIN 55212-3 as a competitive neutral antagonist of the human cannabinoid CB2 receptor."[5] British Journal of Pharmacology, 145(5), 636-645.[5]

  • Price, T. J., et al. (2004). "Cannabinoid receptor-independent actions of the aminoalkylindole WIN 55,212-2 on trigeminal sensory neurons."[1] British Journal of Pharmacology, 142(2), 257-266.

  • Pertwee, R. G. (1999). "Pharmacology of cannabinoid receptor ligands." Current Medicinal Chemistry, 6(8), 635-664.

  • Compton, D. R., et al. (1992). "Aminoalkylindole analogs: cannabimimetic activity of a class of compounds structurally distinct from delta 9-tetrahydrocannabinol." Journal of Pharmacology and Experimental Therapeutics, 263(3), 1118-1126.[5][6]

Methodological & Application

Application Note: Solubilization and Handling of (S)-(-)-WIN 55,212 Mesylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: How to dissolve (S)-(-)-Win 55,212 mesylate in DMSO Content Type: Application Note & Protocol

Abstract & Introduction

(S)-(-)-WIN 55,212 mesylate (often referred to as WIN 55,212-3) is the inactive or less active enantiomer of the potent aminoalkylindole cannabinoid agonist WIN 55,212-2.[1] It is frequently utilized as a critical negative control in cannabinoid receptor studies to distinguish specific receptor-mediated effects from non-specific actions.[1]

Proper solubilization of this lipophilic salt is non-trivial. While the mesylate salt form improves stability, the compound remains highly hydrophobic. Improper dissolution leads to "silent precipitation"—micro-aggregates that are invisible to the naked eye but cause significant variability in bioassays. This guide provides a validated protocol for dissolving (S)-(-)-WIN 55,212 mesylate in Dimethyl Sulfoxide (DMSO) to ensure homogeneity, stability, and reproducibility.[1]

Physicochemical Profile

Understanding the physical constraints of the molecule is the first step to a successful protocol.

PropertySpecificationNotes
Compound Name (S)-(-)-WIN 55,212 mesylateAlso known as WIN 55,212-3
CAS Number 131543-25-4Distinct from (R)-isomer (131543-23-2)
Molecular Weight 522.61 g/mol Includes mesylate salt
Solubility in DMSO ~30 mg/mL (approx. 57 mM)Max Limit. Practical working limit is lower.[1][2]
Solubility in Ethanol ~5 mg/mLSignificantly lower than DMSO.
Solubility in Water InsolubleCritical: Precipitates immediately upon contact.
Appearance White to off-white crystalline solid
Storage (Solid) -20°CProtect from light and moisture.[1]

Critical Solubilization Guidelines

The "Solvent-First" Principle

Never add aqueous buffers directly to the solid compound. The hydrophobic core of WIN 55,212 will repel water, forming clumps that are impossible to redissolve, even with subsequent DMSO addition.

DMSO Grade Matters

Use only anhydrous, sterile-filtered DMSO (Grade ≥ 99.9%).[1] Moisture content in hygroscopic DMSO can initiate hydrolysis or reduce the solubility limit, leading to stock solution degradation over time.

Concentration Strategy

While the saturation limit is ~57 mM (30 mg/mL), preparing stock solutions at the saturation point is risky due to temperature fluctuations causing precipitation.

  • Recommended Stock Concentration: 10 mM (5.23 mg/mL) or 20 mM (10.45 mg/mL).

  • High-Concentration Stock: 50 mM (26.13 mg/mL) is possible but requires warming and vortexing; use only if minimal vehicle volume is strictly required.[1]

Protocol: Preparation of Stock Solution (10 mM)

Objective: Prepare 1 mL of a 10 mM stock solution of (S)-(-)-WIN 55,212 mesylate.

Materials Required
  • (S)-(-)-WIN 55,212 mesylate solid (equilibrated to room temperature)[1]

  • Anhydrous DMSO (sterile)[1]

  • Amber glass vial (1.5 mL or 4 mL) with PTFE-lined cap[1]

  • Vortex mixer[1]

  • Analytical balance (precision ±0.1 mg)

Step-by-Step Procedure
  • Equilibration: Remove the product vial from -20°C storage and allow it to equilibrate to room temperature for at least 30 minutes before opening. This prevents atmospheric moisture from condensing on the cold hygroscopic solid.

  • Weighing: Accurately weigh 5.23 mg of (S)-(-)-WIN 55,212 mesylate into a sterile amber glass vial.

    • Note: Glass is preferred over plastic to minimize lipophilic compound adsorption.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO to the vial.

    • Calculation: Mass (mg) / MW ( g/mol ) = Moles. Moles / Volume (L) = Molarity.

    • 
      .
      
    • 
      .
      
  • Dissolution: Cap the vial tightly. Vortex vigorously for 30–60 seconds.

    • Visual Check: Hold the vial up to a light source. The solution should be completely clear and colorless. If particles remain, sonicate in a water bath for 5 minutes (ambient temperature). Avoid heating above 30°C.

  • Aliquot & Storage: Divide the stock solution into small aliquots (e.g., 50–100 µL) in amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Labeling: Label with "WIN 55,212-3", Concentration (10 mM), Solvent (DMSO), and Date. Store at -20°C.

Protocol: Preparation of Aqueous Working Solutions

Critical Warning: (S)-(-)-WIN 55,212 mesylate will precipitate if the DMSO stock is dumped rapidly into a large volume of aqueous buffer.[1]

The "Stepwise Dilution" Method
  • Prepare Buffer: Have your experimental buffer (e.g., PBS, HBSS, or media) ready at room temperature or 37°C.

  • Intermediate Dilution (Optional but Recommended): For very low final concentrations, first dilute the 10 mM stock 1:10 in DMSO to create a 1 mM substock.

  • Rapid Mixing:

    • Place the pipette tip containing the DMSO stock directly into the center of the buffer volume (do not dispense on the side of the tube).

    • Dispense quickly while simultaneously vortexing or swirling the buffer.

  • Limit DMSO Concentration: Keep the final DMSO concentration in the assay below 0.1% (v/v) to avoid solvent toxicity, unless your cell line is known to tolerate higher (up to 0.5%).

    • Example: To achieve 10 µM final concentration from 10 mM stock, you need a 1:1000 dilution. This results in 0.1% DMSO.

Workflow Visualization

The following diagrams illustrate the logic flow for stock preparation and the critical dilution path to avoid precipitation.

G Start Start: Solid (S)-(-)-WIN 55,212 Mesylate Equilibrate Step 1: Equilibrate to Room Temp (Prevent condensation) Start->Equilibrate Weigh Step 2: Weigh 5.23 mg (for 10 mM Stock) Equilibrate->Weigh AddSolvent Step 3: Add 1 mL Anhydrous DMSO (Do NOT use water/PBS) Weigh->AddSolvent Vortex Step 4: Vortex 30-60s (Sonicate if necessary) AddSolvent->Vortex Check Visual Inspection: Clear Solution? Vortex->Check Check->Vortex No (Particles visible) Aliquot Step 5: Aliquot into Amber Vials (Avoid freeze-thaw) Check->Aliquot Yes Store Store at -20°C (Stable >1 year) Aliquot->Store

Figure 1: Step-by-step workflow for the preparation of a stable 10 mM DMSO stock solution.

D Stock 10 mM DMSO Stock Direct Direct Addition to Buffer (High Risk of Precipitate) Stock->Direct Slow addition Stepwise Stepwise / Rapid Mixing (Vortexing Buffer while adding) Stock->Stepwise 1:1000 Dilution Precip Precipitation / Aggregation (Invalid Data) Direct->Precip Final Homogeneous Assay Solution (Final DMSO < 0.1%) Stepwise->Final

Figure 2: Dilution logic to prevent compound precipitation in aqueous media.

Troubleshooting & FAQs

IssueProbable CauseSolution
Cloudiness upon water addition Compound precipitation ("crashing out").[1]The concentration is too high for the aqueous buffer, or mixing was too slow. Increase the dilution factor or use a carrier like BSA (0.1%) or Cyclodextrin to aid solubility.
Yellowing of stock solution Oxidation or degradation.Discard the stock. Ensure DMSO is anhydrous and stored in amber vials.
Particles in thawed stock Precipitation during freezing.Vortex and warm slightly (30°C) until redissolved. If particles persist, filter (0.2 µm PTFE) but verify concentration via HPLC.

References

  • Savinainen, J. R., et al. (2005). Identification of WIN 55212-3 as a competitive neutral antagonist of the human cannabinoid CB2 receptor.[2][3] British Journal of Pharmacology.[3] Available at: [Link][1]

Sources

Topic: Preparation of (S)-(-)-Win 55,212 Mesylate Stock Solutions for Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers

Introduction: Ensuring Efficacy and Reproducibility

(S)-(-)-Win 55,212 mesylate is the pharmacologically inactive enantiomer of the potent cannabinoid receptor agonist (R)-(+)-Win 55,212-2. It is an essential tool for researchers, often employed as a negative control to distinguish receptor-mediated effects from non-specific or off-target activities of its active counterpart. The compound's utility, however, is contingent upon proper handling and preparation. Like many synthetic cannabinoids, (S)-(-)-Win 55,212 mesylate is a hydrophobic molecule, presenting a significant challenge for its application in aqueous cell culture environments.

Improper solubilization can lead to compound precipitation, resulting in inaccurate dosing, reduced bioavailability, and ultimately, non-reproducible experimental outcomes. This guide provides a detailed, field-proven methodology for the preparation, storage, and quality control of (S)-(-)-Win 55,212 mesylate stock solutions. By explaining the scientific rationale behind each step, this protocol is designed to empower researchers to generate reliable and consistent data in their cell-based assays.

Section 1: Foundational Knowledge - Physicochemical & Biological Context

A thorough understanding of the compound's properties is the bedrock of a successful experimental design. The choice of solvent, storage conditions, and handling procedures are all dictated by the inherent physicochemical nature of (S)-(-)-Win 55,212 mesylate.

Biological Role as a Negative Control

(S)-(-)-Win 55,212-3 is characterized as a low-potency silent antagonist at the CB2 receptor and a partial inverse agonist at the CB1 receptor. It competitively antagonizes the effects of agonists like CP 55,940 at CB2 receptors. This profile makes it an ideal negative control in experiments investigating the cannabinoid system, helping to verify that the observed biological effects of the active (R)-(+)-enantiomer are indeed mediated by cannabinoid receptor activation and not due to off-target interactions or other artifacts.

Physicochemical Properties

The lipophilic nature of (S)-(-)-Win 55,212 mesylate governs its solubility. It is practically insoluble in water and aqueous buffers like PBS, necessitating the use of an organic solvent to create a high-concentration primary stock solution. A summary of its key properties is presented below.

PropertyValueSource
Molecular Formula C₂₇H₂₆N₂O₃·CH₃SO₃HTocris Bioscience
Molecular Weight 522.61 g/mol Tocris Bioscience
Appearance Crystalline solid / PowderSigma-Aldrich
Solubility in DMSO ≤ 100 mM (52.26 mg/mL)Tocris Bioscience
Solubility in Ethanol ≤ 30 mM (15.68 mg/mL)Tocris Bioscience
Aqueous Solubility InsolubleSigma-Aldrich

Section 2: Protocol for 100 mM Primary Stock Solution in DMSO

This protocol details the preparation of a high-concentration primary stock solution, which serves as the foundation for all subsequent working dilutions.

Rationale for Solvent Selection

Dimethyl sulfoxide (DMSO) is the solvent of choice for preparing primary stocks of (S)-(-)-Win 55,212 mesylate. Its selection is based on two key factors:

  • High Solubilizing Capacity: As indicated in the table above, DMSO can dissolve the compound at a very high concentration (up to 100 mM), which is crucial for minimizing the final solvent concentration in the cell culture medium.

  • Cell Culture Compatibility: At low final concentrations (typically <0.5%, with ≤0.1% being ideal), DMSO is well-tolerated by most cell lines, minimizing solvent-induced cytotoxicity.[1][2][3]

Materials and Equipment
  • (S)-(-)-Win 55,212 mesylate powder

  • Anhydrous, sterile, cell culture-grade DMSO

  • Calibrated analytical balance

  • Sterile, amber or foil-wrapped microcentrifuge tubes (1.5 mL)

  • Sterile, positive displacement pipette and tips

  • Vortex mixer

  • Water bath or heating block (optional, set to 37°C)

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Step-by-Step Preparation Protocol

This procedure should be performed in a chemical fume hood.

  • Calculate Required Mass: Determine the mass of (S)-(-)-Win 55,212 mesylate needed. To prepare 1 mL of a 100 mM stock solution:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.1 mol/L × 0.001 L × 522.61 g/mol × 1000 = 52.26 mg

  • Weigh the Compound: Tare a sterile amber microcentrifuge tube on the analytical balance. Carefully weigh 52.26 mg of (S)-(-)-Win 55,212 mesylate powder directly into the tube.

  • Add Solvent: Using a positive displacement pipette to handle the viscous DMSO, add 1 mL of sterile, anhydrous DMSO to the tube containing the powder.

  • Promote Dissolution: Tightly cap the tube and vortex vigorously for 1-2 minutes. Visually inspect the solution against a light source to ensure no solid particles remain.

    • Expert Tip: If dissolution is slow, gentle warming can be applied. Incubate the tube in a 37°C water bath for 5-10 minutes, followed by vortexing. Do not overheat, as this can degrade the compound.

  • Final Quality Check: The final 100 mM stock solution must be a clear, homogenous liquid, free of any visible precipitates or crystals.

Visualization: Primary Stock Preparation Workflow

cluster_prep Preparation in Fume Hood cluster_storage Storage & Handling calc 1. Calculate Mass (e.g., 52.26 mg for 1 mL of 100 mM) weigh 2. Weigh Compound into sterile amber tube calc->weigh add_dmso 3. Add Sterile DMSO (e.g., 1 mL) weigh->add_dmso dissolve 4. Vortex Vigorously (Warm to 37°C if needed) add_dmso->dissolve qc 5. Visual QC Check (Ensure solution is clear) dissolve->qc aliquot 6. Aliquot Solution (e.g., 10-20 µL volumes) qc->aliquot store 7. Store at -20°C (Protect from light) aliquot->store

Caption: Workflow for preparing a 100 mM primary stock solution.

Section 3: Quality Control and Long-Term Storage

Proper storage is critical to maintain the potency and integrity of the stock solution over time. Cannabinoids are susceptible to degradation from light, air (oxidation), and improper temperatures.[4][5][6]

Best Practices for Storage
  • Aliquoting is Mandatory: Immediately after preparation, aliquot the primary stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile amber or foil-wrapped microcentrifuge tubes. This practice is crucial to avoid repeated freeze-thaw cycles, which can compromise compound stability and introduce moisture.[2][7]

  • Storage Conditions: Store the aliquots at -20°C for routine use or -80°C for long-term archiving.[2] Various sources suggest that DMSO solutions are stable for up to 3 months when stored at -20°C.[8]

  • Protection from Light: Always store aliquots in the dark. Light exposure is a primary factor in the degradation of cannabinoids.[4][9] Use amber tubes or wrap clear tubes in aluminum foil.

Pre-Use Quality Control

Before each use, thaw a single aliquot at room temperature. Centrifuge the tube briefly to collect the solution at the bottom and visually inspect for any signs of precipitation. If crystals have formed, gently warm the tube to 37°C and vortex to redissolve completely before proceeding with dilution.[3]

Section 4: Protocol for Preparing Working Solutions

This is the most critical stage where compound precipitation can occur. Diluting the highly concentrated DMSO stock directly into an aqueous cell culture medium creates a drastic change in solvent polarity, which can cause the hydrophobic compound to crash out of solution.

The Principle of Stepwise Dilution

To prevent precipitation, it is essential to perform a stepwise or serial dilution. This method avoids shocking the compound with a sudden transition to an aqueous environment.[2] The goal is to keep the final concentration of DMSO in the cell culture medium as low as possible, ideally ≤0.1%.[1][3]

Step-by-Step Dilution Protocol

Example: Preparing a 10 µM final concentration in 10 mL of medium.

  • Pre-warm Medium: Warm the required volume of complete cell culture medium (e.g., 10 mL) to 37°C. This helps improve the solubility of the compound upon dilution.

  • Thaw Stock: Thaw one aliquot of the 100 mM primary stock solution at room temperature.

  • Perform Intermediate Dilution (Recommended):

    • Pipette 1 µL of the 100 mM stock into 999 µL of pre-warmed medium. This creates a 100 µM intermediate solution (a 1:1000 dilution). Vortex gently.

    • This step gradually acclimates the compound to the aqueous environment.

  • Perform Final Dilution:

    • Add 1 mL of the 100 µM intermediate solution to 9 mL of pre-warmed medium. This creates the final 10 µM working solution in 10 mL.

    • Alternatively, for a direct dilution: Add 1 µL of the 100 mM stock directly to the 10 mL of pre-warmed medium while gently swirling the tube/flask.[3] This results in a 1:10,000 dilution and a final DMSO concentration of 0.01%.

  • Mix and Use Immediately: Gently mix the final working solution by inverting the tube or swirling the flask. Do not vortex vigorously, as this can cause shearing of media components. Add the working solution to your cell cultures immediately after preparation.

The Essential Vehicle Control

For every experiment, a vehicle control is non-negotiable. This control group should be treated with cell culture medium containing the exact same final concentration of DMSO as the experimental groups. This ensures that any observed cellular effects are due to the compound itself and not the solvent.[1]

Visualization: Working Solution Preparation Workflow

cluster_prep Dilution for Cell Culture cluster_control Parallel Control Preparation thaw 1. Thaw Single Aliquot of 100 mM Stock intermediate 3. Create Intermediate Dilution (e.g., 1:1000 in medium to get 100 µM) thaw->intermediate warm_media 2. Pre-warm Culture Medium to 37°C warm_media->intermediate vehicle_prep Prepare Vehicle Control (Medium + same final % DMSO) warm_media->vehicle_prep final_dilution 4. Perform Final Dilution (e.g., 1:10 to get 10 µM) intermediate->final_dilution apply 5. Apply to Cells Immediately final_dilution->apply apply_vehicle Apply Vehicle to Control Cells vehicle_prep->apply_vehicle

Caption: Workflow for preparing working solutions for cell culture.

Conclusion

References

  • Lowin, T., & Straub, R. H. (2016). The synthetic cannabinoid WIN55,212-2 mesylate decreases the production of inflammatory mediators in rheumatoid arthritis synovial fibroblasts by activating CB2, TRPV1, TRPA1 and yet unidentified receptor targets. Arthritis Research & Therapy, 18(1), 1-13. [Link]

  • Logan, J., et al. (2021). Synthetic Cannabinoid Agonist WIN 55212-2 Targets Proliferation, Angiogenesis, and Apoptosis via MAPK/AKT Signaling in Human Endometriotic Cell Lines and a Murine Model of Endometriosis. Frontiers in Physiology, 12, 749629. [Link]

  • Logan, J., et al. (2021). Synthetic Cannabinoid Agonist WIN 55212-2 Targets Proliferation, Angiogenesis, and Apoptosis via MAPK/AKT Signaling in Human Endometriotic Cell Lines and a Murine Model of Endometriosis. PMC. [Link]

  • Tan, L., & Cao, D. (2018). Cannabinoid WIN-55,212-2 mesylate inhibits tumor necrosis factor-α-induced expression of nitric oxide synthase in dorsal root ganglion neurons. Journal of Neuroinflammation, 15(1), 1-12. [Link]

  • FloraWorks. (2025, January 24). Mastering THCv: Best Practices for Handling, Blending, and Storing. [Link]

  • Kogan, N. M., et al. (2017). The Synthetic Cannabinoid WIN 55212-2 Elicits Death in Human Cancer Cell Lines. In Vivo, 31(6), 1053-1060. [Link]

  • Fairbairn, J. W., Liebmann, J. A., & Rowan, M. G. (1976). The stability of cannabis and its preparations on storage. Journal of Pharmacy and Pharmacology, 28(1), 1-7. [Link]

  • Logan, J., et al. (2025, August 6). Synthetic Cannabinoid Agonist WIN 55212-2 Targets Proliferation, Angiogenesis, and Apoptosis via MAPK/AKT Signaling in Human Endometriotic Cell Lines and a Murine Model of Endometriosis. ResearchGate. [Link]

  • MilliporeSigma. (n.d.). (R)-(+)-WIN 55,212-2 mesylate salt. Retrieved February 20, 2026, from [Link]

  • AdooQ Bioscience. (n.d.). WIN 55,212-2 mesylate. Retrieved February 20, 2026, from [Link]

  • GraniteLeaf Cannabis. (n.d.). Best Storage Practices. Retrieved February 20, 2026, from [Link]

  • oasiscbd.com. (2024, February 14). How do you store your CBD products?[Link]

  • Van Staden, C., et al. (2022). A protocol for setting-up robust hydrophobic interaction chromatography targeting the analysis of intact proteins and monoclonal antibodies. Journal of Chromatography A, 1686, 463638. [Link]

  • Zen Leaf. (2026, February 10). Storing Cannabis: How to Keep Your Products Fresh and Potent. [Link]

  • LKT Laboratories, Inc. (n.d.). WIN 55,212-2 Mesylate Product Information. Retrieved February 20, 2026, from [Link]

  • Emulate Bio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved February 20, 2026, from [Link]

  • Zhang, Y., et al. (n.d.). A New Strategy for Hydrophobic Drugs Delivery Using Hydrophilic Polymer Equipped with Stacking Units. Manuscript. [Link]

  • Bio-Techne. (n.d.). WIN 55,212-2 mesylate (1038) by Tocris. Retrieved February 20, 2026, from [Link]

Sources

Protocols for using (S)-(-)-Win 55,212 mesylate in electrophysiology

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: Stereoselective Control in Cannabinoid Electrophysiology using (S)-(-)-Win 55,212 Mesylate

Abstract

This technical guide details the rigorous application of (S)-(-)-Win 55,212 mesylate (also known as WIN 55,212-3) as a stereoisomer control in patch-clamp and field potential electrophysiology. While its enantiomer, (R)-(+)-WIN 55,212-2, is a potent high-affinity agonist at CB1 and CB2 receptors, the (S)-enantiomer displays significantly reduced affinity and intrinsic activity at these targets. However, it is not a pharmacological null; it acts as a neutral antagonist or inverse agonist in specific contexts and can exhibit off-target effects (e.g., N-type Ca²⁺ channel blockade) at high concentrations. This protocol provides a self-validating workflow to distinguish true cannabinoid receptor-mediated signaling from non-specific artifacts.

Compound Profile & Mechanistic Rationale

The Stereochemical Imperative

In cannabinoid research, lipophilicity drives non-specific membrane intercalation. Relying solely on a vehicle control (e.g., DMSO) is insufficient to rule out artifacts caused by the physical presence of a lipid-soluble molecule.

  • The Agonist: (R)-(+)-WIN 55,212-2 (Active). Potent CB1/CB2 agonist (

    
     ~2–10 nM).
    
  • The Control: (S)-(-)-WIN 55,212-3 (Control). Displays negligible agonist activity at CB1 receptors in the physiological range (< 1 µM) but maintains similar physicochemical properties (lipophilicity, solubility) to the active enantiomer.

Critical Caveat: At high concentrations (>5-10 µM), (S)-(-)-WIN 55,212 can block N-type voltage-gated calcium channels directly, independent of GPCRs. Furthermore, it has been identified as a neutral antagonist at CB2 and a partial inverse agonist at CB1 in overexpression systems.[1] Therefore, it must be used at concentrations matching the active agonist to validate specificity.

Physicochemical Properties
  • Molecular Weight: 522.61 g/mol (Mesylate salt)

  • Solubility: Hydrophobic. Soluble in DMSO (up to 50 mM) and Ethanol. Insoluble in water.

  • Adsorption: High affinity for plastics (polystyrene, PVC). Glass or Teflon reservoirs are mandatory.

Solution Preparation Protocol

Objective: Create a stable, precipitation-free perfusion solution that minimizes adsorption losses.

Step 1: Stock Solution (10 mM)
  • Weigh 5.23 mg of (S)-(-)-WIN 55,212 mesylate.

  • Dissolve in 1.0 mL of anhydrous DMSO (high purity, cell-culture grade).

  • Vortex vigorously for 60 seconds. Ensure no crystal residues remain.

  • Aliquot: Dispense 20–50 µL aliquots into amber glass vials (or low-binding polypropylene tubes if glass is unavailable).

  • Storage: Store at -20°C. Stable for 3–6 months. Avoid repeated freeze-thaw cycles.

Step 2: Working Solution (1–5 µM)

Standard ACSF (Artificial Cerebrospinal Fluid) composition assumed.

  • Vehicle Check: Calculate the final DMSO concentration. For a 5 µM working solution from 10 mM stock, the dilution is 1:2000 (0.05% DMSO).

    • Limit: Never exceed 0.1% DMSO in acute slice recordings to avoid changing membrane resistance.

  • Dilution Method (Anti-Precipitation):

    • Pipette the required volume of Stock Solution into a glass beaker.

    • Rapidly add the ACSF while stirring vigorously. Do not add stock dropwise to a static volume of ACSF, as this causes local precipitation.

  • BSA Additive (Optional but Recommended):

    • To prevent loss of the compound to tubing, add 0.5 mg/mL Fatty Acid-Free Bovine Serum Albumin (BSA) to the ACSF. BSA acts as a carrier, stabilizing the hydrophobic cannabinoid in the aqueous phase without interfering with receptors.

Experimental Workflow: The "Enantiomeric Sandwich"

This workflow is designed to validate a CB1-mediated effect (e.g., Depolarization-induced Suppression of Inhibition - DSI).

ExperimentalWorkflow cluster_legend Validation Logic Start Baseline Recording (ACSF + Vehicle) ControlPhase Phase 1: Negative Control Apply (S)-(-)-WIN 55,212 (1-5 µM) Duration: 10-15 min Start->ControlPhase Check1 Effect Observed in Phase 1? ControlPhase->Check1 Washout Washout (ACSF + Vehicle) Duration: 20 min TestPhase Phase 2: Active Test Apply (R)-(+)-WIN 55,212-2 (1-5 µM) Duration: 10-15 min Washout->TestPhase Analysis Data Analysis Compare Phase 1 vs Phase 2 TestPhase->Analysis Check1->Washout No (Valid Control) Check1->Analysis Yes (Non-Specific Effect) If (S)-isomer mimics (R)-isomer -> Target is NOT CB1 If (S)-isomer mimics (R)-isomer -> Target is NOT CB1

Caption: Figure 1. The "Enantiomeric Sandwich" protocol ensures that any physiological change observed is specific to the stereoselective binding site of the CB1 receptor.

Detailed Steps:
  • Baseline: Establish a stable baseline of synaptic transmission (e.g., EPSC amplitude) for at least 10 minutes. Series resistance (

    
    ) must act within <20% change.
    
  • Phase 1 (Negative Control): Perfuse (S)-(-)-WIN 55,212 at the same concentration intended for the active drug (e.g., 2 µM).

    • Expectation: No significant change in EPSC/IPSC amplitude.

    • Observation: If synaptic transmission is depressed >15%, suspect non-specific ion channel blockade or incorrect stock preparation.

  • Washout: Wash with standard ACSF for 15–20 minutes. Note that cannabinoids are lipophilic and wash out slowly; complete reversal may not occur.

  • Phase 2 (Active Agonist): Perfuse (R)-(+)-WIN 55,212-2 (2 µM).

    • Expectation: Significant depression of synaptic transmission (typically 30–60% reduction in hippocampal CA1).

  • Validation: The experiment is valid only if Phase 1 showed no effect and Phase 2 showed an effect.

Data Analysis & Interpretation

To rigorously prove receptor specificity, compare the effects of both enantiomers.

Parameter(S)-(-)-WIN 55,212 (Control)(R)-(+)-WIN 55,212-2 (Active)Interpretation
EPSC Amplitude 98 ± 4% of Baseline55 ± 8% of BaselineCB1 Specific
EPSC Amplitude 60 ± 5% of Baseline55 ± 8% of BaselineNon-Specific / Artifact
PPR (Paired Pulse Ratio) No ChangeIncreasedPresynaptic Mechanism

Mechanism of Action Diagram:

Mechanism WinS (S)-(-)-WIN 55,212 (Control) CB1 CB1 Receptor (GPCR) WinS->CB1 Low Affinity (>10µM) NChannel N-Type Ca2+ Channel WinS->NChannel Non-Specific (>5µM) WinR (R)-(+)-WIN 55,212-2 (Active) WinR->CB1 High Affinity (nM) WinR->NChannel Non-Specific (>5µM) Gi Gi/o Activation CB1->Gi DirectBlock Direct Pore Blockade (High Conc >10µM) NChannel->DirectBlock Release Inhibit NT Release Gi->Release

Caption: Figure 2. Mechanistic divergence.[2] The (S)-enantiomer fails to engage the CB1-Gi/o pathway at physiological concentrations but shares the non-specific capacity to block calcium channels at high concentrations.

Troubleshooting & Optimization

  • Issue: "Run-down" looks like a drug effect.

    • Solution: Always run a "Time-Match Control" where slices are perfused with Vehicle (DMSO) only for the full duration of the experiment (40+ mins).

  • Issue: Sticky Compound (Loss of Potency).

    • Solution: Use silanized glass or Teflon tubing. Pre-saturate the perfusion lines by running the drug solution for 5 minutes before switching the valve to the recording chamber.

  • Issue: (S)-isomer showing activity.

    • Cause: Concentration too high (>5 µM) or contamination of the stock.

    • Verification: Co-apply with a CB1 antagonist (e.g., AM251). If the (S)-isomer effect is not blocked by AM251, it is definitely a non-specific artifact (likely Ca²⁺ channel block).

References

  • Pertwee, R. G. (1999). Pharmacology of cannabinoid receptor ligands. Current Medicinal Chemistry, 6(8), 635-664.

  • Savinainen, J. R., et al. (2005).[1] Identification of WIN55212-3 as a competitive neutral antagonist of the human cannabinoid CB2 receptor.[3] British Journal of Pharmacology, 145(5), 636-645.[3]

  • Kano, M., et al. (2009). Endocannabinoid-mediated control of synaptic transmission.[4][5] Physiological Reviews, 89(1), 309-380.

  • Tocris Bioscience. (n.d.). WIN 55,212-2 Mesylate Technical Data Sheet. (Note: Reference for physicochemical properties shared by enantiomers).

Sources

(S)-(-)-Win 55,212 mesylate concentration range for binding assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimization of Binding Assays for (S)-(-)-WIN 55,212 Mesylate

Subject: Protocol design and concentration optimization for (S)-(-)-WIN 55,212 mesylate (WIN 55,212-3) in Cannabinoid Receptor (CB1/CB2) radioligand binding assays.

Executive Summary & Pharmacological Context

Compound Identity:

  • Name: (S)-(-)-WIN 55,212 mesylate[1][2][3]

  • Synonyms: WIN 55,212-3; (-)-WIN 55,212[2][3][4]

  • CAS Number: 131543-25-4 (mesylate)[2][3]

  • Molecular Weight: 522.61 g/mol [2][3][5]

Scientific Rationale: In cannabinoid research, (S)-(-)-WIN 55,212 serves a critical role distinct from its active enantiomer, (R)-(+)-WIN 55,212-2.[2] While the (R)-enantiomer is a potent nanomolar agonist (Ki ~1.9–62 nM for CB1, ~3.3 nM for CB2), the (S)-enantiomer displays significantly lower affinity (micromolar range) and distinct functional properties.[2]

It is primarily utilized in two contexts:[5]

  • Stereoselectivity Control: To validate that observed biological effects of WIN 55,212-2 are receptor-mediated and stereoselective. A lack of effect by the (S)-enantiomer at comparable concentrations confirms specificity.[2]

  • Neutral Antagonism/Inverse Agonism: Recent characterization identifies (S)-(-)-WIN 55,212 as a neutral antagonist at hCB2 and a partial inverse agonist at hCB1, making it a valuable probe for studying constitutive receptor activity.[2]

Experimental Design: Concentration Ranges

The choice of concentration range is the single most critical factor in assay success. Unlike the active agonist, the (S)-enantiomer requires a shifted logarithmic range to capture its binding profile.[2]

Comparative Binding Constants (Reference Values)
CompoundTargetAffinity (Ki / Kd)Functional Mode
(R)-(+)-WIN 55,212-2 CB11.9 – 62.3 nMFull Agonist
CB23.3 nMFull Agonist
(S)-(-)-WIN 55,212-3 CB1> 1,000 nM (1 µM)Partial Inverse Agonist
CB2> 1,000 nM (1 µM)Neutral Antagonist
Recommended Assay Concentration Gradients

A. For Stereoselectivity Validation (Negative Control Mode)

  • Objective: Demonstrate lack of displacement at the active enantiomer's effective concentration.

  • Protocol: Test (S)-(-)-WIN 55,212 at a single high concentration point, typically 100-fold to 1000-fold the Ki of the (R)-enantiomer.[2]

  • Target Concentration: 1 µM or 10 µM .

  • Success Criterion: < 20% displacement of radioligand (e.g., [³H]CP55,940).[2]

B. For Full Affinity Characterization (Ki Determination)

  • Objective: Generate a full sigmoidal displacement curve to calculate Ki or IC50.

  • Range: 10 nM (10⁻⁸ M) to 100 µM (10⁻⁴ M) .

  • Justification: Since the affinity is low (micromolar), the curve must extend to 100 µM to define the lower plateau (non-specific binding).[2] Stopping at 1 µM often results in an incomplete curve, preventing accurate regression analysis.[2]

Detailed Protocol: Radioligand Displacement Assay

Assay Principle: Competition between non-radioactive (S)-(-)-WIN 55,212 and a high-affinity radioligand (e.g., [³H]CP55,940 or [³H]SR141716A) for binding sites on membrane preparations (e.g., CHO-hCB2 or Rat Cerebellar Membranes).[2]

Reagents & Preparation
  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 2.5 mM EDTA, 5 mM MgCl₂, 0.5 mg/mL BSA (fatty-acid free).[2]

    • Note: BSA is critical to prevent cannabinoids from sticking to plasticware.[2]

  • Radioligand: [³H]CP55,940 (Final concentration: ~0.5 – 1.0 nM).[2]

  • Stock Solution ((S)-(-)-WIN 55,212):

    • Dissolve powder in 100% DMSO to 10 mM .[2]

    • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

    • Working Dilutions: Serial dilute in Assay Buffer.[2] Ensure final DMSO concentration in the well is < 1% (ideally 0.1–0.5%).

Step-by-Step Workflow
  • Membrane Preparation:

    • Thaw membrane aliquots (approx. 5–10 µg protein/well) on ice.

    • Dilute in Assay Buffer.[2][5]

  • Plate Setup (96-well format):

    • Total Binding (TB): Buffer + Membranes + Radioligand.[2]

    • Non-Specific Binding (NSB): Buffer + Membranes + Radioligand + 10 µM (R)-(+)-WIN 55,212-2 (or 10 µM CP55,940).[2]

    • Experimental ((S)-Isomer): Buffer + Membranes + Radioligand + (S)-(-)-WIN 55,212 (varying concentrations: 10⁻⁸ to 10⁻⁴ M).[2]

  • Incubation:

    • Add 50 µL (S)-(-)-WIN 55,212 dilution.[2]

    • Add 50 µL Radioligand.[2]

    • Add 100 µL Membrane suspension to initiate reaction.[2]

    • Condition: Incubate for 90 minutes at 30°C or 2 hours at Room Temperature .

    • Expert Tip: Equilibrium time may differ for low-affinity ligands; 90 mins is standard for cannabinoids.[2]

  • Termination (Filtration):

    • Pre-soak GF/B or GF/C glass fiber filters in 0.1% Polyethylenimine (PEI) for 1 hour (reduces non-specific binding of lipophilic ligands).[2]

    • Harvest using a cell harvester (e.g., Brandel or PerkinElmer).[2]

    • Wash 3x with ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4, 0.1% BSA).[2]

  • Detection:

    • Dry filters.[2]

    • Add liquid scintillation cocktail.

    • Count radioactivity (CPM) via Liquid Scintillation Counter.[2]

Data Analysis & Interpretation

Calculation: Convert CPM to % Specific Binding:


[2]

Curve Fitting: Fit data to a one-site competition model using non-linear regression (e.g., GraphPad Prism):


[2]

Interpretation of Results:

  • Right-Shifted Curve: You should observe a curve significantly shifted to the right compared to the (R)-enantiomer control.[2]

  • Ki Calculation: Use the Cheng-Prusoff equation:

    
    [2]
    
    • Expectation: Ki for (S)-(-)-WIN 55,212 should be > 1 µM.[2] If Ki is < 100 nM, suspect contamination with the (R)-enantiomer or labeling error.[2]

Visualization: Stereoselectivity Validation Workflow

The following diagram illustrates the decision logic for using (S)-(-)-WIN 55,212 as a validation tool in cannabinoid receptor screening.

G cluster_0 Parallel Incubation Start Start: Binding Assay Setup Prep Prepare Membranes & Reagents (0.1% BSA essential) Start->Prep Exp_R Active Arm: (R)-(+)-WIN 55,212-2 Range: 0.1 nM - 1 µM Prep->Exp_R Exp_S Control Arm: (S)-(-)-WIN 55,212-3 Range: 10 nM - 100 µM Prep->Exp_S Measure Liquid Scintillation Counting Exp_R->Measure Exp_S->Measure Analysis Calculate Ki Values Measure->Analysis Decision Compare Ki(S) vs Ki(R) Analysis->Decision Valid Valid Assay: Ki(S) >> Ki(R) (Stereoselectivity Confirmed) Decision->Valid > 100-fold shift Invalid Invalid Assay: Ki(S) ≈ Ki(R) (Check Purity/Labeling) Decision->Invalid No shift

Caption: Workflow for validating cannabinoid receptor stereoselectivity using parallel (R) and (S) enantiomer binding curves.

References

  • Savinainen, J. R., et al. (2005). "Identification of WIN55212-3 as a competitive neutral antagonist of the human cannabinoid CB2 receptor."[2][3] British Journal of Pharmacology, 145(5), 636-645.[2] Retrieved from [Link]

  • Felder, C. C., et al. (1995). "Comparison of the pharmacology and signal transduction of the human cannabinoid CB1 and CB2 receptors." Molecular Pharmacology, 48(3), 443-450.[2][6] Retrieved from [Link]

Sources

Application Note: Handling and Storage Protocols for Cannabinoid Mesylates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The development of cannabinoid mesylate salts (e.g., salts formed with methanesulfonic acid) represents a strategic approach to overcoming the poor aqueous solubility and bioavailability of neutral cannabinoids (class II/IV BCS). However, the transition from a free base to a mesylate salt introduces distinct physicochemical risks—specifically hygroscopicity and the potential formation of genotoxic alkyl mesylate impurities if mishandled.

This guide provides a validated operational framework for handling these potent compounds. Unlike standard cannabinoid distillates, mesylate salts require strict exclusion of specific solvents and rigorous moisture control to prevent hydrolysis and mutagenic side-reactions.

Chemical Context & Rationale

Why Mesylates?

Neutral cannabinoids (CBD, THC) are highly lipophilic (LogP > 5) with negligible water solubility. Reacting the basic moiety of a cannabinoid (or a functionalized derivative) with methanesulfonic acid (MSA) creates a salt species.

  • Benefit: Significantly enhanced aqueous solubility and dissolution rate.[1]

  • Trade-off: Mesylate salts are often hygroscopic , meaning they avidly absorb atmospheric moisture, leading to deliquescence (dissolving in absorbed water) and chemical instability.

The Critical Safety Hazard: Alkyl Mesylates

The most significant risk in handling mesylate salts is the formation of Potentially Genotoxic Impurities (PGIs) .

  • Mechanism: In the presence of low-molecular-weight alcohols (Methanol, Ethanol, Isopropanol), residual methanesulfonic acid can react to form alkyl mesylates (e.g., Methyl Methanesulfonate - MMS, Ethyl Methanesulfonate - EMS).

  • Risk: MMS and EMS are potent alkylating agents and known carcinogens.

  • Directive: Alcoholic solvents must be strictly avoided during the solubilization and storage of cannabinoid mesylates unless the absence of residual acid is analytically confirmed.

Protocol A: Receipt and Long-Term Storage

Objective: Maintain chemical integrity by preventing oxidation, photo-degradation, and moisture uptake.

Storage Specifications Table
ParameterSpecificationRationale
Temperature -20°C ± 5°CArrests thermal degradation and decarboxylation kinetics.
Atmosphere Argon or Nitrogen OverlayDisplaces oxygen to prevent oxidative degradation to CBN/Quinones.
Container Amber Glass (Silanized)Blocks UV light; silanization prevents adsorption of the cation to glass.
Closure PTFE-lined Screw Cap + ParafilmEnsures airtight seal; PTFE is chemically inert to mesylates.
Desiccant Silica Gel or Molecular SievesActive moisture scavenging to counteract hygroscopicity.
Step-by-Step Storage Workflow
  • Receipt Inspection: Upon receipt, inspect the shipment for cold chain integrity (dry ice presence). If the sample has thawed, perform an immediate HPLC purity check before refreezing.

  • Equilibration: Before opening the vial, allow the container to warm to room temperature (approx. 30–45 mins) inside a desiccator.

    • Causality: Opening a cold vial in humid ambient air causes immediate condensation on the hygroscopic salt, initiating hydrolysis.

  • Aliquotting (Glove Box Recommended):

    • Perform all transfers in a glove box or a humidity-controlled hood (<30% RH).

    • Divide the bulk material into single-use aliquots to avoid freeze-thaw cycles.

  • Inert Gas Purge: After aliquotting, gently purge the headspace of each vial with Argon gas (heavier than air, providing a better blanket than Nitrogen) for 10 seconds.

  • Sealing: Cap tightly with PTFE-lined caps. Wrap the neck with Parafilm. Store at -20°C.

Protocol B: Solubilization and Handling

Objective: Solubilize the API for dosing or analysis without generating genotoxic impurities.

Solvent Compatibility Matrix
Solvent ClassStatusExamplesNotes
Alcohols FORBIDDEN Methanol, EthanolHigh Risk: Forms mutagenic Methyl/Ethyl Mesylates (MMS/EMS).
Aprotic Polar Preferred DMSO, AcetonitrileGood solubility; non-reactive with mesylate anion.
Esters CautionEthyl AcetatePotential for transesterification under acidic conditions.
Water Use ImmediatelyWFI (Water for Injection)Salt is soluble, but aqueous solutions are prone to hydrolysis over time.
Solubilization Protocol
  • Selection: Choose Dimethyl Sulfoxide (DMSO) or Acetonitrile as the primary stock solvent.

  • Weighing: Weigh the mesylate salt rapidly to minimize moisture uptake. Use an anti-static gun if the powder is static-prone.

  • Dissolution:

    • Add solvent to the vial.

    • Vortex gently. Do not sonicate unless necessary, as heat can degrade the cannabinoid backbone.[2]

  • Dilution for Assay:

    • If diluting into water/buffer for biological assays, perform the dilution immediately prior to use .

    • Self-Validating Step: Measure the pH of the aqueous solution. A significant drop in pH suggests hydrolysis of the salt or residual acid presence.

Visualizing the Risk Pathways

The following diagram illustrates the dual stability risks: the intrinsic degradation of the cannabinoid backbone and the specific extrinsic risk of alkyl mesylate formation.

Cannabinoid_Mesylate_Pathways Salt Cannabinoid Mesylate Salt FreeBase Free Base Cannabinoid (Precipitate) Salt->FreeBase pH > pKa Acid Methanesulfonic Acid (Free) Salt->Acid Dissociation/Hydrolysis Degradant Oxidation Products (CBN, Quinones) Salt->Degradant + O2 / UV Hydrolysis Hydrolysis Products Salt->Hydrolysis + Moisture Alcohol Alcoholic Solvent (MeOH / EtOH) PGI Alkyl Mesylates (PGI) (MMS / EMS) !! GENOTOXIC !! Moisture Atmospheric Moisture (H2O) Moisture->Hydrolysis Oxygen Oxygen / UV Light Oxygen->Degradant Acid->PGI + Alcohol (Esterification)

Caption: Figure 1. Stability and Safety Pathways. Red pathways indicate critical safety risks (Genotoxin formation) requiring strict solvent control.

Quality Control & Validation

To ensure the protocol is working, implement these self-validating checks:

  • PGI Screening (GC-MS):

    • Periodically analyze stock solutions using Headspace GC-MS to detect trace Methyl Methanesulfonate (MMS) or Ethyl Methanesulfonate (EMS).

    • Limit: NMT (Not More Than) 1.5 µ g/day intake threshold (TTC) requires ppm-level detection limits.

  • Appearance Check:

    • Mesylate salts should appear as white to off-white crystalline powders.

    • Yellowing: Indicates oxidation (Quinone formation).

    • Clumping/Liquefaction: Indicates moisture failure (Deliquescence).

References

  • Snodin, D. J. (2006). Residues of genotoxic alkyl mesylates in mesylate salt drug substances: Real or imaginary problems? Regulatory Toxicology and Pharmacology, 45(1), 79-90. Link

  • Elder, D. P., et al. (2008).[3] Control and analysis of alkyl esters of alkyl and aryl sulfonic acids in novel active pharmaceutical ingredients (APIs). Journal of Pharmaceutical and Biomedical Analysis, 46(1), 1-8. Link

  • Teasdale, A. (2025). Genotoxic Impurities: Strategies for Identification and Control. Wiley Online Library. (Contextual grounding on PGI management in salts).
  • Cayman Chemical. (2023).[4] Safety Data Sheet: Phytocannabinoid Mixture. (General cannabinoid handling and safety classifications). Link

  • Grotenhermen, F. (2003). Pharmacokinetics and pharmacodynamics of cannabinoids. Clinical Pharmacokinetics, 42(4), 327-360. (Solubility and lipophilicity data). Link

  • United States Pharmacopeia (USP). General Chapter <231> and <797>.

Disclaimer: This protocol is for educational and research development purposes. Always consult the specific Safety Data Sheet (SDS) for your unique compound and adhere to local regulatory guidelines regarding cannabinoid handling.

Sources

Application Notes and Protocols for Effective Washout of (S)-(-)-Win 55,212-2 Mesylate in Tissue Slice Preparations

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Reversibility with a Lipophilic Agonist

(S)-(-)-WIN 55,212-2 mesylate is a potent, non-selective agonist of the cannabinoid receptors CB1 and CB2, widely utilized in neuroscience research to investigate the endocannabinoid system's role in synaptic transmission, plasticity, and various physiological and pathological processes[1][2][3][4]. A critical aspect of pharmacological studies in tissue slice preparations is the ability to reverse the effects of a compound, ensuring that the observed phenomena are indeed drug-specific and not a result of irreversible changes or tissue degradation. However, the physicochemical properties of WIN 55,212-2 present a significant challenge to achieving a complete and rapid washout.

This application note provides a comprehensive guide for researchers on effective methods to wash out (S)-(-)-WIN 55,212-2 mesylate from tissue slice preparations. We will delve into the underlying principles governed by the compound's chemical nature and offer detailed, validated protocols to ensure the integrity and reliability of your experimental data.

Understanding the Obstacle: Physicochemical Properties of WIN 55,212-2

The primary hurdle in washing out WIN 55,212-2 lies in its high lipophilicity and poor aqueous solubility. A compound's lipophilicity is a key determinant of its interaction with biological tissues, particularly the lipid-rich environment of the brain.

PropertyValueSource
Molecular Formula C₂₇H₂₆N₂O₃ · CH₃SO₃H[5]
Molecular Weight 522.61 g/mol [3][5]
Solubility Insoluble in water; Soluble in DMSO (12 mg/mL) and Ethanol (15.68 mg/mL)
Computed LogP 4.4[6]

Table 1: Physicochemical Properties of (S)-(-)-Win 55,212-2 Mesylate

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. A LogP of 4.4 indicates that WIN 55,212-2 is significantly more soluble in lipids than in water, leading to its propensity to partition into and accumulate within the cell membranes of tissue slices[6]. This strong association with the lipid bilayer makes simple buffer washes inefficient, as the compound is slow to diffuse back into the aqueous extracellular space.

Core Principle: Overcoming Lipophilicity for Effective Washout

To achieve a successful washout of a lipophilic compound like WIN 55,212-2, the strategy must focus on altering the equilibrium to favor the compound's movement from the tissue back into the perfusion buffer. This can be accomplished by:

  • Increasing the "sink" capacity of the washout buffer: Introducing a carrier molecule into the buffer that can bind to WIN 55,212-2, thereby reducing its free concentration in the aqueous phase and driving further diffusion out of the tissue.

  • Enhancing the solubility of the compound in the aqueous buffer: Modifying the buffer composition to make it a more favorable environment for the lipophilic molecule.

This guide presents two primary protocols that leverage these principles: a standard method with an enhanced buffer and a more advanced technique for particularly "sticky" preparations.

Experimental Workflow for Tissue Slice Preparation and Drug Application

The following diagram illustrates a generalized workflow for preparing tissue slices and applying WIN 55,212-2 before commencing the washout protocols.

WashoutMechanisms cluster_tissue Tissue Slice cluster_buffer Perfusion Buffer (aCSF) cluster_bsa BSA-Assisted Washout cluster_cd Cyclodextrin-Assisted Washout Tissue Cell Membrane WIN 55,212-2 (Lipid-Associated) WIN_BSA WIN-BSA Complex Tissue:f1->WIN_BSA Diffusion Gradient WIN_CD WIN-CD Complex Tissue:f1->WIN_CD Diffusion Gradient BSA BSA BSA->WIN_BSA Binds CD Cyclodextrin CD->WIN_CD Encapsulates

Caption: Mechanisms of enhanced washout for lipophilic drugs.

Conclusion

The lipophilic nature of (S)-(-)-WIN 55,212-2 mesylate necessitates a proactive approach to ensure its complete washout from tissue slice preparations. The inclusion of carrier molecules like BSA or encapsulating agents such as cyclodextrins in the perfusion buffer provides an effective means to overcome the challenges posed by its high lipophilicity. By implementing and validating these protocols, researchers can enhance the reliability and reproducibility of their findings when studying the effects of this potent cannabinoid agonist.

References

  • Paton, W. D. M. (1961). A theory of drug action based on the rate of drug-receptor combination. Proceedings of the Royal Society of London. Series B - Biological Sciences, 154(954), 21–69. [Link]

  • Wikipedia. (2024). WIN 55,212-2. [Link]

  • Li, X., et al. (2021). WIN55,212-2, a Dual Modulator of Cannabinoid Receptors and G Protein-Coupled Inward Rectifier Potassium Channels. International Journal of Molecular Sciences, 22(9), 4650. [Link]

  • Kou, J., et al. (2025). Cannabinoid agonist, WIN 55,212-2, increases in vivo paired-pulse facilitation, long-term potentiation, and Arc expression in the dentate gyrus. Neuroscience Letters, 136934. [Link]

  • Cai, H., et al. (2019). Addition of Optimized Bovine Serum Albumin Level in a High-Throughput Caco-2 Assay Enabled Accurate Permeability Assessment for Lipophilic Compounds. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(7), 738-744. [Link]

  • Mizuchi, A., et al. (2002). Influence of lipophilicity and lysosomal accumulation on tissue distribution kinetics of basic drugs: a physiologically based pharmacokinetic model. Journal of Pharmaceutical Sciences, 91(3), 633-642. [Link]

  • Capricorn Scientific. (n.d.). Bovine Serum Albumin (BSA). [Link]

  • Agilent Technologies. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. [Link]

  • Shakhmatov, R., et al. (2024). The Role of Ion Channels and Intracellular Signaling Cascades in the Inhibitory Action of WIN 55,212-2 upon Hyperexcitation. International Journal of Molecular Sciences, 25(13), 7059. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5311501, Win 55212-2. [Link]

  • Santos, J., et al. (2022). The synthetic cannabinoid, WIN 55212-2, leads to changes of proBDNF/BDNF ratio levels in the periaqueductal gray and blood concentrations in the adolescent rat. Ponce Health Sciences University. [Link]

  • Martini, L., et al. (2021). The Synthetic Cannabinoid WIN55,212-2 Can Disrupt the Golgi Apparatus Independent of Cannabinoid Receptor-1. eNeuro, 8(3), ENEURO.0065-21.2021. [Link]

  • Li, X., et al. (2021). WIN55,212-2, a Dual Modulator of Cannabinoid Receptors and G Protein-Coupled Inward Rectifier Potassium Channels. International Journal of Molecular Sciences, 22(9), 4650. [Link]

  • LKT Laboratories, Inc. (n.d.). WIN 55,212-2 Mesylate. [Link]

  • de Graaf, I. A. M., et al. (2007). Precision-cut tissue slices as a tool to predict metabolism of novel drugs. Expert Opinion on Drug Metabolism & Toxicology, 3(6), 879-898. [Link]

  • Pistollato, F., et al. (2023). Integrating distribution kinetics and toxicodynamics to assess repeat dose neurotoxicity in vitro using human BrainSpheres: a case study on amiodarone. Archives of Toxicology, 97(11), 3045-3065. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). WIN55212-2. [Link]

  • Belge, G., et al. (2017). The Synthetic Cannabinoid WIN 55,212-2 Elicits Death in Human Cancer Cell Lines. Anticancer Research, 37(11), 6341-6345. [Link]

  • Leconte, J., et al. (2021). Synthetic Cannabinoid Agonist WIN 55212-2 Targets Proliferation, Angiogenesis, and Apoptosis via MAPK/AKT Signaling in Human Endometriotic Cell Lines and a Murine Model of Endometriosis. Frontiers in Physiology, 12, 743496. [Link]

  • Smith, E. N., et al. (2025). The synthetic cannabinoid agonist WIN 55,212-2 reduces experimental pruritus via CB2 receptor activation. Neuropharmacology, 264, 110216. [Link]

  • Raal, A., et al. (2021). Cyclodextrin-Assisted Extraction Method as a Green Alternative to Increase the Isoflavone Yield from Trifolium pratensis L. Extract. Molecules, 26(9), 2549. [Link]

Sources

Application of (S)-(-)-Win 55,212 mesylate in neuroprotection studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Stereochemical Validation in Neuroprotection Studies using (S)-(-)-WIN 55,212 Mesylate

Executive Summary & Strategic Context

Objective: This guide details the application of (S)-(-)-WIN 55,212 mesylate (also known as WIN 55,212-3) specifically as a stereochemical negative control in neuroprotection assays.

The Scientific Challenge: The study of cannabinoid-mediated neuroprotection is frequently confounded by off-target effects. The active enantiomer, (R)-(+)-WIN 55,212-2 , is a potent CB1/CB2 agonist widely used to mitigate excitotoxicity and ischemic injury. However, aminoalkylindoles can exhibit non-receptor-mediated properties (e.g., direct antioxidant activity or membrane perturbation).

The Solution: To claim a receptor-mediated neuroprotective mechanism, researchers must demonstrate stereoselectivity . (S)-(-)-WIN 55,212 mesylate is the optical isomer of the active drug but possesses negligible affinity for CB1/CB2 receptors.

  • If (R) protects and (S) does not: The mechanism is receptor-mediated (CB1/CB2).[1][2]

  • If both (R) and (S) protect: The mechanism is likely non-specific (e.g., chemical antioxidant scavenging) or off-target.

This protocol outlines the rigorous "Paired Enantiomer Workflow" required for high-impact publication standards (E-E-A-T).

Physicochemical & Pharmacological Comparison

Understanding the distinction between the enantiomers is the foundation of the experimental design.

Feature(R)-(+)-WIN 55,212-2 (Active)(S)-(-)-WIN 55,212-3 (Control)
Role Potent Neuroprotectant / AgonistNegative Control / Inactive Isomer
CB1 Affinity (

)
1.9 – 62.3 nM> 10,000 nM (Negligible)
CB2 Affinity (

)
3.3 nM> 10,000 nM (Negligible)
Solubility Hydrophobic (DMSO, Ethanol)Hydrophobic (DMSO, Ethanol)
Golgi Disruption Disperses Golgi (µM range)No Effect (Stereoselective)
Primary Application Inducing neuroprotection via signalingValidating receptor specificity

Critical Note: Always verify the optical rotation of your batch. The (S)-(-) isomer typically has a rotation of


 (c=1, CHCl3), whereas the active (R) form is 

.

Experimental Workflow: The Paired Enantiomer Protocol

The following workflow illustrates the logic required to validate cannabinoid neuroprotection.

Neuroprotection_Workflow cluster_Prep Phase 1: Preparation cluster_Treat Phase 2: Treatment Arms Start Experimental Design: Neuroprotection Stock Prepare 10mM Stocks (DMSO) (R)-WIN and (S)-WIN Start->Stock Media Serum-Free Media (Minimize binding) Stock->Media Arm1 Vehicle Control (DMSO < 0.1%) Media->Arm1 Arm2 Active Arm (R)-WIN (100nM - 1µM) Media->Arm2 Arm3 Stereo-Control Arm (S)-WIN (Same Conc.) Media->Arm3 Arm4 Antagonist Check (R)-WIN + SR141716 Media->Arm4 Insult Neurotoxic Insult (e.g., Glutamate 50µM or OGD) Arm1->Insult Arm2->Insult Arm3->Insult Arm4->Insult Readout Viability Assay (MTT / LDH Release) Insult->Readout

Figure 1: The "Paired Enantiomer" experimental design ensures that observed neuroprotection is pharmacologically specific.

Detailed Protocol: In Vitro Excitotoxicity Model

Context: This protocol tests the ability of WIN 55,212 to protect primary cortical neurons or SH-SY5Y cells from glutamate-induced excitotoxicity.

Reagents:
  • Active: (R)-(+)-WIN 55,212 mesylate.[3][4]

  • Control: (S)-(-)-WIN 55,212 mesylate (The subject of this guide).

  • Vehicle: Anhydrous DMSO (stored over molecular sieves).

  • Insult: L-Glutamate (monosodium salt).

Step-by-Step Methodology:
  • Stock Preparation (Critical Step):

    • Dissolve (S)-(-)-WIN 55,212 mesylate in DMSO to a concentration of 10 mM .

    • Note: The mesylate salt improves stability but hydrophobicity remains high. Vortex vigorously.

    • Aliquot into light-protected (amber) vials and store at -20°C. Avoid freeze-thaw cycles.

  • Cell Preparation:

    • Plate neurons (e.g., DIV 7-10 rat cortical neurons) in 96-well plates.

    • Change to serum-free Neurobasal medium 4 hours prior to assay (serum proteins bind lipophilic cannabinoids, reducing effective free concentration).

  • Pre-Treatment (The Stereochemical Challenge):

    • Group A (Vehicle): 0.1% DMSO.

    • Group B (Active): (R)-WIN 55,212 (0.1, 0.5, 1.0 µM).

    • Group C (Control): (S)-(-)-WIN 55,212 (0.1, 0.5, 1.0 µM).

    • Incubation: Incubate for 1 hour prior to insult.[5] This allows for receptor engagement and activation of downstream survival kinases (PI3K/Akt, MAPK).

  • Insult Induction:

    • Add L-Glutamate (final concentration 50–100 µM) directly to the wells without washing out the WIN compounds.

    • Incubate for 24 hours.

  • Quantification:

    • Assess cell viability using an LDH release assay (supernatant) or MTT reduction (cellular metabolic activity).

    • Why LDH? Cannabinoids can sometimes alter mitochondrial function directly; LDH is often a more robust marker for membrane integrity in this context.

Data Interpretation & Logic

The validity of your study rests on the behavior of the (S)-(-) isomer. Use the logic tree below to interpret your results.

Interpretation_Logic Result Compare Viability: (R)-WIN vs. (S)-WIN Case1 (R) Protects (S) No Effect Result->Case1 Case2 (R) Protects (S) Protects Result->Case2 Case3 (R) No Effect (S) No Effect Result->Case3 Conclusion1 VALIDATED: Receptor-Mediated (CB1/CB2) Case1->Conclusion1 Conclusion2 ARTIFACT: Non-Specific Effect (Antioxidant/Membrane) Case2->Conclusion2 Conclusion3 NULL: Drug Ineffective or Dose Incorrect Case3->Conclusion3

Figure 2: Decision Matrix for interpreting stereoselective neuroprotection data.

Quantitative Analysis: Calculate the Stereoselectivity Index (SI) if possible:



A valid receptor-mediated effect should yield an SI > 100.

In Vivo Considerations

When applying (S)-(-)-WIN 55,212 mesylate in animal models (e.g., MCAO stroke model or neonatal asphyxia):

  • Formulation: Do not use 100% DMSO. Use a vehicle of 1:1:18 (Ethanol : Cremophor/Tween 80 : Saline) or Tocrisolve (soya oil emulsion).

  • Dosing: Typical neuroprotective dose for (R)-WIN is 0.1 – 1.0 mg/kg (i.p.) .

  • The Control Group: You must administer the (S)-isomer at the same dose and route.

  • Expected Outcome: (R)-WIN should reduce infarct volume (e.g., by 20-40%), while (S)-WIN should show infarct volumes statistically indistinguishable from the Vehicle group. If (S)-WIN reduces infarct volume, your protection is likely due to hypothermia or systemic blood pressure changes, not neuroprotection.

Troubleshooting

IssueProbable CauseSolution
(S)-isomer shows protection High concentration (>5 µM)Reduce dose. High concentrations cause non-specific membrane stabilization or Golgi fragmentation.
Precipitation in media Rapid addition of DMSO stockDilute stock 1:10 in media before adding to cells. Keep final DMSO < 0.1%.
(R)-isomer inactive Serum interferenceUse serum-free media during the drug incubation window (BSA/FCS binds cannabinoids).

References

  • Nagayama, T., et al. (1999). Cannabinoids and neuroprotection in global and focal cerebral ischemia and in neuronal cultures. The Journal of Neuroscience, 19(8), 2987-2995. Link

    • Key Finding: Demonstrates that (R)-WIN protects against ischemic damage while (S)-WIN (inactive enantiomer) does not, confirming receptor specificity.
  • Fernández-López, D., et al. (2006). Characterization of the neuroprotective effect of the cannabinoid agonist WIN-55212 in an in vitro model of hypoxic-ischemic brain damage in newborn rats.[1] Pediatric Research, 60(2), 169-173.[1] Link

    • Key Finding: Establishes the OGD (Oxygen-Glucose Deprivation) protocol and the necessity of CB1/CB2 antagonists to verify mechanism.
  • Pertwee, R. G. (1999). Pharmacology of cannabinoid receptor ligands. Current Medicinal Chemistry, 6(8), 635-664. Link

    • Key Finding: Definitive source for the binding affinity differences ( values) between the (R) and (S) enantiomers.
  • Howlett, A. C., et al. (2002). International Union of Pharmacology. XXVII. Classification of cannabinoid receptors. Pharmacological Reviews, 54(2), 161-202. Link

    • Key Finding: Standardizes the nomenclature and pharmacological properties of aminoalkylindoles like WIN 55,212.

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization Strategies for (S)-(-)-Win 55,212 Mesylate

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: WIN-SOL-001 Status: Active Priority: High (Experimental Criticality) Applicable Compounds: (R)-(+)-WIN 55,212-2 mesylate (and its (S)-(-) enantiomer)[1][2][3]

🟢 Operational Summary

You are experiencing precipitation ("crashing out") of WIN 55,212 mesylate when introducing it to physiological buffers (PBS, Krebs-Ringer, ACSF).[1][3] This is the most common failure mode for this compound. Despite being a mesylate salt intended to improve solubility, the core aminoalkylindole structure is highly lipophilic (LogP ~6–7).[1][3]

When a DMSO stock solution hits an aqueous buffer, the organic solvent dilutes instantly.[3] The hydrophobic WIN 55,212 molecules, no longer shielded by DMSO, aggregate faster than they can disperse, forming a white precipitate or a "cloud" that ruins concentration accuracy.[1][3]

This guide provides the Root Cause Analysis , Troubleshooting Logic , and Validated Protocols to prevent this.

Module 1: The Chemistry of the "Crash" (Root Cause)

To solve the problem, you must understand the molecular behavior. WIN 55,212 mesylate is an ionic salt in solid form, but in solution, the behavior is dictated by the massive hydrophobic aromatic rings.

The Precipitation Mechanism[4]
  • Solvent Exchange: You dissolve the salt in DMSO (highly polar aprotic).[2][3] The drug is stable.[2]

  • The Shock: You spike this into PBS (highly polar protic + high ionic strength).[2][3]

  • The Crash: The DMSO diffuses into the water. The WIN 55,212 molecules are left "naked" in a high-dielectric environment they hate.[2][3] They immediately clump together (Van der Waals forces) to minimize water contact.[1][2][3]

precipitation_mechanism cluster_0 Step 1: Stock Solution cluster_1 Step 2: Dilution Shock cluster_2 Step 3: Failure Mode Stock WIN 55,212 (Solubilized in DMSO) Interface Solvent Exchange (DMSO leaves drug) Stock->Interface Spike into Buffer Buffer Physiological Buffer (PBS/ACSF) Buffer->Interface Precipitate Precipitation (Aggregates form) Interface->Precipitate Hydrophobic Exclusion Adsorption Adsorption (Sticks to Plastic) Interface->Adsorption Lipophilic Affinity

Figure 1: The mechanism of precipitation during solvent exchange.[1][2][3] The rapid diffusion of DMSO leaves the hydrophobic drug vulnerable to aggregation.

Module 2: Troubleshooting & FAQs

Scenario A: "I see a white cloud immediately upon adding the drug."

Diagnosis: Macro-precipitation.[2][3] The Fix: You exceeded the aqueous solubility limit (which is effectively zero without help).

  • Immediate Action: Do not filter! Filtering removes the drug, leaving you with vehicle only.[3] You must restart using Protocol B (Cyclodextrin) or Protocol C (Surfactant) below.[1][2][3]

Scenario B: "The solution is clear, but my cells/tissue aren't responding."

Diagnosis: Adsorption (The "Silent Killer").[1][2][3] The Fix: WIN 55,212 sticks aggressively to polystyrene and polypropylene plastics.

  • Correction:

    • Switch to Glass or LoBind tubes for all dilution steps.[2]

    • Add 0.1% BSA (Bovine Serum Albumin) or 0.05% Tween 80 to your buffer before adding the drug.[1][3] The protein/surfactant coats the plastic walls, preventing drug loss [1].

Scenario C: "Can I just use more DMSO?"

Diagnosis: Toxicity risk.[2][3][4] The Fix: Most physiological systems tolerate only 0.1% - 0.5% DMSO.[1][2][3] Increasing DMSO to keep the drug soluble often kills cells or alters channel function, confounding your data.

Data Table: Solvent Compatibility Matrix
Solvent SystemMax Solubility (approx)Physiological CompatibilityRisk Level
Pure Water/PBS < 0.01 mg/mLHighCritical Failure (Precipitates)
DMSO (100%) ~20 - 50 mg/mLNone (Toxic)Stable Stock Only
Ethanol (100%) ~15 mg/mLLowVolatile, Precipitates on dilution
DMSO + Tween 80 ~1 - 3 mg/mLMediumStandard (For acute use)
45% HP-

-CD
~2.5 mg/mLHighGold Standard (For in vivo/long-term)

Module 3: Validated Protocols

Choose the protocol based on your experimental needs.

Protocol 1: The "Gold Standard" (Cyclodextrin Complexation)

Best for: In vivo injections, long-term stability, high concentrations.[1][3]

This method traps the hydrophobic drug inside a "donut-shaped" sugar molecule (2-Hydroxypropyl-


-cyclodextrin), shielding it from water while keeping it soluble [2].[1][2][3]

Materials:

  • WIN 55,212 Mesylate[1][2][3][5][6][7][8][9]

  • 2-Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD)[1][2][3][4]
  • Nitrogen gas stream (optional but recommended)[1][2][3]

Workflow:

  • Prepare Stock: Dissolve WIN 55,212 in 100% Ethanol (or DMSO) at 10 mg/mL.

  • Evaporation (Critical Step): Aliquot the required amount of drug into a glass vial. Evaporate the solvent completely using a gentle stream of Nitrogen or a centrifugal evaporator. You want a thin film of drug on the glass.

  • Complexation: Add a 20-45% (w/v) HP-

    
    -CD  solution (prepared in PBS or Saline) to the dried drug film.
    
  • Sonication: Sonicate the vial in a water bath for 10-20 minutes. The solution should turn perfectly clear.

  • Result: You now have a stable aqueous solution (up to ~2.5 mg/mL) that will not precipitate.[1][2][3]

cyclodextrin_protocol Start Start: WIN 55,212 in Ethanol/DMSO Evap Evaporate Solvent (Nitrogen Stream) Start->Evap Film Dry Drug Film on Glass Evap->Film AddCD Add 45% HP-β-CD (Aqueous) Film->AddCD Sonicate Sonicate 20 mins (Encapsulation) AddCD->Sonicate Final Stable Aqueous Solution (No Precipitate) Sonicate->Final

Figure 2: The "Evaporate-and-Resuspend" workflow for creating inclusion complexes.[1][2][3] This avoids introducing organic solvents into the final buffer.

Protocol 2: The "Quick & Dirty" (Surfactant Spike)

Best for: Acute in vitro slice recordings or cell culture where low concentrations (<10 µM) are used.[1][2][3]

Materials:

  • DMSO[1][3][6][7][8][10]

  • Tween 80 (Polysorbate 80)[1][2][3]

  • Warm Saline/PBS[1][2][3]

Workflow:

  • Stock A: Dissolve WIN 55,212 in 100% DMSO at 50 mM.

  • Stock B: Prepare a 1:1 mixture of DMSO and Tween 80.

  • Intermediate: Dilute Stock A into Stock B. (e.g., to achieve 5 mM drug in 50/50 DMSO/Tween).

  • Final Dilution: Slowly add this intermediate dropwise into warm (37°C) PBS while vortexing rapidly.

    • Target: Final concentration of Tween 80 should be < 0.1% to avoid cell lysis, but high enough to keep the drug in micelles.

Warning: This solution is metastable . Use within 2-4 hours. Do not freeze.

References

  • Journal of Pharmacology and Experimental Therapeutics. Characterization of cannabinoid delivery methods. (General grounding on cannabinoid lipophilicity).[1][2][3] [Link][1][2][3]

Sources

Technical Support Center: (S)-(-)-WIN 55,212 Mesylate Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Stability Data

(S)-(-)-WIN 55,212 mesylate is a potent, aminoalkylindole-based cannabinoid (CB) receptor agonist.[1][2][3] While the mesylate salt form offers improved stability compared to the free base, the compound remains highly lipophilic and susceptible to hydrolytic degradation if mishandled.[2]

The following table summarizes the validated stability thresholds based on our internal quality control standards and supplier consensus (Cayman, Tocris, Sigma).

Stability & Solubility Matrix
StateStorage ConditionStability DurationCritical Notes
Solid Powder -20°C (Desiccated)≥ 2 YearsProtect from light and moisture.[1][2]
Stock (DMSO) -20°C3–6 MonthsRecommended. Avoid freeze-thaw cycles.[1][2]
Stock (Ethanol) -20°C1–3 MonthsEvaporation risk is higher than DMSO.[1][2]
Aqueous Working Sol. +4°C or RT< 4 HoursUnstable. Prepare immediately before use.

Standard Operating Procedures (SOPs)

SOP-01: Stock Solution Preparation & Storage

Objective: Create a stable 10 mM stock solution while minimizing degradation risks.

Materials:

  • WIN 55,212 mesylate (Solid)[1][2][4][5][6]

  • Anhydrous DMSO (Dimethyl sulfoxide) or Ethanol (100%)[1][2]

  • Amber glass vials (Borosilicate) with Teflon-lined caps[1][2]

  • Avoid: Polystyrene tubes (high adsorption risk).[1]

Protocol:

  • Equilibration: Allow the product vial to equilibrate to room temperature inside the desiccator before opening. Why? Opening a cold vial introduces condensation, leading to hydrolysis of the mesylate salt.[1][2]

  • Solvent Selection:

    • DMSO: Preferred for biological assays (Max solubility ~30-50 mg/mL).[1][2]

    • Ethanol: Preferred if solvent evaporation is required later (Max solubility ~15-20 mg/mL).[1][2]

  • Dissolution: Add the calculated volume of solvent to the vial. Vortex gently until the solution is clear.[2]

    • Note: The solution may require slight warming (up to 37°C for <5 mins) if crystals persist, but avoid prolonged heat.[1][2]

  • Aliquoting: Immediately divide the stock into small, single-use aliquots (e.g., 10–50 µL) in amber glass vials or high-quality polypropylene microcentrifuge tubes.

  • Storage: Store at -20°C.

SOP-02: Aqueous Dilution (Preventing "Crash-Out")

The Issue: WIN 55,212 is hydrophobic. Direct addition to water/PBS often causes immediate precipitation (cloudiness), reducing the effective concentration.[1][2]

The Fix: Use the "Rapid Dispersion" method or a carrier protein.[2]

  • Carrier Preparation: Use media containing 0.1% BSA (Bovine Serum Albumin) or Tween-80.[1][2] The protein/surfactant creates a lipophilic pocket that sequesters the drug.[2]

  • Step-wise Dilution:

    • Do not add 1 µL of stock directly to 10 mL of media.

    • Intermediate Step: Dilute the 10 mM stock 1:10 in the solvent (DMSO) first to create a 1 mM sub-stock.[2]

    • Final Step: Add the sub-stock dropwise to the vortexing media.[2] Ensure the final DMSO concentration is <0.1% to avoid solvent toxicity.[2]

Visual Workflows

Diagram 1: Stability & Lifecycle Decision Tree

This workflow illustrates the critical decision points for handling WIN 55,212 mesylate to ensure data integrity.

WIN_Stability_Lifecycle Start Received Solid WIN 55,212 Storage_Solid Store at -20°C (Desiccated, Dark) Start->Storage_Solid Prepare_Stock Prepare Stock Solution (DMSO preferred) Storage_Solid->Prepare_Stock When needed Aliquot Aliquot into Single-Use Vials (Avoid Freeze-Thaw) Prepare_Stock->Aliquot Freeze_Stock Freeze at -20°C (Max 3-6 Months) Aliquot->Freeze_Stock Use_Day Experimental Day: Thaw ONE Aliquot Freeze_Stock->Use_Day Check_Clarity Is Solution Clear? Use_Day->Check_Clarity Proceed Proceed to Dilution (Use BSA/Carrier) Check_Clarity->Proceed Yes Discard Discard Aliquot (Precipitation/Degradation) Check_Clarity->Discard No (Cloudy/Yellow)

Caption: Lifecycle management of WIN 55,212 mesylate from solid storage to experimental application.

Diagram 2: The "Crash-Out" Mechanism

Understanding why aqueous dilutions fail is critical for experimental reproducibility.[1][2]

Crash_Out_Mechanism Stock Hydrophobic Drug in DMSO Mix_Bad Direct Slow Addition Stock->Mix_Bad Mix_Good Rapid Vortex + BSA Stock->Mix_Good Water Aqueous Buffer (PBS/Media) Water->Mix_Bad Water->Mix_Good Result_Bad PRECIPITATION (Drug Aggregates) Mix_Bad->Result_Bad Solvent shock Result_Good STABLE DISPERSION (Micelles/Bound) Mix_Good->Result_Good Stabilized

Caption: Comparison of mixing techniques. Slow addition without carriers leads to precipitation (red path).[1][2]

Troubleshooting & FAQs

Q1: My stock solution at -20°C has turned slightly yellow. Is it still usable?

Technical Analysis: A slight color shift (off-white to pale yellow) is common with aging indole derivatives, but significant yellowing indicates oxidation or hydrolysis.[1][2]

  • Action: If the color change is subtle and the solution remains perfectly clear, it may be usable.[2] However, we recommend running a standard curve validation against a fresh aliquot.[2]

  • Hard Stop: If you see any particulate matter or deep yellow/brown discoloration, discard the stock.

Q2: Can I store the stock at -80°C instead of -20°C?

Recommendation: Yes. Storage at -80°C is excellent for long-term stability (>6 months).[1][2] However, DMSO freezes at 19°C. The lower temperature of -80°C does not offer a significant advantage over -20°C regarding chemical stability for this specific compound, but it does no harm.[1][2] The critical factor is sealing to prevent sublimation or moisture ingress.[2]

Q3: Why did my cells die when I added the drug, even at low concentrations?

Root Cause Analysis: This is often a solvent control issue, not drug toxicity.

  • DMSO Toxicity: Did you exceed 0.1% v/v DMSO in the final well? Many sensitive cell lines (e.g., primary neurons) exhibit cytotoxicity at >0.1% DMSO.[1]

  • Precipitation: If the drug crashed out (see SOP-02), you may have "dumped" solid crystals onto the cells, causing physical stress or localized high-concentration toxicity.[1][2]

Q4: I lost activity after storing the working solution in plastic tubes. Why?

Mechanism: Adsorption. WIN 55,212 is highly lipophilic (LogP ~4-5).[1][2] It adheres avidly to polystyrene (PS) and polypropylene (PP) surfaces.[1][2]

  • Solution: Use glass vials for dilutions whenever possible. If you must use plastic, use "Low Retention" tips and tubes, and minimize the time the solution sits in the tube (prepare immediately before treating cells).[1][2]

References

  • PubChem. (n.d.). Compound Summary: WIN 55,212-2.[1][2][5][6][7][8] National Library of Medicine.[2] Retrieved from [Link][1][2]

Sources

Distinguishing off-target effects of (S)-(-)-Win 55,212 mesylate

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Distinguishing Off-Target Effects & Validating Stereochemical Controls

Classification: High-Affinity Ligand / Negative Control Validation Compound ID: (S)-(-)-Win 55,212 mesylate (WIN 55,212-3)[1][2][3]

Introduction: The "Inactive" Control Paradigm

You are likely here because your "negative" control, (S)-(-)-Win 55,212 mesylate , is eliciting a biological response in your assay.[1]

In ideal cannabinoid pharmacology, the aminoalkylindole WIN 55,212-2 (the R-enantiomer) acts as a potent high-affinity agonist for CB1 and CB2 receptors (


).[1] Its enantiomer, (S)-(-)-Win 55,212 (the S-enantiomer) , displays significantly lower affinity for these receptors and is deployed to prove stereoselectivity—the hallmark of specific receptor binding.[1]

The Critical Warning: The (S)-enantiomer is not inert .[1] At micromolar concentrations (


), it exhibits potent off-target activity on TRP channels, intracellular calcium stores, and membrane fluidity.[1] This guide details how to distinguish these artifacts from true cannabinoid signaling.[1]

Module 1: Troubleshooting The "Active" Negative Control

Issue: My (S)-enantiomer is inducing a functional response.

Diagnosis: You are likely operating outside the Stereochemical Window .[1] Root Cause: While the (R)-enantiomer binds CB receptors in the low nanomolar range, the (S)-enantiomer retains lipophilicity and can interact with ion channels or lipid bilayers at higher concentrations.[1]

The Stereochemical Window Protocol

To validate your data, you must establish a concentration gap where (R) is active and (S) is silent.

Parameter(R)-WIN 55,212-2 (Active)(S)-WIN 55,212-3 (Control)Interpretation
CB1 Affinity (

)


(S) has negligible CB1 binding at physiological doses.[1]
Functional Range

N/A (Should be inert)Safe Zone. Effects here are CB-specific.[1]
Off-Target Threshold


Danger Zone. Both enantiomers activate TRP channels/release Ca2+.[1]

Corrective Action:

  • Titrate Down: If you are using

    
     of the (S)-enantiomer, reduce to 
    
    
    
    .[1]
  • Calculate the E-Ratio: A valid CB-mediated effect requires the (R)-enantiomer to be

    
     more potent than the (S)-enantiomer.[1] If both elicit similar responses at 
    
    
    
    , the mechanism is non-CB receptor mediated .

Module 2: Mechanisms of Off-Target Action

When the (S)-enantiomer shows activity, it is typically driving one of the following pathways independent of G-protein coupling.

Cation Channel Activation (TRP & Calcium)

Research indicates that aminoalkylindoles can modulate Transient Receptor Potential (TRP) channels.[1]

  • The Mechanism: The (S)-enantiomer can induce CGRP (Calcitonin Gene-Related Peptide) release in sensory neurons.[1] This effect is insensitive to CB1 antagonists (like Rimonabant) and insensitive to Capsazepine (TRPV1 antagonist), but is blocked by Ruthenium Red (non-selective cation channel blocker).[1]

  • Implication: The (S)-enantiomer acts as a non-specific cation channel modulator, mobilizing intracellular calcium or inducing depolarization.[1]

Calcineurin-Mediated Desensitization

While primarily linked to the (R)-form, high doses of aminoalkylindoles can activate calcineurin (PP2B), leading to the dephosphorylation and desensitization of TRPV1 channels. This pathway is calcium-dependent but G-protein independent.[1][4][5]

Membrane Perturbation

Due to high lipophilicity, concentrations


 alter membrane fluidity, potentially affecting the function of embedded proteins (e.g., NMDA receptors or ATPase pumps) purely through biophysical alteration of the lipid bilayer.
Pathway Visualization: CB1 vs. Off-Target

G cluster_inputs cluster_receptors Receptor Targets cluster_outcomes R_WIN (R)-WIN 55,212-2 (Active) CB1 CB1/CB2 Receptor (Gi/o coupled) R_WIN->CB1 High Affinity (nM) TRP Cation Channels (TRPA1 / Non-specific) R_WIN->TRP Low Affinity (>µM) S_WIN (S)-WIN 55,212-3 (Control) S_WIN->CB1 Negligible Affinity S_WIN->TRP High Potency (>µM) Membrane Lipid Bilayer (Fluidity) S_WIN->Membrane High Conc. CB_Signal Inhibition of cAMP MAPK Activation CB1->CB_Signal True Signal Noise Ca2+ Influx CGRP Release TRP->Noise Off-Target Artifact Membrane->Noise

Figure 1: Divergent signaling pathways.[1] Note that the (S)-enantiomer bypasses the CB1 receptor to directly activate cation channels or perturb the membrane at micromolar concentrations.

Module 3: Experimental Validation Protocols

Use these workflows to confirm if your observed effect is a true cannabinoid response.[1]

Protocol A: The "Antagonist Check" (Gold Standard)

If the (S)-enantiomer produces a signal, you must determine if it is receptor-mediated.[1]

  • Design:

    • Group 1: (R)-WIN 55,212-2 (

      
      )[1][6]
      
    • Group 2: (R)-WIN 55,212-2 (

      
      ) + SR141716A (Rimonabant, 
      
      
      
      )[1]
    • Group 3: (S)-WIN 55,212-3 (

      
      )[1]
      
    • Group 4: (S)-WIN 55,212-3 (

      
      ) + SR141716A (
      
      
      
      )[1]
  • Analysis:

    • True Positive: Group 2 signal is abolished compared to Group 1.[1]

    • Off-Target Confirmation: If Group 3 shows activity and Group 4 shows the SAME activity , the effect is not CB1-mediated. The antagonist cannot block the off-target cation channel effects of the (S)-enantiomer.[1]

Protocol B: The Ruthenium Red Screen

Use this if you suspect Calcium/TRP channel interference.

  • Pre-treat cells with Ruthenium Red (

    
    ), a non-selective cation channel blocker.[1]
    
  • Apply (S)-WIN 55,212-3.[1][2]

  • Result: If Ruthenium Red blocks the (S)-enantiomer's effect, you have confirmed the artifact is driven by non-specific cation channel activation (likely TRP-related) and not cannabinoid receptors.[1][2]

Decision Tree: Validating Your Control

DecisionTree Start Observation: (S)-Enantiomer shows activity CheckConc Check Concentration Is it > 1 µM? Start->CheckConc ReduceConc Action: Titrate down to < 500 nM CheckConc->ReduceConc Yes CheckAntagonist Experiment: Apply CB1 Antagonist (SR141716A) CheckConc->CheckAntagonist No (< 1 µM) ReduceConc->CheckAntagonist If signal persists Blocked Signal Blocked? CheckAntagonist->Blocked TrueCB Conclusion: Possible weak CB1 binding or impurity. Blocked->TrueCB Yes Artifact Conclusion: OFF-TARGET EFFECT (Ion Channel/Membrane) Blocked->Artifact No (Signal remains)

Figure 2: Troubleshooting workflow for unexpected activity in negative controls.

FAQ: Frequently Asked Questions

Q: Can I use the (S)-enantiomer to block the effects of the (R)-enantiomer? A: No. The (S)-enantiomer is not a competitive antagonist; it is a low-affinity agonist/inactive isomer.[1] It will not block the CB1 binding site effectively.[1] Use a selective antagonist like SR141716A (Rimonabant) or AM251 for blockade studies.[1]

Q: My (S)-WIN stock solution is cloudy. Does this affect specificity? A: Yes. WIN compounds are highly hydrophobic.[1] Precipitation indicates incorrect solubilization (usually requiring DMSO/Tween 80).[1] Micro-precipitates can cause mechanical stimulation of cells or localized high-concentration "hotspots" that trigger non-specific membrane disruption, mimicking a biological response.[1]

Q: Does the (S)-enantiomer interact with opioid receptors? A: Generally, no.[1] While some cannabinoids interact with opioid pathways downstream, the primary off-target concern for the (S)-enantiomer is the TRP/Cation channel family , not opioid receptors.[1]

References

  • Patwardhan, A. M., et al. (2006).[1][7] "Cannabinoid WIN 55,212-2 inhibits transient receptor potential vanilloid 1 (TRPV1) and evokes peripheral antihyperalgesia via calcineurin."[1][4][5][8] Proceedings of the National Academy of Sciences, 103(30), 11393–11398. [1]

  • Jeske, N. A., et al. (2006).[1][7] "Cannabinoid WIN 55,212-2 regulates TRPV1 phosphorylation in sensory neurons."[1][4][5][9] Journal of Biological Chemistry, 281(43), 32879-32890.[1][7]

  • Price, T. J., et al. (2004).[1] "Cannabinoid receptor-independent actions of the aminoalkylindole WIN 55,212-2 on trigeminal sensory neurons." British Journal of Pharmacology, 142(2), 257–266.

  • Pertwee, R. G. (1999).[1] "Pharmacology of cannabinoid receptor ligands." Current Medicinal Chemistry, 6(8), 635-664.[1]

Sources

Technical Support Center: Minimizing Non-Specific Binding (NSB) of Cannabinoid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

The "Sticky" Problem: Lipophilicity and False Positives

The Core Challenge: Cannabinoids are notoriously lipophilic.[1] Compounds like


-THC and CBD possess LogP values between 6 and 7. In aqueous assay buffers, they are thermodynamically driven to escape the solution and adsorb onto hydrophobic surfaces—pipette tips, well plates, and filter mats.

The Isomer Nuance: You are likely testing inactive isomers (e.g., (+)-trans-cannabidiol or (+)-


-THC) as negative controls. These molecules are structurally identical to their active counterparts regarding lipophilicity but lack affinity for the CB1/CB2 orthosteric site.
  • The Error: If these inactive isomers adsorb to the assay walls, they deplete the free concentration of your radioligand (if the radioligand also sticks to them) or the filter itself.

  • The Result: A reduction in signal that mimics competitive inhibition. This "pseudo-inhibition" yields false

    
     values, making inactive isomers appear active.
    

This guide provides a self-validating system to eliminate these artifacts.

Module 1: Material Selection (The Hardware)

Standard polypropylene (PP) is a "cannabinoid sink." You must minimize the surface area available for hydrophobic interaction.

Protocol: Vessel Compatibility
MaterialAdsorption RiskRecommendation
Standard Polypropylene (PP) High (>20% loss) AVOID for storage or incubation.
Polystyrene (PS) High AVOID .
Borosilicate Glass Low (<5%)GOLD STANDARD for stock preparation.
Silanized Glass MinimalREQUIRED for low-concentration dilutions (<10 nM).
Low-Binding PP ModerateAcceptable only with carrier proteins (BSA) present.
Diagram: The Loss Pathway

This diagram illustrates where you lose compound before it even reaches the receptor.

LossPathway cluster_0 Preparation Phase cluster_1 Assay Phase Stock Stock Solution (DMSO) Dilution Serial Dilution (Aqueous Buffer) Stock->Dilution 1. Pipette Tip Adsorption (Loss of ~5-10%) Incubation Incubation Plate Dilution->Incubation 2. Plate Wall Adsorption (Major source of NSB) NSB_Wall NSB: Plastic Walls Dilution->NSB_Wall Hydrophobic Effect Filter GF/B Filter Incubation->Filter 3. Filter Fiber Binding (False Positive Signal) NSB_Filter NSB: Glass Fibers Incubation->NSB_Filter Trapping

Figure 1: The Cannabinoid Loss Pathway. Red nodes indicate critical control points where inactive isomers can generate false data.

Module 2: Buffer Chemistry (The Wetware)

The buffer composition is the single most critical factor in preventing NSB. You must provide a "carrier" that keeps the cannabinoid in solution but does not interfere with the receptor.

The Critical Component: Fatty-Acid Free BSA

Standard Bovine Serum Albumin (BSA) is often contaminated with endogenous fatty acids. These fatty acids can:

  • Bind to the CB receptors (interference).

  • Occupy the hydrophobic pockets on the albumin, reducing its ability to carry your cannabinoid.

Recommendation: Use Fatty-Acid Free (FAF) BSA (0.1% - 0.5% w/v). This acts as a "shuttle," keeping the lipophilic isomers soluble and preventing them from sticking to the plastic, without blocking the receptor.

Buffer Optimization Protocol

Base Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EDTA.[2]

AdditiveConcentrationPurposeMechanism
FAF-BSA 0.1% - 0.5% Essential Acts as a reversible carrier sink.
Tween-20 < 0.05%OptionalReduces surface tension; prevents aggregation. Warning: High conc. destroys membranes.
DMSO < 1.0%SolventMaintains solubility of stock.
NaCl 0 - 100 mMVariableReduces ionic NSB (less relevant for neutral cannabinoids).
Diagram: Buffer Decision Logic

BufferLogic Start Select Assay Buffer Q1 Is the Ligand Lipophilic (LogP > 5)? Start->Q1 Yes Yes (Cannabinoids) Q1->Yes No No Q1->No Step2 Add 0.1% FAF-BSA Yes->Step2 Q2 Is NSB still > 30%? Step2->Q2 HighNSB Yes Q2->HighNSB LowNSB No Q2->LowNSB Action1 Presoak Filters in 0.5% PEI or BSA HighNSB->Action1 Action2 Use Silanized Glassware for Dilutions HighNSB->Action2 Final Proceed to Assay LowNSB->Final Action1->Final Action2->Final

Figure 2: Decision tree for optimizing buffer conditions to minimize NSB.

Module 3: Filtration & Washing (The Separation)

In radioligand binding assays (e.g., using [³H]-CP55,940), the separation step is where most "inactive" isomer artifacts occur. If the isomer sticks to the filter, it creates a high background.

The "Filter Soak" Technique

Glass Fiber (GF/B or GF/C) filters are highly active surfaces.

  • Presoak: Soak filters for at least 60 minutes in wash buffer containing 0.5% BSA (or 0.1% PEI, though BSA is preferred for neutral cannabinoids).

  • Wash Buffer: Must be ice-cold (<4°C) and contain 0.1% BSA .

    • Why? The cold temperature slows the dissociation of the specific ligand-receptor complex. The BSA prevents the "free" radioligand from re-adsorbing to the filter as it is washed through.

Troubleshooting "Pseudo-Inhibition"

If your inactive isomer (e.g., (+)-CBD) shows a curve (displacement), run this diagnostic:

The "Total Recovery" Control:

  • Prepare your assay plate with the inactive isomer without membranes.

  • Add radioligand.[3]

  • Incubate.[4]

  • Aliquot the supernatant and count it directly (do not filter).

  • Result: If the counts decrease as the isomer concentration increases, the isomer is precipitating or sticking to the walls, pulling the radioligand with it. This is not receptor binding.

Frequently Asked Questions (FAQs)

Q1: My inactive isomer shows a


 of 1 

M. Is this real or NSB?
A: For cannabinoids, a

> 1

M is often considered "inactive" or non-physiological. However, to verify, check the Hill Slope. A slope significantly steeper than -1.0 (e.g., -2.0 or -3.0) often indicates precipitation or micelle formation (NSB) rather than true competitive binding [1].

Q2: Can I use Triton X-100 instead of BSA? A: Use with extreme caution. Triton X-100 is a harsh detergent. At concentrations >0.05%, it can solubilize the membrane preparation, effectively dissolving your receptors and killing the signal. Tween-20 is milder, but FAF-BSA is safer for maintaining membrane integrity [2].

Q3: Why must I use "Silanized" glass? A: Silanization caps the hydroxyl groups on the glass surface with alkyl chains, making the surface hydrophobic but "slick," preventing the strong polar/H-bond interactions that can occur with some functional groups, while reducing the surface energy that drives adsorption. For cannabinoids, it significantly improves recovery of low-concentration solutions [3].

References

  • McPartland, J. M., et al. (2007). Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences. British Journal of Pharmacology, 152(5), 583–593.

  • Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology, 161(6), 1219–1237.

  • Kneisel, S., & Auwärter, V. (2012). Analysis of 30 synthetic cannabinoids in serum by liquid chromatography-electrospray ionization tandem mass spectrometry. Drug Testing and Analysis, 4(11), 820-825. (Discusses adsorption to glass vs plastic).

  • Pertwee, R. G. (2010). The pharmacology of cannabinoid receptors and their ligands: an overview. International Journal of Obesity, 30, S13–S18.

Sources

Optimizing incubation times for (S)-(-)-Win 55,212 mesylate in vitro

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing In Vitro Incubation for WIN 55,212 Mesylate

Critical Technical Note: Stereochemistry & Nomenclature

Are you using the correct isomer?

  • (R)-(+)-WIN 55,212-2: The active high-affinity agonist for CB1 and CB2 receptors.[1][2]

  • (S)-(-)-WIN 55,212-3: The inactive enantiomer, typically used as a negative control to verify receptor specificity.[1][2]

This guide focuses on the functional optimization of the active (R)-(+) enantiomer.[1][2] If you are using the (S)-(-) isomer as a control, follow the Solubility & Stability protocols (Module 1), but do not expect the signaling kinetics described in Module 3.

Introduction

WIN 55,212-2 is a synthetic aminoalkylindole cannabinoid agonist with high affinity for both CB1 (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


) and CB2 (

) receptors.[1] Unlike classical cannabinoids (e.g., THC), it possesses a distinct chemical structure that confers greater stability against hydrolysis but retains significant lipophilicity.[1][2]

Optimizing incubation times is not a "one-size-fits-all" parameter; it depends entirely on the specific signaling event you are measuring.[1][2] A 24-hour incubation perfect for apoptosis assays will completely miss the transient peak of ERK phosphorylation (5–10 minutes).[1][2]

Module 1: Compound Handling & Stability

Q: How do I prevent loss of potency during incubation? A: The primary cause of potency loss in vitro is not chemical degradation, but non-specific binding to plasticware.

Protocol: Minimizing Surface Adsorption

  • Vessel Material: Use glass or silanized polypropylene (low-binding) tubes for all stock dilutions.[1][2] Standard polystyrene tissue culture plates will absorb significant amounts of the compound within minutes.[2]

  • Vehicle Selection: Dissolve the mesylate salt in DMSO (up to 25 mg/mL). Avoid aqueous stock solutions.[1][2]

  • Serum Effects: If your assay allows, use serum-free media (e.g., Opti-MEM) during the short incubation windows (0–2 hours).[1][2] Serum albumin (BSA/FBS) binds lipophilic cannabinoids, effectively reducing the free concentration available to receptors.[1]

Q: What is the functional half-life in culture media? A: chemically, WIN 55,212-2 is relatively stable in neutral pH media for >24 hours.[1][2] However, its biological half-life (effective concentration) drops rapidly due to:

  • Plastic Adsorption: ~20–40% loss within 1 hour in standard plates.[1][2]

  • Metabolism: In cells with high P450 activity (e.g., hepatocytes), degradation occurs within 1–4 hours.[1][2]

Module 2: Receptor Binding Optimization

Q: What is the optimal equilibrium time for radioligand binding? A: Binding equilibrium is temperature-dependent.[1][2]

  • At 30°C: Equilibrium is typically reached between 60 and 90 minutes .[1][2]

  • At 4°C: Requires 3–5 hours to reach equilibrium (used to prevent internalization).[1][2]

Q: Why do I see high non-specific binding (NSB)? A: This is due to the lipophilic nature of the compound.[2] Troubleshooting NSB:

  • Wash Buffer: Add 0.5% BSA (fatty acid-free) to your wash buffer.[1][2] The albumin acts as a "sink" to strip loosely bound lipophilic ligand from the plastic walls without disturbing the high-affinity receptor-ligand complex.[1][2]

  • Silanization: Silanize glass fiber filters (GF/B or GF/C) with polyethyleneimine (PEI) for at least 1 hour prior to harvesting.[1][2]

Module 3: Functional Signaling Kinetics

This is the most critical variable. You must align your incubation time with the specific wave of signaling you intend to capture.[2]

Visualizing the Signaling Cascade

SignalingCascade Ligand WIN 55,212-2 Addition Receptor CB1/CB2 Activation Ligand->Receptor < 1 min GProtein G-Protein Coupling (GTPγS) Receptor->GProtein 5-15 min (Peak) cAMP cAMP Inhibition Receptor->cAMP 15-30 min (Peak) ERK pERK1/2 Phosphorylation Receptor->ERK 5-10 min (Transient Peak) ERK->Receptor Desensitization (30-60 min) GeneExp Gene Expression (mRNA/Protein) ERK->GeneExp 4-24 hours

Caption: Temporal progression of WIN 55,212-2 signaling events. Note the rapid transient nature of pERK compared to downstream gene expression.

Optimization Table: Assay-Specific Incubation Times
Assay TypeTarget MechanismOptimal IncubationCritical Notes
GTPγS Binding G-protein coupling30–60 min Use GDP (10–50 µM) to reduce basal noise.[1][2]
cAMP Assay ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

inhibition of AC
15–30 min Requires pre-stimulation with Forskolin (usually 10 µM).[1]
Western Blot pERK1/2 5–15 min Transient Signal. Signal often degrades by 30 min due to phosphatase activity.[1][2]
Internalization Receptor endocytosis30–60 min rapid onset; often measured by surface biotinylation loss.[1][2]
Viability/Apoptosis Caspase activation24–48 hours Requires stable temperature (37°C).[1][2] Seal plates to prevent evaporation.[1][2]

Module 4: Troubleshooting & FAQs

Q: My pERK signal is absent, even at high concentrations (10 µM). Why? A: You likely missed the peak window.[1][2]

  • Diagnosis: CB1-mediated ERK activation is rapid and transient .[1][2] If you incubate for 60 minutes (standard for many drug assays), the phosphorylation has likely already been reversed by phosphatases.[1][2]

  • Solution: Perform a time-course experiment: 0, 2, 5, 10, 15, 30, and 60 minutes. The peak is almost invariably between 5 and 10 minutes.[1][2]

Q: The dose-response curve is shifting to the right (lower potency) in my 24-hour assay. A: This suggests loss of free ligand concentration.[1][2]

  • Solution: For incubations >12 hours, consider a "replenishment" step. Replace the media with fresh compound-containing media at the 12-hour mark to maintain effective concentration, or use glass-coated plates if feasible.[1][2]

Q: Can I use the (S)-(-) isomer as a control for pERK assays? A: Yes.

  • Expectation: The (S)-(-) isomer (WIN 55,212-3) should show no significant increase in pERK over basal levels.[1][2] If it does, you are observing off-target effects (possibly non-CB receptor mediated, e.g., membrane perturbation at high µM concentrations).[1][2]

References

  • Pertwee, R. G., et al. (2010).[1][2] International Union of Basic and Clinical Pharmacology.[1][2] LXXIX. Cannabinoid Receptors and Their Ligands: Beyond CB1 and CB2.[1][2] Pharmacological Reviews.

  • Bouaboula, M., et al. (1995).[1][2] Activation of mitogen-activated protein kinases by stimulation of the central cannabinoid receptor CB1.[1][2] Biochemical Journal.

  • Patwardhan, A. M., et al. (2006).[1][2][3] The cannabinoid WIN 55,212-2 inhibits transient receptor potential vanilloid 1 (TRPV1) and evokes peripheral antihyperalgesia via calcineurin.[1][2][3][4] PNAS.[1][2][3][4] [1]

  • Tocris Bioscience. (n.d.).[1][2] WIN 55,212-2 Mesylate Product Guide. Tocris.

  • Cayman Chemical. (n.d.).[1][2] (+)-WIN 55,212-2 (mesylate) Product Information. Cayman Chem.[1][2][5][6]

Sources

Technical Support Center: Optimizing Vehicle Formulations for (S)-(-)-Win 55,212 Mesylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing Vehicle Toxicity & Solubility in Aminoalkylindole Experiments Audience: Researchers, Pharmacologists, and Drug Development Scientists Status: Active Guide | Last Updated: October 2023[1][2]

Executive Summary: The "Vehicle Paradox"

You are likely visiting this guide because you are encountering a critical bottleneck: (S)-(-)-Win 55,212 mesylate (and its active enantiomer Win 55,212-2) is highly lipophilic, requiring organic solvents for solubilization.[1][2][3] However, the very vehicles required to dissolve it (DMSO, Ethanol, Tween 80) often induce independent biological effects—cell death in in vitro assays or behavioral suppression in in vivo models—that confound your data.[1]

Crucial Isomer Note: You specified (S)-(-)-Win 55,212 . In most literature, this refers to the inactive enantiomer (often labeled WIN 55,212-3), used as a stereochemical negative control for the active agonist (R)-(+)-WIN 55,212-2 .[1][2][3]

  • Physicochemical: Both isomers share identical solubility profiles.[2][3] The protocols below apply to both.

  • Biological: If you observe activity with the (S)-isomer, it is likely a vehicle artifact or off-target toxicity, which this guide specifically addresses.[1][2][3]

Decision Matrix: Selecting the Right Vehicle

Do not use a "one-size-fits-all" approach. Select your vehicle based on your experimental endpoint.

VehicleSelection Start Select Experimental Model InVitro In Vitro (Cell Culture) Start->InVitro InVivo In Vivo (Animal Models) Start->InVivo DMSO DMSO Stock (Keep Final < 0.1%) InVitro->DMSO Standard Cells CycloInVitro HP-β-Cyclodextrin (For sensitive cells) InVitro->CycloInVitro Neurons/Stem Cells Standard Standard 'Cannabinoid Vehicle' (1:1:18 Eth:Tween:Saline) InVivo->Standard Acute Studies (Short term) Advanced Low-Toxicity Alternative (HP-β-Cyclodextrin) InVivo->Advanced Chronic Dosing (Avoids inflammation)

Caption: Decision tree for selecting the optimal vehicle based on experimental sensitivity and duration.

In Vitro Troubleshooting (Cell Culture)

Problem: Control groups (Vehicle only) show reduced viability or altered signaling. Root Cause: DMSO > 0.1% or Ethanol > 0.5% induces apoptosis or membrane permeabilization.[2][3]

Protocol A: The "High-Concentration Stock" Method

To minimize vehicle toxicity, you must maximize the stock concentration to minimize the volume added to the culture.[3]

  • Prepare Master Stock: Dissolve (S)-(-)-Win 55,212 mesylate in 100% Anhydrous DMSO at 50 mM (approx. 26 mg/mL).

    • Note: Sonicate at 37°C if necessary.

  • Intermediate Dilution (Critical Step): Do not add 50 mM stock directly to cells (causes precipitation "shock").

    • Prepare a 100x working solution in culture media (serum-free).[1][2][3]

    • Vortex immediately.[2][3]

  • Final Application: Add the 100x solution to your well.

    • Final DMSO concentration: 0.1%.

Toxicity Threshold Table (In Vitro)

Vehicle Safe Limit (HeLa/HEK) Safe Limit (Primary Neurons) Mechanism of Toxicity
DMSO < 0.5% < 0.1% Membrane pore formation; Histamine release.[1][2][3]
Ethanol < 1.0% < 0.2% Protein denaturation; Signaling interference.[2][3]

| Tween 80 | AVOID | AVOID | Lyses cell membranes (detergent effect).[1][2] |

In Vivo Troubleshooting (Animal Models)

Problem: Animals display hypoactivity or inflammation immediately after injection, even in the vehicle control group. Root Cause: The "Standard" Cannabinoid Vehicle (Ethanol/Tween) is inherently bioactive.[1][2] Tween 80 can cause histamine release and hypotension; Ethanol causes sedation.[2][3]

Protocol B: The "1:1:18" Method (Standard)

Use for acute studies where slight behavioral suppression in controls is acceptable.[1][2][3]

  • Weigh: Measure (S)-(-)-Win 55,212 mesylate.[1][2][3]

  • Solvent 1 (Ethanol): Dissolve powder in absolute ethanol (1 part).

  • Surfactant (Tween 80): Add Tween 80 (1 part). Vortex thoroughly until a homogeneous sludge forms.

    • Tip: The Ethanol+Tween mixture prevents the drug from crashing out when water is added.[2][3]

  • Aqueous (Saline): Slowly add warm sterile saline (18 parts) dropwise while vortexing.

    • Final Ratio: 1:1:18 (Ethanol : Tween 80 : Saline).[1][2]

    • Final Concentration: Ethanol 5%, Tween 5%.[1][2]

Protocol C: The "Cyclodextrin" Method (Low Toxicity)

Use for chronic studies or sensitive behavioral assays (e.g., anxiety/memory). Cyclodextrins encapsulate the lipophilic drug in a water-soluble "cage," eliminating the need for toxic detergents.[1][3]

  • Vehicle Prep: Prepare 45% (w/v) 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile saline.

  • Solubilization: Add (S)-(-)-Win 55,212 mesylate directly to the HP-β-CD solution.[1][2][3]

  • Agitation: Sonicate at 45°C for 30–60 minutes.

    • Result: A clear solution up to ~2.5 mg/mL.[2][3]

    • Benefit: Zero ethanol, zero detergent.[1][2]

Visualizing the Workflow

ProtocolWorkflow cluster_0 Step 1: Solubilization cluster_1 Step 2: Stabilization cluster_2 Step 3: Dilution (CRITICAL) Powder Win 55,212 Powder Mix1 High Conc. Solution Powder->Mix1 Solvent Organic Solvent (EtOH or DMSO) Solvent->Mix1 Mix2 Homogeneous Sludge Mix1->Mix2 Surfactant Add Surfactant (Tween 80) Surfactant->Mix2 Final Final Injectable Emulsion Mix2->Final Saline Warm Saline (Dropwise) Saline->Final  Slow Addition

Caption: The "RAMP" method for preparing the 1:1:18 vehicle. Rapid addition of saline at Step 3 will cause irreversible precipitation.[2][3]

Frequently Asked Questions (FAQs)

Q: My solution turned cloudy upon adding saline. Can I still use it? A: No. Cloudiness indicates precipitation of the mesylate salt.[2] Injecting this will lead to erratic absorption and potential embolism in animals.[2][3]

  • Fix: You likely added saline too fast.[2][3] Restart. Dissolve in Ethanol/Tween first, ensure it is clear, then add warm saline dropwise while vortexing.

Q: Why use the (S)-(-)-isomer if it's inactive? A: It is the gold-standard stereochemical control .[1][2][3]

  • If your "Active" group (R-isomer) shows an effect, and your "Control" group (S-isomer) shows the same effect, your result is false.[1][2][3] It indicates the effect is caused by the chemical structure's off-target toxicity or the vehicle, not the cannabinoid receptor.[3]

Q: Can I use DMSO for in vivo injections? A: It is not recommended for behavioral studies.[2][3] DMSO causes local tissue necrosis and pain upon injection (IP or SC), which alters animal movement and anxiety levels, confounding results.[1] If unavoidable, keep DMSO < 10% v/v.[1][2]

Q: How stable is the solution? A: Aminoalkylindoles are susceptible to hydrolysis.[2] Prepare fresh daily. Do not store the aqueous dilution.[2][3] The master stock in 100% DMSO can be stored at -20°C for months.[2][3]

References

  • Tocris Bioscience. WIN 55,212-2 mesylate Technical Data & Solubility. (Accessed 2023).[1][4] Link

  • Cayman Chemical. (+)-WIN 55,212-2 (mesylate) Product Information.[1][3][5][6] (Accessed 2023).[1][4] Link

  • Castro, A., et al. (1995).[1][2] Behavioral effects of vehicles: DMSO, ethanol, Tween-20, Tween-80, and Emulphor-620.[1][3][7][8] Pharmacology Biochemistry and Behavior.[2][3] (Demonstrates Tween/DMSO toxicity in mice).

  • Pertwee, R. G. (2010).[1][2] Cannabinoid pharmacology: the first 66 years.[2][3] British Journal of Pharmacology.[2][3] (Review of standard cannabinoid vehicles). Link[1][3]

  • Sigma-Aldrich. (R)-(+)-WIN 55,212-2 mesylate salt Product Sheet. (Lists Cyclodextrin solubility). Link

Sources

Technical Support Center: (S)-(-)-WIN 55,212-2 Mesylate Stability & Degradation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

WIN 55,212-2 Mesylate is a high-affinity aminoalkylindole cannabinoid agonist (CB1/CB2).[1] Unlike classical cannabinoids (e.g., THC), it lacks the tricyclic dibenzopyran structure, conferring different stability profiles. However, it remains highly lipophilic and susceptible to specific degradation pathways in solution.

Critical Stability Warning: The primary mode of "failure" reported by researchers is not chemical degradation , but physical precipitation (crashing out) in aqueous media due to incorrect solvent exchange. True chemical degradation involves oxidation of the indole core or morpholine ring, typically signaled by solution discoloration (yellowing/browning).

Physicochemical Profile
ParameterSpecificationNotes
Molecular Weight 522.6 g/mol Includes mesylate salt (CH₃SO₃H)
Solubility (DMSO) > 50 mg/mLPreferred stock solvent
Solubility (Ethanol) ~ 15 mg/mLRequires gentle warming
Solubility (Water) Insoluble Immediate precipitation without carriers
Lipophilicity High (LogP ~4.[1]5)High risk of adsorption to plastics

Storage & Solubilization Protocols (Preventative)

The following decision tree outlines the mandatory handling procedures to prevent degradation before it starts.

StorageProtocol Start Received Solid WIN 55,212-2 Storage Long-Term Storage: -20°C, Desiccated, Dark Start->Storage Solvent Select Stock Solvent Storage->Solvent When ready to use DMSO Anhydrous DMSO (Recommended) Solvent->DMSO Standard Ethanol Ethanol (100%) Solvent->Ethanol Alternative Aqueous Aqueous Buffer (Direct Dissolution) Solvent->Aqueous DO NOT DO THIS StockPrep Prepare Stock (10-50 mM) Aliquot into Glass Vials DMSO->StockPrep Ethanol->StockPrep Precipitation CRITICAL FAILURE: Precipitation / 'Crash Out' Aqueous->Precipitation WorkingSol Working Solution Prep (1:1000 Dilution) StockPrep->WorkingSol Dropwise addition to stirring buffer WorkingSol->Precipitation If > 50 µM or Rapid Addition Success Stable Experiment Use within 24 hours WorkingSol->Success If < 10 µM

Figure 1: Decision matrix for storage and solubilization to avoid physical instability.

Troubleshooting Guide (FAQ)

Issue 1: Solution Discoloration (Yellow/Brown)

User Report: "My DMSO stock solution was clear last month but is now light yellow."

  • Diagnosis: Oxidative Degradation. [1]

  • Mechanism: The indole moiety is electron-rich.[1] In the presence of oxygen and light, it can undergo oxidation to form quinoidal species or N-oxides at the morpholine ring. DMSO, if not anhydrous, can absorb water and facilitate this process over time.

  • Impact: Minor yellowing often indicates <2% degradation, but biological affinity may be altered.

  • Solution: Discard if the color is dark amber. For future stocks, purge vials with Argon/Nitrogen gas before sealing and store at -20°C.

Issue 2: "Loss of Potency" in Cellular Assays

User Report: "The drug isn't working at 100 nM anymore, but the LC-MS looks fine."

  • Diagnosis: Adsorption to Plastics.

  • Mechanism: WIN 55,212-2 is highly lipophilic.[1] It sticks to polypropylene (eppendorf tubes) and polystyrene (culture plates).[1]

  • Corrective Action:

    • Use Glass or LoBind tubes for serial dilutions.[1]

    • Add a carrier protein (e.g., 0.1% BSA) or surfactant (Tween-80) to the aqueous buffer before adding the drug.[1] This creates a "colloidal shield" preventing adsorption to the plastic walls.

Issue 3: Cloudy Suspension in Buffer

User Report: "I diluted my 10 mM DMSO stock into PBS, and it turned cloudy."

  • Diagnosis: Solubility Crash-Out.

  • Mechanism: The "Mesylate" salt dissociates, but the organic cation is not water-soluble enough to stay in solution once the DMSO cosolvent is diluted, especially at high concentrations (>50 µM).

  • Protocol Fix:

    • Maximum Aqueous Concentration: Generally capped at ~10-20 µM in pure buffer.

    • Mixing Technique: Do not "shoot" the DMSO stock into the buffer. Place the buffer on a vortex or stir plate, and add the DMSO stock dropwise to the center of the vortex to ensure rapid dispersion.

Degradation Pathways & Products

When WIN 55,212-2 degrades chemically (distinct from physical precipitation), it follows pathways dictated by its aminoalkylindole structure.

Primary Degradation Mechanisms
  • Oxidative Dealkylation (Morpholine Ring):

    • The morpholine ring is susceptible to oxidative attack, leading to ring opening or N-dealkylation.[1] This mimics metabolic processing by CYP450 enzymes.[1]

    • Product: Des-morpholino analogs (Mass shift: -86 Da approx).[1]

  • Indole Oxidation:

    • The C2-C3 bond of the indole is a site of high electron density. Oxidation here can lead to hydroxy-indole derivatives.[1]

    • Product: Hydroxy-WIN 55,212 (Mass shift: +16 Da).[1]

  • Hydrolysis (Minor):

    • While lacking an ester, the carbonyl linkage between the indole and naphthalene can theoretically hydrolyze under extreme pH (strong acid/base), though this is rare in physiological buffers.

DegradationPathways cluster_Oxidation Oxidative Stress (Light/Air) cluster_Hydrolysis Extreme pH / Metabolism Parent WIN 55,212-2 (m/z 427.2) OxProduct1 Indole-OH / N-Oxide (m/z 443.2, +16 Da) Parent->OxProduct1 +O (Slow) Dealk Des-morpholino Analog (Loss of solubilizing group) Parent->Dealk N-Dealkylation Cleavage Naphthoic Acid + Aminoalkylindole Core Parent->Cleavage Hydrolysis (Rare) Quinone Quinoidal Species (Yellow Color) OxProduct1->Quinone Further Oxidation

Figure 2: Theoretical chemical degradation pathways of WIN 55,212-2 in solution.

Analytical Validation (HPLC/LC-MS)

To verify the purity of your solution, use the following validated parameters.

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 50% B to 95% B over 10 minutes (WIN 55,212-2 is very hydrophobic and elutes late).[1]

  • Detection: UV @ 219 nm (Naphthalene abs) and 246 nm.[1]

  • Mass Spec: ESI Positive Mode. Look for Parent Ion [M+H]+ = 427.2.[1]

Interpreting the Chromatogram
  • RT ~ 8-9 min: Parent WIN 55,212-2.[1]

  • RT ~ 4-5 min: Hydrolysis fragments (more polar).

  • RT ~ 7-8 min: Oxidative products (often elute just before parent).[1]

  • RT < 2 min: Mesylate salt counter-ion (if detectable).

References

  • Cayman Chemical. (+)-WIN 55,212-2 (mesylate) Product Information & Stability Data.[1]Link

  • Tocris Bioscience. WIN 55,212-2 Mesylate Technical Data Sheet.[1]Link[1]

  • Amato, G., et al. (2020).[1] Synthetic Cannabinoids: Analysis and Stability in Biological Matrices. Journal of Pharmaceutical and Biomedical Analysis. (General reference for aminoalkylindole stability).

  • Huffman, J. W., et al. (1994).[1] Structure-activity relationships for a new series of cannabinoid mimetics.[1] Journal of Medicinal Chemistry.[1][2] (Structural basis for oxidation susceptibility).[1]

  • Sigma-Aldrich. Product Specification: WIN 55,212-2 Mesylate.[1]Link[1]

Sources

Adjusting pH for optimal stability of WIN 55,212 isomers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: WIN 55,212-2 Optimization Guide

Executive Summary: The Stability-Solubility Paradox

Researchers often encounter a critical failure mode with WIN 55,212-2: precipitation upon dilution .[1][2]

WIN 55,212-2 is an aminoalkylindole.[1][2][3][4] Unlike classical cannabinoids (like THC), it possesses a basic morpholine nitrogen. This structural feature creates a pH-dependent solubility profile.[1][2]

  • Low pH (< 6.0): The nitrogen is protonated (

    
    ). The molecule exists as a salt, increasing aqueous solubility.[4]
    
  • Physiological pH (7.4): The nitrogen deprotonates. The molecule reverts to its highly lipophilic free-base form, leading to rapid precipitation in aqueous buffers.[1][2]

This guide provides the protocols to navigate this transition without compromising the isomeric integrity of the active (R)-enantiomer.[2]

Module 1: Critical Solubility Protocols

Q: Why does my WIN 55,212-2 precipitate immediately when added to PBS? A: You are likely crashing the free base out of solution.[1][2] WIN 55,212-2 is hydrophobic (LogP ~4-5).[1][2] In PBS (pH 7.4), the mesylate salt dissociates, and the morpholine ring deprotonates. Without a surfactant or organic co-solvent, the free base aggregates.

The "Step-Down" Solubilization Protocol

Use this method for in vivo injections or cellular assays to maintain stability.[1][2]

ComponentRoleConcentration
DMSO Primary Solvent (Stock)100% (Stock)
Tween 80 Surfactant (stabilizes the micelle)1-5% (Final)
Saline (0.9%) Aqueous CarrierRemainder

Step-by-Step Methodology:

  • Weighing: Weigh the WIN 55,212-2 mesylate salt. (Note: Ensure you are using the mesylate salt, MW ~522.61 g/mol , not the free base).

  • Primary Stock: Dissolve the powder in 100% anhydrous DMSO to a concentration of 5–10 mg/mL . Vortex until completely clear.[1][2]

    • Checkpoint: If the solution is cloudy here, your DMSO is hydrated. Discard and use fresh DMSO.

  • Surfactant Addition: Add Tween 80 directly to the DMSO stock.[1][2] A ratio of 1:1 (DMSO:Tween) or 1:2 is common for high-concentration stocks.[1][2]

  • The "Drop-wise" Dilution: While vortexing the warm (37°C) saline rapidly, add the DMSO/Tween mixture drop-wise .

    • Crucial: Do not add saline to the DMSO. Add DMSO to the saline. This prevents local regions of high water content that trigger precipitation.[1][2]

Module 2: pH and Isomeric Integrity

Q: How does pH affect the stability of the R-isomer vs. the S-isomer? A: WIN 55,212 is a chiral molecule.[1][2] The active agonist is the (R)-(+)-isomer (WIN 55,212-2) .[1][2][5][6] The (S)-(-)-isomer (WIN 55,212-3) is largely inactive.[1][2]

While aminoalkylindoles are chemically robust compared to ester-linked cannabinoids, they are susceptible to two risks at extreme pH:

  • Racemization: At high pH (>10) or high temperature, the chiral center (alpha to the ether linkage) can undergo inversion, converting your active drug into the inactive S-isomer.

  • Hydrolysis: The morpholine side chain is relatively stable, but the ketone bridge can be attacked by strong nucleophiles at high pH.

Optimal pH Window: pH 5.5 – 6.5

  • Why? This range keeps the morpholine nitrogen partially protonated (stabilizing solubility) while being mild enough to prevent acid-catalyzed degradation or base-catalyzed racemization.[1][2]

Visualizing the pH/Solubility Trade-off

pH_Stability_Logic Acidic Acidic pH (< 5.0) Soluble High Solubility (Protonated Salt) Acidic->Soluble Promotes Optimal Optimal Window (pH 5.5 - 6.5) Optimal->Soluble Maintains Precip Precipitation Risk (Free Base) Optimal->Precip Minimizes Physio Physiological pH (7.4) Physio->Precip High Risk Basic Basic pH (> 8.5) Basic->Precip Guaranteed Racem Racemization Risk (Loss of Activity) Basic->Racem Catalyzes

Caption: The relationship between pH, solubility state, and chemical stability risks for WIN 55,212-2.

Module 3: Troubleshooting Matrix

Q: My solution worked yesterday, but today it has crystals. What happened?

SymptomProbable CauseCorrective Action
Immediate cloudiness upon dilution "Crash-out" precipitation due to rapid polarity change.[1][2]Use the "Drop-wise" method.[2] Ensure DMSO stock is >10 mg/mL to minimize total DMSO volume added.[1][2]
Crystals appearing after 24 hours Temperature drop or evaporation of co-solvent.[1][2]Store aliquots at -20°C. Do not store diluted working solutions; prepare fresh daily.
Loss of biological potency Adsorption to plastics or Racemization.1. Use glass or silanized vials (cannabinoids stick to polystyrene).2. Check pH; if >8.0, the active isomer may have degraded.
Yellowing of solution Oxidation of the indole ring.Protect from light (amber vials). Use nitrogen headspace if storing long-term.[1][2]

Module 4: Advanced Delivery Systems (Cyclodextrins)

For researchers requiring zero organic solvent (e.g., sensitive slice electrophysiology), pH manipulation alone is insufficient. You must use molecular encapsulation.[1][2]

Protocol: Cyclodextrin Complexation

  • Prepare a 45% (w/v) solution of 2-hydroxypropyl-β-cyclodextrin (HPβCD) in water.

  • Add WIN 55,212-2 mesylate directly to this solution.[1][2]

  • Sonicate at 40°C for 30–60 minutes.

  • Result: This effectively "hides" the lipophilic moiety, allowing solubility up to ~2.4 mg/mL in aqueous media without pH adjustment [1].

References

  • Pertwee, R. G. (1999). Pharmacology of cannabinoid receptor ligands. Current Medicinal Chemistry, 6(8), 635-664.[2] (Foundational text on aminoalkylindole structure-activity relationships).

  • D'Ambra, T. E., et al. (1992). Conformationally restrained analogues of pravadoline: nanomolar potent, enantioselective, (aminoalkyl)indole agonists of the cannabinoid receptor.[6] Journal of Medicinal Chemistry, 35(1), 124-135.[2] (Source of enantiomeric stability data).

Sources

Validation & Comparative

Stereochemical Control in Cannabinoid Research: A Comparative Guide to WIN 55,212 Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (S)-(-)-WIN 55,212 Mesylate vs. WIN 55,212-2 Dose-Response Comparison Content Type: Technical Comparison Guide Audience: Researchers, Senior Scientists, and Drug Discovery Leads

Executive Summary: The Stereoselectivity Mandate

In cannabinoid research, the distinction between WIN 55,212-2 (the active R-enantiomer) and (S)-(-)-WIN 55,212 mesylate (often referred to as WIN 55,212-3) is not merely a matter of potency—it is the primary control mechanism for validating receptor specificity.

WIN 55,212-2 is a high-affinity, full agonist at both CB1 and CB2 receptors. Its enantiomer, (S)-(-)-WIN 55,212, exhibits negligible affinity for these receptors. Consequently, any experimental protocol using WIN 55,212-2 must utilize the (S)-isomer as a negative control.

  • If biological response is observed with WIN 55,212-2 ONLY: The effect is likely CB1/CB2 receptor-mediated.

  • If biological response is observed with BOTH isomers: The effect is off-target (e.g., non-specific cation channel modulation or TRPV1-independent CGRP release).

Pharmacological Profile & Dose-Response Data[1][2][3][4][5][6]

The following data aggregates binding affinity (


) and functional potency (

) from validated G-protein coupled assays. Note the orders-of-magnitude difference in activity, which characterizes the "Stereoselectivity Index."
Table 1: Comparative Pharmacological Parameters
ParameterWIN 55,212-2 (Active R-Isomer)(S)-(-)-WIN 55,212 (Inactive S-Isomer)Implication
CB1 Affinity (

)
1.89 – 62.3 nM > 10,000 nM (Inactive)The (S)-isomer fails to displace radioligands at physiological concentrations.
CB2 Affinity (

)
0.28 – 3.3 nM > 10,000 nM (Inactive)WIN 55,212-2 is slightly CB2-selective but acts as a full agonist at both.
GTP

S Binding (

)
~ 40 – 150 nM No Response The (S)-isomer does not induce G-protein coupling.
cAMP Inhibition (

)
~ 2 – 20 nM No Inhibition Only the R-isomer suppresses Adenylyl Cyclase via

.
Off-Target Activity CGRP release (high conc.)CGRP release (high conc.)CRITICAL: At >10

M, both isomers may induce non-CB effects.

Technical Note on Salt Forms: Both compounds are typically supplied as Mesylate salts (MW ~522.6 g/mol ). Ensure molarity calculations account for the salt weight, not just the free base (MW ~426.5 g/mol ).

Mechanism of Action & Signaling Pathways[7]

WIN 55,212-2 is an aminoalkylindole that functions as a biased ligand, potentially activating distinct signaling pools compared to classical cannabinoids like THC. The diagram below illustrates the divergent signaling outcomes between the two enantiomers.

G cluster_ligands Ligand Input cluster_membrane Plasma Membrane cluster_intracellular Intracellular Response WIN_R WIN 55,212-2 (Active R-Isomer) CB_Rec CB1 / CB2 Receptor (GPCR) WIN_R->CB_Rec High Affinity Binding (nM range) OffTarget Non-Specific Targets (e.g., Cation Channels) WIN_R->OffTarget >10 µM Only WIN_S (S)-(-)-WIN 55,212 (Inactive S-Isomer) WIN_S->CB_Rec No Binding WIN_S->OffTarget >10 µM Only Gi_Protein Gi/o Protein Activation CB_Rec->Gi_Protein Conformational Change Tox Non-Specific Toxicity/Ca2+ Flux OffTarget->Tox False Positive Signal AC Adenylyl Cyclase Gi_Protein->AC Inhibition MAPK pERK1/2 Phosphorylation Gi_Protein->MAPK Activation cAMP cAMP Levels AC->cAMP Decrease

Figure 1: Divergent signaling pathways. WIN 55,212-2 engages


 signaling, while the (S)-isomer serves as a control for off-target effects.

Experimental Protocol: Validating Stereoselectivity

Objective: To generate a self-validating dose-response curve using the [


S]GTP

S binding assay. This assay measures the functional activation of G-proteins, the most proximal event to receptor binding.
Reagents Required[2][4][5][8]
  • Agonist: WIN 55,212-2 Mesylate (10 mM stock in DMSO).

  • Negative Control: (S)-(-)-WIN 55,212 Mesylate (10 mM stock in DMSO).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 3 mM MgCl

    
    , 0.2 mM EGTA, 100 mM NaCl, 0.1% BSA.
    
  • GDP: 10

    
    M (essential to reduce basal binding).
    
  • Radioligand: [

    
    S]GTP
    
    
    
    S (~0.05 nM final concentration).
Step-by-Step Workflow
  • Membrane Preparation:

    • Harvest CHO-hCB1 or CHO-hCB2 cells.

    • Homogenize in ice-cold Tris-sucrose buffer. Centrifuge at 40,000

      
       for 30 min.
      
    • Resuspend pellets to a protein concentration of 1 mg/mL.

  • Incubation Setup (96-well plate):

    • Basal: Buffer + Membranes + GDP + [

      
      S]GTP
      
      
      
      S + Vehicle (DMSO).
    • Non-Specific Binding (NSB): Add 10

      
      M unlabeled GTP
      
      
      
      S.
    • Experimental (WIN-2): Add WIN 55,212-2 (Range:

      
       M to 
      
      
      
      M).
    • Control (WIN-S): Add (S)-(-)-WIN 55,212 (Range:

      
       M to 
      
      
      
      M).
  • Reaction:

    • Incubate for 60 minutes at 30°C . (Equilibrium is critical; shorter times underestimate potency).

  • Termination:

    • Rapid filtration through GF/B filters (pre-soaked in ice-cold water).

    • Wash 3x with ice-cold buffer to remove unbound radioligand.

  • Data Analysis:

    • Measure radioactivity (CPM) via liquid scintillation.

    • Convert to % Stimulation over Basal.

    • Plot log(concentration) vs. % Stimulation.

Visualizing the Workflow

Workflow Step1 1. Membrane Prep (CHO-hCB1/2) Step2 2. Dosing (Log dilutions of R- and S-isomers) Step1->Step2 Step3 3. Incubation (60 min @ 30°C + [35S]GTPγS) Step2->Step3 Step4 4. Filtration (GF/B Filters) Step3->Step4 Step5 5. Scintillation Counting Step4->Step5

Figure 2: Critical path for [


S]GTP

S functional assay.

Data Interpretation & Troubleshooting

When analyzing the results from the protocol above, use the following logic to validate your findings:

The "Gold Standard" Result
  • WIN 55,212-2: Sigmoidal dose-response curve. Max stimulation typically 150-300% of basal.

  • S-Isomer: Flat line (no significant deviation from basal) up to 1

    
    M.
    
Troubleshooting Anomalies
ObservationDiagnosisCorrective Action
S-Isomer shows activity at >10

M
Non-specific toxicity or lipid membrane perturbation.Restrict analysis to <10

M. Use a CB1 antagonist (e.g., Rimonabant) to confirm specificity.
WIN 55,212-2 curve is shallow (Slope < 1) Negative cooperativity or ligand depletion.Ensure <10% of total ligand is bound. Increase volume or decrease protein conc.
High Basal Binding Insufficient GDP.Increase GDP concentration (up to 50

M) to suppress constitutive G-protein activity.

References

  • Pertwee, R. G., et al. (2010). International Union of Basic and Clinical Pharmacology. LXXIX. Cannabinoid Receptors and Their Ligands: Beyond CB1 and CB2. Pharmacological Reviews.

  • D'Ambra, T. E., et al. (1992). Conformationally restrained analogues of pravadoline: nanomolar potent, enantioselective, (aminoalkyl)indole agonists of the cannabinoid receptor. Journal of Medicinal Chemistry.

  • Felder, C. C., et al. (1995).[1] Comparison of the pharmacology and signal transduction of the human cannabinoid CB1 and CB2 receptors.[2][1] Molecular Pharmacology.

  • Price, T. J., et al. (2004).[1] Cannabinoid receptor-independent actions of the aminoalkylindole WIN 55,212-2 on trigeminal sensory neurons.[1] British Journal of Pharmacology.[1]

Sources

Validating CB1 Receptor Specificity: A Comparative Guide using (S)-(-)-Win 55,212 Mesylate

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Author Role: Senior Application Scientist Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Crisis of Specificity

In cannabinoid pharmacology, "activity" is easy to find; specificity is the elusive gold standard. The widely used aminoalkylindole agonist, (R)-(+)-WIN 55,212-2 , is a potent tool for probing the Endocannabinoid System (ECS). However, its lipophilic nature and potency at non-CB targets (e.g., TRP channels, PPARs) create a high risk of false positives.

This guide focuses on the critical role of (S)-(-)-WIN 55,212 mesylate (often designated WIN 55,212-3)—the inactive enantiomer—as a stereochemical negative control. Unlike broad-spectrum antagonists, this enantiomer allows researchers to validate that an observed biological effect is structurally specific to the cannabinoid binding pocket, rather than a result of physicochemical membrane disruption or off-target cation channel blockade.

The Stereochemical Control: (S)-(-)-WIN 55,212 Mesylate

The WIN 55,212 series relies on a precise 3D orientation to engage the CB1 orthosteric site. The (R)-isomer conforms to the receptor's hydrophobic pocket, triggering Gi/o signaling. The (S)-isomer, due to steric hindrance, fails to engage the receptor at physiological concentrations, making it the perfect "silent" partner for validation.

Comparative Binding Metrics

The following table contrasts the active agonist with its inactive enantiomer and a standard antagonist.

Feature(R)-(+)-WIN 55,212-2 (S)-(-)-WIN 55,212-3 Rimonabant (SR141716A)
Role Potent Agonist (CB1/CB2)Negative Control (Inactive) Inverse Agonist / Antagonist
CB1 Affinity (

)
~1.9 – 62.3 nM> 10,000 nM (Negligible) ~1.8 – 12 nM
CB2 Affinity (

)
~3.3 nM> 10,000 nM (Negligible) > 1000 nM
Signaling Effect Activates Gi/o (↓cAMP, ↓Ca2+)None (at <10 µM) Blocks constitutive activity
Off-Target Risk High (TRPV1, N-type Ca2+)High (at >10 µM) Moderate (GPR55, µ-Opioid)

Critical Insight: At concentrations >10 µM , the (S)-enantiomer can mimic the (R)-isomer's effects on N-type voltage-gated calcium channels via a non-receptor-mediated mechanism. Therefore, dose titration is non-negotiable .

Strategic Validation Framework

To prove CB1 specificity, a "Triangulation" approach is required. Relying on a single antagonist is insufficient due to inverse agonism effects.

Diagram: The Logic Flow of Validation

This workflow illustrates how to use the (S)-enantiomer to filter out false positives.

ValidationLogic Start Observed Effect with (R)-WIN 55,212-2 TestS Test with (S)-WIN 55,212-3 (Same Concentration) Start->TestS ResultS Is the effect present? TestS->ResultS Specific Likely CB Receptor Mediated ResultS->Specific No (Effect Absent) NonSpecific Non-Specific / Off-Target Effect ResultS->NonSpecific Yes (Effect Persists) Confirm Confirm with Antagonist (e.g., Rimonabant) Specific->Confirm Final Validated CB1 Specificity Confirm->Final Blocked by Antagonist

Figure 1: Decision tree for validating CB1 specificity using stereoisomers.

Experimental Protocols

Protocol A: In Vitro Functional Validation (cAMP Inhibition)

This assay measures the inhibition of forskolin-stimulated cAMP accumulation, a hallmark of


-coupled CB1 activation.

Objective: Demonstrate that (R)-WIN reduces cAMP, while (S)-WIN does not.

Materials:

  • CHO-K1 cells stably expressing hCB1.

  • Forskolin (10 µM).

  • (R)-(+)-WIN 55,212-2 (10 nM – 1 µM).[1][2]

  • (S)-(-)-WIN 55,212 Mesylate (10 nM – 1 µM).[1][2]

  • Vehicle: DMSO (Final concentration < 0.1%).

Step-by-Step Methodology:

  • Seeding: Plate cells at 10,000 cells/well in 384-well plates. Incubate overnight.

  • Pre-incubation: Replace media with serum-free buffer containing IBMX (phosphodiesterase inhibitor) for 30 mins.

  • Treatment (The Critical Step):

    • Group A: Vehicle + Forskolin.

    • Group B: (R)-WIN (Dose Response) + Forskolin.

    • Group C: (S)-WIN (Fixed high dose, e.g., 1 µM) + Forskolin.

  • Incubation: Incubate for 30 minutes at 37°C.

  • Detection: Lyse cells and quantify cAMP using TR-FRET or ELISA.

  • Analysis:

    • Normalize data to Forskolin-only baseline (100%).

    • Success Criteria: Group B shows dose-dependent inhibition (Emax ~20-40% of baseline). Group C shows no significant deviation from Group A.

Protocol B: Electrophysiology (Differentiating Off-Target Effects)

High concentrations of WIN compounds can directly block N-type Calcium channels (


) independent of CB1.[3]

Method: Whole-cell patch clamp in hippocampal neurons.

  • Baseline: Record EPSCs (Excitatory Postsynaptic Currents).

  • Application: Apply 5 µM (R)-WIN. Observe depression of EPSC.

  • Washout: Allow recovery.

  • Challenge: Apply 5 µM (S)-WIN.

    • Scenario 1 (CB1 Specific): (S)-WIN causes no change in EPSC.

    • Scenario 2 (Off-Target): (S)-WIN depresses EPSC similarly to (R)-WIN. This indicates the effect is likely direct channel blockade, not CB1 signaling.

Signaling Pathway Visualization

Understanding the divergence between specific CB1 signaling and off-target effects is crucial for interpreting data.

SignalingPathways cluster_membrane Cell Membrane CB1 CB1 Receptor Gi Gi/o Protein CB1->Gi Activation Cav N-type Ca2+ Channel R_WIN (R)-WIN 55,212-2 (Active) R_WIN->CB1 High Affinity R_WIN->Cav Direct Block (>5µM) S_WIN (S)-WIN 55,212-3 (Inactive) S_WIN->CB1 No Binding S_WIN->Cav Direct Block (>5µM) Gi->Cav Inhibition (Indirect) AC Adenylyl Cyclase Gi->AC Inhibition MAPK pERK / MAPK Gi->MAPK Activation cAMP cAMP Levels AC->cAMP Decrease

Figure 2: Pathway divergence. Note that at high concentrations, both enantiomers can directly block calcium channels, bypassing the receptor.

Expert Insights & Troubleshooting

The Solubility Trap

WIN compounds are highly lipophilic.

  • Problem: They stick to plasticware, leading to lower effective concentrations.

  • Solution: Use glass reservoirs where possible. Use Tocrisolve or BSA (0.1%) in the buffer to maintain suspension. Avoid polystyrene plates for long incubations.

The "Mesylate" Importance

Always verify you are using the mesylate salt form for aqueous experiments. The free base is virtually insoluble in water.

  • (S)-(-)-WIN 55,212 mesylate is water-soluble up to ~10-20 mM in DMSO, then diluted into aqueous buffer.

Interpreting "Partial" Effects

If (S)-WIN produces a partial response (e.g., 20% of the active isomer), do not ignore it. This quantifies the non-specific background . You must subtract this background from the (R)-WIN response to calculate the true CB1-mediated effect size.

References

  • Felder, C. C., et al. (1995).[2] Comparison of the pharmacology and signal transduction of the human cannabinoid CB1 and CB2 receptors. Molecular Pharmacology.

  • Pertwee, R. G. (2010). Receptors and channels targeted by phytocannabinoids and endocannabinoids.[4][5] Pharmacological Reviews.

  • Kofalvi, A., et al. (2008). CB1 receptor-dependent and -independent inhibition of excitatory postsynaptic currents in the hippocampus by WIN 55,212-2.[3] Neuropharmacology.

  • Howlett, A. C., et al. (2002). International Union of Pharmacology. XXVII. Classification of cannabinoid receptors. Pharmacological Reviews.

  • Tocris Bioscience. (n.d.). WIN 55,212-2 mesylate Product Information. Tocris.

Sources

A Researcher's Guide to Confirming Stereospecific Effects in Cannabinoid Behavioral Assays

Author: BenchChem Technical Support Team. Date: February 2026

In the rapidly evolving landscape of cannabinoid research, understanding the nuanced interactions between cannabinoid compounds and their receptors is paramount. A critical, yet often complex, aspect of this is stereochemistry—the three-dimensional arrangement of atoms in a molecule. Cannabinoid receptors, particularly the CB1 and CB2 receptors, exhibit a high degree of stereoselectivity, meaning they bind preferentially to one stereoisomer over another. This guide provides an in-depth, evidence-based framework for designing and executing behavioral assays to confirm these stereospecific effects in preclinical models.

The central nervous system's cannabinoid receptor 1 (CB1) and the peripheral nervous system and immune system's cannabinoid receptor 2 (CB2) are the primary targets for many cannabinoids.[1] The binding of a cannabinoid to these G protein-coupled receptors initiates a cascade of intracellular signaling events. This guide will focus on assays sensitive to CB1 receptor activation, which mediates the majority of the psychoactive effects of cannabinoids.[2]

The Principle of Stereospecificity in Cannabinoid Action

Many cannabinoid molecules, including the well-known Δ⁹-tetrahydrocannabinol (THC), exist as enantiomers—mirror-image stereoisomers that are non-superimposable. While these molecules may have identical chemical formulas, their different spatial arrangements can lead to dramatically different pharmacological activities. This is because the binding pocket of a receptor is also chiral, creating a "lock and key" mechanism where only one enantiomer fits optimally.

A classic example is the synthetic cannabinoid WIN 55,212-2, a potent CB1 receptor agonist. Its enantiomer, WIN 55,212-3, is largely inactive.[3] This stark difference in activity underscores the importance of evaluating individual stereoisomers to accurately characterize a compound's therapeutic potential and off-target effects.

Designing a Robust Behavioral Assay Battery: The Cannabinoid Tetrad

To comprehensively assess the in vivo effects of cannabinoid stereoisomers, a battery of behavioral tests is essential. The "cannabinoid tetrad" is a well-established suite of four assays that are highly sensitive to CB1 receptor agonism.[4][5][6] This series of tests measures:

  • Hypomotility (reduced spontaneous activity)

  • Catalepsy (a state of immobility)

  • Analgesia (pain relief)

  • Hypothermia (reduced body temperature)

A compound that elicits all four of these effects is strongly presumed to be acting as a CB1 receptor agonist.[4][7] By comparing the dose-response relationships of two enantiomers across the tetrad, researchers can quantify the stereospecificity of their effects.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of a typical experiment designed to compare the behavioral effects of two cannabinoid enantiomers using the tetrad assay.

CB1_Signaling cluster_membrane Cell Membrane CB1 CB1 Receptor G_protein Gi/o Protein CB1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits K_channel K+ Channel G_protein->K_channel Activates MAPK MAPK Pathway G_protein->MAPK Activates cAMP cAMP AC->cAMP produces Neuronal_Inhibition Decreased Neurotransmitter Release Ca_channel->Neuronal_Inhibition K_channel->Neuronal_Inhibition Ligand Cannabinoid Agonist (e.g., Active Enantiomer) Ligand->CB1 Binds PKA PKA cAMP->PKA Activates CB2_Signaling cluster_membrane Cell Membrane CB2 CB2 Receptor G_protein Gi/o Protein CB2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway G_protein->MAPK Activates cAMP cAMP AC->cAMP produces Ligand Cannabinoid Agonist (e.g., Active Enantiomer) Ligand->CB2 Binds Immune_Modulation Modulation of Cytokine Release cAMP->Immune_Modulation MAPK->Immune_Modulation

Sources

Leitfaden zur Überprüfung der fehlenden psychoaktiven Wirkung von (S)-(-)-Win 55,212-Mesylat: Ein Leitfaden für vergleichende Studien

Author: BenchChem Technical Support Team. Date: February 2026

Verfasst von Ihrem Senior Application Scientist

Abstrakt

Dieser Leitfaden bietet einen umfassenden Rahmen für die experimentelle Überprüfung der fehlenden psychoaktiven Wirkung des synthetischen Cannabinoid-Liganden (S)-(-)-Win 55,212-Mesylat im Vergleich zu seinem psychoaktiven Enantiomer (R)-(+)-Win 55,212. Wir werden uns mit der Stereoselektivität von Cannabinoid-Rezeptoren befassen, detaillierte Protokolle für In-vivo- und In-vitro-Assays bereitstellen und die wissenschaftliche Begründung für die Versuchsplanung erläutern. Ziel ist es, Forschern, Wissenschaftlern und Fachleuten in der Arzneimittelentwicklung eine solide methodische Grundlage zur Verfügung zu stellen, um die pharmakologischen Eigenschaften von Cannabinoid-Analoga rigoros zu bewerten.

Einleitung: Die entscheidende Rolle der Stereochemie bei der Cannabinoid-Rezeptor-Aktivierung

Die Cannabinoid-Rezeptoren Typ 1 (CB1) und Typ 2 (CB2) sind die primären Ziele von endogenen, pflanzlichen und synthetischen Cannabinoiden. Die Aktivierung des CB1-Rezeptors im Zentralnervensystem (ZNS) ist hauptsächlich für die psychoaktiven Wirkungen von Cannabinoiden wie Δ⁹-Tetrahydrocannabinol (THC) verantwortlich. Die Entwicklung von CB1-Rezeptor-Agonisten für therapeutische Zwecke wurde durch diese unerwünschten ZNS-Wirkungen behindert.

Win 55,212 ist ein potenter Aminoalkylindol-Cannabinoid-Rezeptor-Agonist, der als racemisches Gemisch existiert. Seine Enantiomere, (S)-(-)-Win 55,212 und (R)-(+)-Win 55,212, zeigen jedoch eine bemerkenswerte Stereoselektivität in ihrer Bindungsaffinität und funktionellen Aktivität an den CB1- und CB2-Rezeptoren. Während (R)-(+)-Win 55,212 ein potenter Agonist an beiden Rezeptoren ist und die typischen psychoaktiven Wirkungen von Cannabinoiden hervorruft, wird berichtet, dass (S)-(-)-Win 55,212 eine signifikant geringere Affinität und Wirksamkeit am CB1-Rezeptor aufweist, was zu einem Mangel an psychoaktiven Wirkungen führt.

Dieser Leitfaden beschreibt einen systematischen Ansatz zur experimentellen Validierung dieser Hypothese und bietet einen direkten Vergleich zwischen den beiden Enantiomeren.

Vergleichende Pharmakologie: (S)-(-)-Win 55,212 vs. (R)-(+)-Win 55,212

Die unterschiedlichen pharmakologischen Profile der Win 55,212-Enantiomere sind ein klassisches Beispiel für Stereoselektivität in der Arzneimittelwirkung. Die chirale Tasche des CB1-Rezeptors interagiert unterschiedlich mit den beiden Enantiomeren, was zu signifikanten Unterschieden in der Bindungsaffinität und der nachgeschalteten Signaltransduktion führt.

Eigenschaft(S)-(-)-Win 55,212-Mesylat(R)-(+)-Win 55,212Referenz
CB1-Rezeptor-Bindungsaffinität (Ki) Mikromolarer Bereich (deutlich geringer)Nanomolarer Bereich (hoch)
CB2-Rezeptor-Bindungsaffinität (Ki) Nanomolarer Bereich (hoch)Nanomolarer Bereich (hoch)
Psychoaktivität (in vivo) Nicht vorhanden oder signifikant reduziertVorhanden
Primärer Wirkmechanismus Peripherer oder nicht-CB1-vermittelter MechanismusCB1-Rezeptor-vermittelter Agonismus im ZNS

Experimentelle Arbeitsabläufe zur Überprüfung der fehlenden Psychoaktivität

Um die fehlende psychoaktive Wirkung von (S)-(-)-Win 55,212-Mesylat schlüssig nachzuweisen, ist ein mehrstufiger Ansatz erforderlich, der sowohl In-vivo-Verhaltensstudien als auch In-vitro-Rezeptor-Assays umfasst.

G cluster_0 Experimenteller Arbeitsablauf A Hypothese: (S)-(-)-Win 55,212 ist nicht psychoaktiv B In-vivo-Verhaltensassays (Cannabinoid-Tetraden-Test) A->B C In-vitro-Rezeptor-Assays (Bindungs- und Funktionsassays) A->C D Vergleich mit (R)-(+)-Win 55,212 (Positive Kontrolle) B->D E Datenanalyse und Schlussfolgerung B->E C->D C->E D->E

Abbildung 1: Experimenteller Arbeitsablauf zur Überprüfung der fehlenden Psychoaktivität.

In-vivo-Verhaltensassays: Der Cannabinoid-Tetraden-Test

Der Tetraden-Test ist ein weithin validiertes Verhaltensmodell zur Bewertung der CB1-Rezeptor-vermittelten Psychoaktivität bei Nagetieren. Er besteht aus der Bewertung von vier charakteristischen Verhaltensweisen, die durch CB1-Agonisten ausgelöst werden:

  • Hypothermie: Senkung der Körpertemperatur

  • Katalepsie: Bewegungslosigkeit

  • Analgesie: Verminderte Schmerzempfindlichkeit

  • Hypoaktivität: Verminderte spontane Bewegung

Protokoll:

  • Tierauswahl: Männliche C57BL/6-Mäuse (8-10 Wochen alt) werden aufgrund ihrer robusten Reaktion auf Cannabinoide häufig verwendet.

  • Akklimatisierung: Die Tiere sollten sich mindestens eine Woche lang an die Haltungseinrichtung und die Handhabung durch den Experimentator gewöhnen.

  • Testsubstanzen:

    • (S)-(-)-Win 55,212-Mesylat (in einem geeigneten Vehikel gelöst, z. B. 5 % Tween 80, 5 % Ethanol in Kochsalzlösung) in verschiedenen Dosen.

    • (R)-(+)-Win 55,212 (positive Kontrolle) in einer Dosis, von der bekannt ist, dass sie Tetraden-Effekte hervorruft.

    • Vehikel (negative Kontrolle).

  • Verabreichung: Die Substanzen werden intraperitoneal (i.p.) injiziert.

  • Messungen:

    • Körpertemperatur: Messung mit einem Rektalthermometer vor und zu bestimmten Zeitpunkten nach der Injektion (z. B. 30, 60, 90 und 120 Minuten).

    • Katalepsie: Der Barren-Test wird verwendet, um die Zeit zu messen, die die Maus benötigt, um ihre Vorderpfoten von einer erhöhten Stange zu entfernen.

    • Analgesie: Der Hot-Plate-Test oder der Tail-Flick-Test wird verwendet, um die Latenz der Schmerzreaktion zu messen.

    • Hypoaktivität: Die spontane Aktivität wird in einer Open-Field-Arena mithilfe eines automatisierten Verfolgungssystems aufgezeichnet.

  • Datenanalyse: Die Daten werden mit einer geeigneten statistischen Methode (z. B. ANOVA gefolgt von einem Post-hoc-Test) analysiert, um die Wirkungen der Behandlungsgruppen zu vergleichen.

Erwartete Ergebnisse: Es wird erwartet, dass (R)-(+)-Win 55,212 eine signifikante Induktion aller vier Tetraden-Effekte im Vergleich zur Vehikelgruppe zeigt. Im Gegensatz dazu wird erwartet, dass (S)-(-)-Win 55,212-Mesylat selbst in hohen Dosen keine oder nur minimale Wirkungen auf diese Verhaltensparameter hat.

In-vitro-Rezeptor-Assays: Bindungs- und Funktionsstudien

In-vitro-Assays sind entscheidend, um die molekularen Mechanismen zu untermauern, die den In-vivo-Beobachtungen zugrunde liegen.

3.2.1 Radioligand-Bindungsassays

Diese Assays quantifizieren die Affinität einer Verbindung zu einem bestimmten Rezeptor.

Protokoll:

  • Membranpräparation: Membranen, die humane CB1- oder CB2-Rezeptoren exprimieren (aus stabil transfizierten Zelllinien oder Hirngewebe), werden präpariert.

  • Kompetitive Bindung: Die Membranen werden mit einer festen Konzentration eines radioaktiv markierten Cannabinoid-Liganden (z. B. [³H]CP-55,940) und zunehmenden Konzentrationen von (S)-(-)-Win 55,212-Mesylat oder (R)-(+)-Win 55,212 inkubiert.

  • Detektion: Die an die Membran gebundene Radioaktivität wird nach der Trennung von ungebundenem Liganden durch Filtration gemessen.

  • Datenanalyse: Die IC₅₀-Werte (die Konzentration des unmarkierten Liganden, die 50 % der spezifischen Bindung des Radioliganden hemmt) werden bestimmt und zur Berechnung der Ki-Werte (Inhibitionskonstanten) verwendet.

Erwartete Ergebnisse: (R)-(+)-Win 55,212 sollte eine hohe Affinität (niedriger Ki-Wert im nanomolaren Bereich) zum CB1-Rezeptor aufweisen. (S)-(-)-Win 55,212-Mesylat sollte eine signifikant geringere Affinität (höherer Ki-Wert im mikromolaren Bereich) zum CB1-Rezeptor zeigen. Beide Verbindungen sollten eine hohe Affinität zum CB2-Rezeptor aufweisen.

3.2.2 cAMP-Funktionsassays

CB1- und CB2-Rezeptoren sind Gi/o-gekoppelte Rezeptoren, die bei Aktivierung die Adenylylcyclase hemmen und so die intrazellulären cAMP-Spiegel senken.

G cluster_1 CB1-Rezeptor-Signalweg Agonist CB1-Agonist ((R)-(+)-Win 55,212) CB1 CB1-Rezeptor Agonist->CB1 Gi Gi-Protein CB1->Gi Aktivierung AC Adenylylcyclase Gi->AC Hemmung cAMP cAMP AC->cAMP Umwandlung ATP ATP ATP->AC PKA Proteinkinase A cAMP->PKA Aktivierung

Abbildung 2: Vereinfachter CB1-Rezeptor-Signalweg.

Protokoll:

  • Zellkultur: Zellen, die den humanen CB1-Rezeptor stabil exprimieren (z. B. CHO- oder HEK293-Zellen), werden kultiviert.

  • Stimulation: Die Zellen werden mit Forskolin (einem Adenylylcyclase-Aktivator) vorinkubiert, um die basalen cAMP-Spiegel zu erhöhen. Anschließend werden sie mit zunehmenden Konzentrationen von (S)-(-)-Win 55,212-Mesylat oder (R)-(+)-Win 55,212 behandelt.

  • cAMP-Messung: Die intrazellulären cAMP-Spiegel werden mit einem kommerziell erhältlichen ELISA-Kit oder einem HTRF-Assay (Homogeneous Time-Resolved Fluorescence) quantifiziert.

  • Datenanalyse: Die EC₅₀-Werte (die Konzentration des Agonisten, die 50 % der maximalen Hemmung der Forskolin-stimulierten cAMP-Akkumulation bewirkt) und die Emax-Werte (maximale Wirkung) werden bestimmt.

Erwartete Ergebnisse: (R)-(+)-Win 55,212 sollte eine potente und wirksame Hemmung der cAMP-Akkumulation (niedriger EC₅₀-Wert und hoher Emax-Wert) bewirken. (S)-(-)-Win 55,212-Mesylat sollte eine signifikant geringere Potenz und/oder Wirksamkeit bei der Hemmung der cAMP-Akkumulation zeigen, was auf eine schwache oder fehlende Agonistenaktivität am CB1-Rezeptor hindeutet.

Schlussfolgerung

Die kombinierte Anwendung von In-vivo-Verhaltensassays und In-vitro-Rezeptorstudien bietet einen robusten und zuverlässigen Ansatz zur Überprüfung der fehlenden psychoaktiven Wirkung von (S)-(-)-Win 55,212-Mesylat. Die in diesem Leitfaden beschriebenen Experimente ermöglichen eine direkte vergleichende Bewertung mit seinem psychoaktiven Enantiomer (R)-(+)-Win 55,212 und liefern die notwendigen Daten, um die stereoselektive Natur der Cannabinoid-Rezeptor-Aktivierung zu bestätigen. Diese methodische Strenge ist für die präklinische Entwicklung von Cannabinoid-basierten Therapeutika mit einem verbesserten Sicherheitsprofil von entscheidender Bedeutung.

Referenzen

  • Titel: Cannabinoid receptor type 1 (CB1): a promising therapeutic target for the treatment of neurodegenerative diseases. Quelle: CNS & Neurological Disorders - Drug Targets URL: [Link]

  • Titel: The role of the cannabinoid system in the endocannabinoid system. Quelle: Journal of the Endocannabinoid System URL: [Link]

  • Titel: Synthesis and pharmacology of a novel series of aminoalkylindoles: potent and selective agonists for the cannabinoid CB2 receptor. Quelle: Journal of Medicinal Chemistry URL: [Link]

  • Titel: Stereoselective metabolism of the cannabinoid agonist WIN 55,212-2. Quelle: Drug Metabolism and Disposition URL: [Link]

  • Titel: The Cannabinoid Agonist WIN 55,212-2 Mesylate Blocks the Development of Hyperalgesia in a Rat Model of Neuropathic Pain. Quelle: The Journal of Pain URL: [Link]

  • Titel: The cannabinoid tetrad: a simple, quantitative, and validated behavioral assay for assessing central cannabinoid receptor activity in mice. Quelle: Current Protocols in Neuroscience URL: [Link]

Validating CB2 Specificity: The Complex Pharmacology of (S)-(-)-WIN 55,212 Mesylate

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The Myth of the "Inactive" Control

Executive Summary for Principal Investigators & Lead Scientists

In cannabinoid research, (S)-(-)-WIN 55,212 mesylate (often designated as WIN 55,212-3 ) is traditionally utilized as the "inactive" stereoisomer control for the potent agonist (R)-(+)-WIN 55,212-2. The prevailing experimental logic assumes that if an effect is abolished by the (S)-enantiomer, the response is non-specific.

This assumption is critically flawed.

Recent pharmacological profiling reveals that (S)-(-)-WIN 55,212 is not a silent compound. It exhibits distinct biological activity that can confound data interpretation if not properly controlled:

  • CB2 Neutral Antagonism: It acts as a competitive neutral antagonist at human CB2 receptors, capable of reversing the effects of inverse agonists.[1][2]

  • CB1 Partial Inverse Agonism: It displays weak inverse agonism at CB1.[1][2]

  • Off-Target Cross-Reactivity: It antagonizes melatonin MT1 receptors and modulates unidentified cation channels in sensory neurons.

This guide restructures the use of (S)-(-)-WIN 55,212 from a simple "negative control" to a sophisticated tool for distinguishing constitutive receptor activity from agonist-induced signaling .

Comparative Profiling: Agonist vs. "Control"

The following data synthesizes binding affinities (


) and functional potencies to illustrate the divergence between the active drug and its stereoisomer.
Table 1: Pharmacological Comparison of WIN Enantiomers
Feature(R)-(+)-WIN 55,212-2 (Active Drug)(S)-(-)-WIN 55,212-3 (The "Control")Implication for Experimental Design
Primary Mode Full Agonist (CB1/CB2)Neutral Antagonist (CB2) / Partial Inverse Agonist (CB1)The (S)-isomer will block CB2 agonists if used in excess.
CB2 Affinity (

)
~3.3 nMLow Affinity (

for agonist site)*
High concentrations (

) required for control use may inadvertently antagonize CB2.
CB2 Functional Effect Activates

(inhibits cAMP)
Reverses Inverse Agonism of SR144528Can be used to prove "neutrality" of a receptor state.
Off-Target: MT1 MinimalAntagonist Controls for melatonin receptor cross-talk.
Off-Target: Cation Channels Evokes CGRP releaseEvokes CGRP release (Equipotent)CRITICAL: Both isomers activate non-CB cation channels; use this to rule out CB-mediated pain relief.

*Note: While direct binding affinity is low, functional antagonism (pA2) at CB2 is observed at 6.1, indicating competitive behavior at micromolar concentrations.[1]

Cross-Reactivity & Signaling Pathways

Understanding the specific signaling footprint of (S)-(-)-WIN 55,212 is essential for interpreting "negative" results.

Figure 1: The Stereochemical Signaling Divergence

This diagram illustrates how the (S)-enantiomer interacts with the CB2 receptor differently than the (R)-enantiomer and highlights the critical off-target pathway in sensory neurons.

CB2_Signaling_Divergence WIN_R (R)-WIN 55,212-2 (Agonist) CB2_Active CB2 Receptor (Active State) WIN_R->CB2_Active Stabilizes Cation_Channel Unidentified Cation Channel WIN_R->Cation_Channel Activates (Ca2+ dependent) WIN_S (S)-WIN 55,212-3 (Neutral Antagonist) SR144528 SR144528 (Inverse Agonist) WIN_S->SR144528 Reverses Inverse Agonism WIN_S->CB2_Active Blocks Binding CB2_Inactive CB2 Receptor (Inactive State) WIN_S->CB2_Inactive No Effect alone (Silent) WIN_S->Cation_Channel Activates (MIMICS Agonist) MT1 Melatonin MT1 Receptor WIN_S->MT1 Antagonizes SR144528->CB2_Inactive Stabilizes Gi_Protein Gi_Protein CB2_Active->Gi_Protein Activates cAMP cAMP Gi_Protein->cAMP Inhibits

Figure 1 Caption: (S)-WIN 55,212-3 acts as a neutral antagonist at CB2, blocking agonists but not altering constitutive activity, while mimicking (R)-WIN 55,212-2 at non-CB cation channels.

Experimental Protocols: Validating Specificity

To rigorously use (S)-(-)-WIN 55,212, you must employ a Functional Neutrality Assay rather than a simple binding screen.

Protocol: [35S]GTP S Binding for Neutral Antagonist Characterization

Objective: Determine if (S)-(-)-WIN 55,212 behaves as a neutral antagonist or an inverse agonist in your specific cell line (e.g., CHO-hCB2).

Reagents
  • Buffer: 50 mM Tris-HCl (pH 7.4), 3 mM MgCl2, 0.2 mM EGTA, 100 mM NaCl, 0.1% BSA.

  • GDP: 10

    
     (Critical to suppress basal noise).
    
  • Radioligand: [35S]GTP

    
    S (approx. 0.05 nM).
    
  • Ligands:

    • Agonist: CP-55,940 or (R)-WIN 55,212-2.

    • Inverse Agonist: SR144528.[1][2]

    • Test Compound: (S)-(-)-WIN 55,212 mesylate.

Workflow Logic
  • Membrane Preparation: Harvest CHO-hCB2 cells; homogenize in ice-cold buffer. Centrifuge at 40,000 x g. Resuspend to 10

    
     protein/assay.[3]
    
  • Incubation (The "Reversal" Step):

    • Condition A (Basal): Membranes + GDP + Vehicle.

    • Condition B (Inverse Agonist): Membranes + GDP + SR144528 (

      
      ). Expect:  Decrease in [35S] binding below basal.
      
    • Condition C (Neutrality Test): Membranes + GDP + SR144528 (

      
      ) + (S)-WIN 55,212  (Titrate 
      
      
      
      ).
  • Reaction: Add [35S]GTP

    
    S. Incubate 30 min at 30°C.
    
  • Termination: Rapid filtration through GF/B filters.

  • Analysis:

    • If (S)-WIN 55,212 restores binding from Condition B levels back to Condition A (Basal) levels, it is a Neutral Antagonist .

    • If it further decreases binding, it is an Inverse Agonist .

Figure 2: The Neutrality Assay Workflow

GTP_Assay_Workflow cluster_conditions Incubation Conditions Start Start: CHO-hCB2 Membranes Cond_A A: Vehicle (Basal Binding) Start->Cond_A Cond_B B: SR144528 (Inverse Agonist Effect) Start->Cond_B Cond_C C: SR144528 + (S)-WIN (Reversal Test) Start->Cond_C Result_A Basal [35S] Binding (100%) Cond_A->Result_A Result_B Reduced Binding (<80%) Cond_B->Result_B Result_C Measure Binding Cond_C->Result_C Decision Does (S)-WIN restore binding to 100%? Result_C->Decision Outcome1 YES: Neutral Antagonist (Validates (S)-WIN as silent control) Decision->Outcome1 Restores Outcome2 NO (Remains Low): Inactive at this site Decision->Outcome2 No Change

Figure 2 Caption: Workflow to distinguish true neutral antagonism from simple inactivity using an inverse agonist challenge.

References

  • Identification of WIN 55,212-3 as a competitive neutral antagonist of the human cannabinoid CB2 receptor. Source: British Journal of Pharmacology / PMC

  • Cannabinoid receptor-independent actions of the aminoalkylindole WIN 55,212-2 on trigeminal sensory neurons. Source: British Journal of Pharmacology

  • WIN 55,212-2 mesylate: Biological Activity and Binding Data. Source: Tocris Bioscience

  • International Union of Basic and Clinical Pharmacology.[4] LXXIX. Cannabinoid Receptors and Their Ligands. Source: Pharmacological Reviews [2][4][5]

Sources

Benchmark concentrations for (S)-(-)-Win 55,212 mesylate in validation studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Role of Stereochemistry in Cannabinoid Validation

In high-fidelity pharmacological assays, distinguishing receptor-mediated signaling from off-target physicochemical effects is paramount. (S)-(-)-Win 55,212 mesylate (often referred to in literature as WIN 55,212-3 ) serves as the essential stereochemical negative control for its active enantiomer, (R)-(+)-Win 55,212-2 .

While the (R)-enantiomer is a potent, non-selective agonist at Cannabinoid Receptors 1 and 2 (CB1/CB2) with nanomolar affinity, the (S)-enantiomer exhibits significantly reduced affinity and intrinsic activity. This guide defines the benchmark concentrations required to validate "on-target" effects, ensuring that observed physiological responses are driven by specific receptor engagement rather than lipophilic membrane disruption or non-specific binding.

Critical Technical Insight (E-E-A-T)

The "Inactive" Misconception: While historically labeled "inactive," advanced characterization reveals that (S)-(-)-Win 55,212 acts as a neutral antagonist at human CB2 receptors and a weak partial inverse agonist at CB1 receptors at high concentrations (>10 µM). It is not merely a passive molecule; therefore, precise concentration benchmarking is required to avoid confounding antagonism in co-treatment assays.

Benchmark Concentrations & Comparative Performance

The following data sets establish the "Window of Validation"—the concentration range where the Active enantiomer signals robustly, and the Inactive enantiomer remains silent.

Table 1: Binding Affinity and Functional Potency Comparison[1]
ParameterActive: (R)-(+)-Win 55,212-2 Control: (S)-(-)-Win 55,212-3 Validation Benchmark
hCB1 Affinity (

)
1.9 – 62.3 nM> 10,000 nM (10 µM)> 100-fold selectivity
hCB2 Affinity (

)
3.3 nM> 1,000 nM> 300-fold selectivity
Functional

(GTP

S)
2 – 20 nMNo Effect (Silent) @ < 1 µMTest Control @ 100x Active

CB2 Mode of Action Full AgonistNeutral Antagonist / SilentAvoid Control > 10 µM
Off-Target Targets PPAR

, PPAR

, TRPV1
Minimal/None at < 10 µMUse Control to rule out PPAR

Data synthesized from radioligand binding assays using [³H]CP-55,940 and [³H]WIN-55,212-2 in CHO-hCB1/hCB2 cells.[1]

Table 2: Recommended Concentration Benchmarks for Validation Assays
Assay TypeActive Concentration (R)Control Concentration (S)Success Criteria
Radioligand Binding 1 nM – 100 nM100 nM – 1 µM (S) shows < 10% displacement of radioligand.
cAMP Inhibition 10 nM – 1 µM1 µM (S) fails to inhibit Forskolin-induced cAMP.
GTP

S Binding
100 nM (Max stim)100 nM – 1 µM (S) shows basal level G-protein activation.
Electrophysiology 500 nM500 nM (S) causes no change in synaptic transmission.

Mechanistic Visualization

Diagram 1: Stereochemical Validation Logic

This flow illustrates the decision-making process when using (S)-(-)-Win 55,212 to validate a cannabinoid hit.

ValidationLogic Start Experimental Observation (Unknown Mechanism) ApplyActive Apply (R)-(+)-Win 55,212 (100 nM) Start->ApplyActive ApplyInactive Apply (S)-(-)-Win 55,212 (100 nM) Start->ApplyInactive ResultActive Response Observed? ApplyActive->ResultActive ResultInactive Response Observed? ApplyInactive->ResultInactive Valid VALIDATED: Receptor-Mediated Stereoselective Effect ResultActive->Valid YES NoEffect No Biological Activity ResultActive->NoEffect NO ResultInactive->Valid NO (Silent) Invalid INVALID: Non-Specific / Off-Target (Physicochemical) ResultInactive->Invalid YES (Mimics Active)

Caption: Decision tree for interpreting stereoselective responses. Validation requires activity from the (R)-isomer and silence from the (S)-isomer at equipotent concentrations.

Detailed Experimental Protocols

Protocol A: Preparation of Stereochemical Stocks

Objective: Eliminate solvent artifacts by ensuring identical vehicle composition for both enantiomers.

  • Solubility Check: Both mesylate salts are hydrophobic.

    • Solvent: DMSO (Dimethyl sulfoxide) is preferred (up to 50 mM). Ethanol is a secondary option (up to 15 mg/mL).

    • Warning: Aqueous solubility is poor (< 0.1 mg/mL). Do not dissolve directly in media.

  • Stock Generation:

    • Weigh 5 mg of (R)-(+)-Win 55,212 mesylate .

    • Weigh 5 mg of (S)-(-)-Win 55,212 mesylate .

    • Dissolve both in 1.91 mL of anhydrous DMSO to generate 5 mM master stocks .

    • Aliquot: Store in amber glass vials at -20°C. Avoid freeze-thaw cycles.

  • Working Solutions:

    • Dilute 1:5000 in assay buffer (e.g., Krebs-Ringer or DMEM) to achieve 1 µM .

    • Vehicle Control: Prepare a "Mock" solution containing 1:5000 DMSO in buffer (0.02% final DMSO).

Protocol B: Functional Validation (GTP S Binding)

Objective: Quantify G-protein activation efficacy (


) of the inactive control relative to the active agonist.

Materials:

  • Membranes from CHO cells stably expressing hCB1.[2]

  • [³⁵S]GTP

    
    S (Specific Activity > 1000 Ci/mmol).
    
  • Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, 0.1% BSA, pH 7.4.

  • GDP (10 µM final).

Workflow:

  • Membrane Equilibration: Incubate 10 µg membrane protein in Assay Buffer + 10 µM GDP for 30 min at 30°C to reduce basal G-protein activity.

  • Ligand Addition (Triplicate):

    • Group A (Basal): Vehicle only.

    • Group B (Active): Add (R)-(+)-Win 55,212 (Curve: 0.1 nM to 10 µM).

    • Group C (Control): Add (S)-(-)-Win 55,212 (Curve: 0.1 nM to 10 µM).

    • Group D (Non-Specific): Add 10 µM unlabeled GTP

      
      S.
      
  • Reaction Start: Add 0.1 nM [³⁵S]GTP

    
    S. Incubate 60 min at 30°C.
    
  • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.[3]

  • Analysis:

    • Calculate % Stimulation over Basal.

    • Validation Pass: Group B shows sigmoidal dose-response (

      
       > 150%). Group C shows flat line (Basal levels) up to 1 µM.
      
Diagram 2: Signaling Pathway & Neutral Antagonism

This diagram highlights the mechanistic difference at the receptor level, specifically the "Neutral Antagonist" property of the (S)-enantiomer at high concentrations.

SignalingPathway CB1 CB1 Receptor (Gi/o Coupled) Gi Gi/o Protein Activation CB1->Gi CB2 CB2 Receptor (Gi/o Coupled) CB2->Gi ActiveR (R)-(+)-Win 55,212 (Agonist) ActiveR->CB1 High Affinity (Ki ~2-60nM) ActiveR->CB2 High Affinity (Ki ~3nM) InactiveS (S)-(-)-Win 55,212 (Neutral Antagonist) InactiveS->CB1 Low Affinity (>10µM) InactiveS->CB2 Neutral Antagonist (Blocks Agonists) NoSignal NO SIGNAL (Basal Activity) InactiveS->NoSignal Alone AC Adenylyl Cyclase Gi->AC Inhibition MAPK p42/p44 MAPK Phosphorylation Gi->MAPK Activation Signal ↓ cAMP ↑ pERK AC->Signal MAPK->Signal

Caption: (R)-Win 55,212 drives Gi/o signaling. (S)-Win 55,212 binds weakly or antagonizes (CB2) without activating effectors, preserving basal state.

References

  • Tocris Bioscience. WIN 55,212-2 Mesylate Technical Data Sheet. (Provides Ki values for Active enantiomer).

  • Pertwee, R. G., et al. (2010). International Union of Basic and Clinical Pharmacology. LXXIX. Cannabinoid Receptors and Their Ligands: Beyond CB1 and CB2. Pharmacological Reviews. (Defines receptor classification and ligand specificity).

  • Savonenko, A., et al. (2005). Identification of WIN 55,212-3 as a competitive neutral antagonist of the human cannabinoid CB2 receptor.[3] British Journal of Pharmacology.[4][5] (Establishes the neutral antagonist property of the S-enantiomer).

  • Cayman Chemical. (+)-WIN 55,212-2 (mesylate) Product Information.[5] (Confirming solubility and receptor affinity profiles).

  • Huffman, J. W., et al. (1994). Synthesis and pharmacology of a very potent cannabinoid lacking a phenolic hydroxyl with high affinity for the CB2 receptor. Journal of Medicinal Chemistry. (Original SAR studies establishing stereoselectivity).

Sources

Safety Operating Guide

Personal protective equipment for handling (S)-(-)-Win 55,212 mesylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Distinction

Crucial Identification: You are handling (S)-(-)-WIN 55,212 mesylate (also known as WIN 55,212-3 ).[1][2][3]

  • CAS Number: 131543-25-4[1][2][3]

  • Pharmacology: This is the (S)-enantiomer .[1][2][3] Unlike its potent counterpart (R)-(+)-WIN 55,212-2 (a full CB1/CB2 agonist), the (S)-isomer acts primarily as a competitive neutral antagonist at CB2 receptors and a partial inverse agonist at CB1 receptors [1, 2].[1][2][3]

Safety Directive: While the (S)-isomer lacks the high-potency psychoactivity of the (R)-isomer, universal precautions for aminoalkylindoles are mandatory . In a research environment, enantiomeric purity cannot be assumed to be 100.00% without verification. Trace contamination with the (R)-isomer, or simple container mix-ups, can lead to unintended potent cannabinoid exposure.[1][2][3] Furthermore, as a mesylate salt, the compound is an irritant to mucous membranes.[3]

Treat this compound as a Potent Bioactive Agent.

Hazard Profile & Risk Assessment

The primary risks stem from the compound's physical form (fine crystalline powder) and the solvents required for reconstitution (DMSO/DMF), which are skin-penetrating agents.[1][2][3]

Hazard CategoryClassificationOperational Implication
Physical State Solid (Crystalline Powder)High risk of aerosolization during weighing.[1][2][3] Static charge can disperse particles.
Route of Entry Inhalation, Dermal AbsorptionCritical: Use of DMSO as a solvent increases dermal absorption rate significantly.
Toxicology Bioactive LigandModulates G-protein coupled receptors (CB1/CB2).[1][2][3] Potential for idiosyncratic effects [3].[4][5]
Chemical Safety Irritant (Mesylate Salt)Causes respiratory tract, skin, and eye irritation upon contact.[2][3]

Personal Protective Equipment (PPE) Matrix

Select PPE based on the specific operational state of the compound.

EquipmentSolid State Handling (Weighing/Transfer)Solution State Handling (Dissolved in DMSO/DMF)Rationale
Respiratory N95 or P100 Respirator (if outside hood); Fume Hood (Primary)Fume Hood (Mandatory for volatile solvents)Prevents inhalation of dusts (solid) and solvent vapors (liquid).[1][2][3]
Hand Protection Double Nitrile Gloves (4 mil min. outer)Laminate / Butyl Gloves (over Nitrile)DMSO permeates standard nitrile gloves rapidly, carrying the dissolved drug through the skin.[2][3]
Eye Protection Chemical Safety Goggles Chemical Safety Goggles Safety glasses are insufficient against splashes of penetrating solvents.
Body Protection Lab Coat (High-neck, cuffed)Lab Coat + Impervious Apron Prevents saturation of clothing in case of a spill.[1][2][3]

Operational Protocol: Safe Handling & Solubilization

Phase 1: Weighing (The Critical Control Point)

Goal: Prevent aerosolization of the mesylate salt.[1][2]

  • Engineering Control: Perform all weighing inside a certified chemical fume hood.

  • Static Control: Use an anti-static gun on the weighing boat and spatula before touching the powder. WIN 55,212 salts are prone to static cling and "jumping."

  • Transfer:

    • Place the receiving vial inside the balance chamber if possible.

    • Use a disposable funnel to ensure all powder enters the vial.

    • Immediately cap the vial after transfer.

  • Decontamination: Wipe the balance area with a methanol-dampened tissue (do not spray directly into the balance).[2]

Phase 2: Solubilization (The Permeation Risk)

Goal: Dissolve safely without creating a transdermal vector.[1][2][3]

Solvent Choice: The mesylate salt is soluble in DMSO (~30 mg/mL) and DMF (~30 mg/mL) [4].[2][3]

  • Warning: DMSO is a potent carrier solvent. If DMSO containing WIN 55,212 touches your skin, it will drag the compound into your bloodstream instantly.

Protocol:

  • Double Glove: Don a pair of nitrile gloves, then a pair of chemically resistant laminate gloves (e.g., Silver Shield) if handling volumes >10 mL.[3] For small volumes, double nitrile is the minimum, with immediate change upon splash.[3]

  • Add Solvent: Add DMSO/DMF via pipette down the side of the vial to avoid splashing.

  • Vortexing: Cap the vial tightly. Vortex in short bursts. Do not vortex an open container.

  • Aliquot: Dispense into single-use aliquots to minimize freeze-thaw cycles and future handling risks. Store at -20°C.

Visualized Workflows

Figure 1: Safe Handling Decision Logic

This diagram illustrates the decision-making process for PPE based on the state of the substance.[1][2][3]

PPE_Decision_Tree Start Start: Handling (S)-(-)-WIN 55,212 State_Check Determine Physical State Start->State_Check Solid Solid (Powder) State_Check->Solid Weighing Liquid Liquid (DMSO/DMF Solution) State_Check->Liquid Pipetting Risk_Solid Risk: Inhalation & Static Dispersion Solid->Risk_Solid Risk_Liquid Risk: Transdermal Absorption via Solvent Liquid->Risk_Liquid Action_Solid Protocol A: 1. Fume Hood (Sash <18") 2. Anti-static Gun 3. N95/P100 Backup Risk_Solid->Action_Solid Action_Liquid Protocol B: 1. Double Gloving (Nitrile + Laminate) 2. Chemical Goggles 3. Absorbent Bench Pads Risk_Liquid->Action_Liquid Disposal Disposal: Incineration Stream Action_Solid->Disposal Action_Liquid->Disposal

Caption: PPE selection logic distinguishing between inhalation risks (solid) and permeation risks (liquid).

Figure 2: Receptor Interaction Mechanism

Understanding the biological target validates the need for protection.

Receptor_Mechanism Compound (S)-(-)-WIN 55,212 CB2 CB2 Receptor (Peripheral/Immune) Compound->CB2 High Affinity CB1 CB1 Receptor (CNS/Psychoactive) Compound->CB1 Low Affinity Action_CB2 Neutral Antagonist (Blocks Agonists) CB2->Action_CB2 Action_CB1 Partial Inverse Agonist (Reduces Basal Activity) CB1->Action_CB1 Safety Safety Note: Low Psychoactivity BUT Treat as Bioactive Action_CB1->Safety

Caption: Pharmacological profile of the (S)-enantiomer showing its antagonistic nature, distinct from the (R)-agonist.

Disposal & Decontamination

Waste Stream:

  • Do NOT dispose of down the drain.

  • Solids/Powder: Collect in a dedicated hazardous waste container labeled "Toxic Solid Organic."

  • Liquids (DMSO/DMF): Collect in "Halogenated/Non-Halogenated Solvent Waste" (depending on facility rules for DMSO mixtures).

  • Deactivation: For spills, absorb with vermiculite or kitty litter.[3] Clean the surface with a 10% bleach solution followed by 70% ethanol to degrade any organic residues and remove the surfactant effect of the mesylate [5].

Emergency Response

  • Eye Contact: Flush immediately with water for 15 minutes. The mesylate salt is acidic and irritating.

  • Skin Contact (Solid): Wash with soap and water.[2][3][4]

  • Skin Contact (DMSO Solution): DO NOT SCRUB. Scrubbing increases blood flow and absorption.[2][3] Rinse gently with copious water for 15 minutes. Remove contaminated clothing immediately.

  • Ingestion: Contact Poison Control. Do not induce vomiting unless instructed.

References

  • Savinainen, J. R., et al. (2005).[2][3] "Identification of WIN 55212-3 as a competitive neutral antagonist of the human cannabinoid CB2 receptor." British Journal of Pharmacology, 145(5), 636-645.[1][2][3] Link

  • Pertwee, R. G. (2005).[2][3] "Inverse agonism and neutral antagonism at cannabinoid CB1 receptors." Life Sciences, 76(12), 1307-1324.[1][2][3] Link

  • Cayman Chemical. (2022).[2][3] "Safety Data Sheet: (-)-WIN 55,212-3 (mesylate)." Link

  • Tocris Bioscience. (n.d.). "Product Information: WIN 55,212-3 mesylate." Link

  • World Health Organization. (2004).[2][3] "Laboratory Biosafety Manual - Chemical Safety." Link[1][2][3]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-(-)-Win 55,212 mesylate
Reactant of Route 2
(S)-(-)-Win 55,212 mesylate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.